Hydrogen phosphate
Description
Structure
3D Structure
Properties
CAS No. |
29505-79-1 |
|---|---|
Molecular Formula |
H2O4P- |
Molecular Weight |
96.987 g/mol |
IUPAC Name |
dihydrogen phosphate |
InChI |
InChI=1S/H3O4P/c1-5(2,3)4/h(H3,1,2,3,4)/p-1 |
InChI Key |
NBIIXXVUZAFLBC-UHFFFAOYSA-M |
SMILES |
OP(=O)([O-])[O-] |
Canonical SMILES |
OP(=O)(O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
hydrogen phosphate chemical formula and structure
An In-depth Technical Guide to Hydrogen Phosphate (B84403): Chemical Formula, Structure, and Experimental Protocols
Introduction
Hydrogen phosphate is a term for anions derived from phosphoric acid (H₃PO₄) through the loss of one or more protons. These ions are fundamental in chemistry and biology, playing crucial roles in buffering systems, biochemical energy transfer, and as structural components of nucleic acids.[1][2] This guide provides a detailed overview of the two primary forms of this compound: dithis compound and monothis compound, focusing on their chemical formulas, structures, and relevant experimental methodologies.
Chemical Formula and Nomenclature
The term "this compound" can refer to two distinct ionic species, which are sequential conjugate bases of phosphoric acid.[3]
-
Dithis compound: Formed by the loss of one proton from phosphoric acid, this monovalent anion has the chemical formula [H₂PO₄]⁻ .[4][5][6]
-
Monothis compound (or this compound): Formed by the loss of two protons from phosphoric acid, this divalent anion has the chemical formula [HPO₄]²⁻ .[1][2][7][8] It is the conjugate base of dithis compound.[4][7][8]
Chemical Structure
Both this compound ions feature a central phosphorus atom tetrahedrally coordinated to four oxygen atoms.[2][4][8] The key distinction lies in the number of attached hydrogen atoms.
-
Dithis compound ([H₂PO₄]⁻): The central phosphorus atom is bonded to two hydroxyl (-OH) groups and two oxygen atoms, one of which carries the negative charge.[4][5]
-
Monothis compound ([HPO₄]²⁻): The central phosphorus atom is bonded to one hydroxyl (-OH) group and three oxygen atoms, with the negative charge delocalized among the oxygen atoms.[1][2][8]
The structure of these ions allows for significant hydrogen bonding, which contributes to the high water solubility of their corresponding salts.[1]
Quantitative Physicochemical Data
The properties of this compound ions are critical for their function, particularly in biological and chemical buffering systems. The acid-base equilibria are governed by the dissociation constants (pKa) of phosphoric acid.
| Property | Dithis compound ([H₂PO₄]⁻) | Monothis compound ([HPO₄]²⁻) | Unit | Reference(s) |
| Molar Mass | 96.987 | 95.979 | g/mol | [5][9] |
| pKa Values (of Conjugate Acid at 25°C) | ||||
| pKa₁ (H₃PO₄ ⇌ H₂PO₄⁻ + H⁺) | 2.14 | - | [5] | |
| pKa₂ (H₂PO₄⁻ ⇌ HPO₄²⁻ + H⁺) | 7.20 | 7.20 | [5] | |
| pKa₃ (HPO₄²⁻ ⇌ PO₄³⁻ + H⁺) | - | 12.37 | [5] | |
| Structural Parameters | ||||
| P-O Bond Length | ~1.53 | ~1.53 | Å | [10] |
| O-P-O Bond Angle | ~109.5 | ~109.5 | Degrees | [11] |
Table 1: Summary of Quantitative Data for this compound Ions.
The pKa₂ value of 7.20 is particularly significant as it is very close to physiological pH (~7.4), making the H₂PO₄⁻ / HPO₄²⁻ pair the primary intracellular phosphate buffer system.[4][8]
Experimental Protocols
Synthesis of a this compound Salt
This compound salts are typically prepared by the neutralization of phosphoric acid with a suitable base. The final product depends on the stoichiometry of the reactants.
Protocol: Preparation of Disodium (B8443419) this compound (Na₂HPO₄)
-
Reaction Setup: Prepare a solution of phosphoric acid (H₃PO₄) of a known concentration in a beaker placed on a magnetic stirrer.
-
Neutralization: Slowly add a standardized solution of sodium hydroxide (B78521) (NaOH) to the phosphoric acid solution while monitoring the pH. The reaction is as follows: H₃PO₄ + 2NaOH → Na₂HPO₄ + 2H₂O[12][13]
-
Endpoint Determination: The addition of NaOH is continued until the pH of the solution stabilizes around 9.8. At this pH, the monothis compound ion ([HPO₄]²⁻) is the predominant species.[3]
-
Crystallization: Concentrate the resulting solution by heating to induce crystallization.[14] Allow the solution to cool slowly to form crystals of disodium this compound.
-
Isolation and Drying: Filter the crystals from the mother liquor using a Buchner funnel. Wash the collected crystals with a small amount of cold deionized water and then dry them in an oven or desiccator to a constant weight.
Analytical Determination of Phosphate Concentration
The ascorbic acid method is a widely used colorimetric technique for determining the concentration of orthophosphate in a sample.
Protocol: Ascorbic Acid Method (Molybdenum Blue Method)
This method relies on the reaction of orthophosphate with ammonium (B1175870) molybdate (B1676688) and antimony potassium tartrate in an acidic medium to form an antimony-phospho-molybdate complex.[15] This complex is then reduced by ascorbic acid to form a intensely blue-colored complex, the absorbance of which is proportional to the phosphate concentration.[15][16]
-
Sample Preparation: If necessary, digest the sample to convert all forms of phosphorus to orthophosphate. Filter the sample to remove any particulate matter.
-
Reagent Preparation:
-
Combined Reagent: Prepare a solution containing ammonium molybdate, antimony potassium tartrate, and ascorbic acid in a sulfuric acid medium.
-
-
Reaction:
-
Add a precise volume of the combined reagent to a known volume of the sample (and to a series of standard phosphate solutions for calibration).
-
Mix thoroughly and allow the color to develop for a specific time period (e.g., 10-30 minutes) at room temperature.
-
-
Spectrophotometric Measurement:
-
Quantification:
-
Construct a calibration curve by plotting the absorbance of the standard solutions against their known phosphate concentrations.
-
Determine the phosphate concentration of the sample by interpolating its absorbance on the calibration curve.[16]
-
Conclusion
The this compound ions, [H₂PO₄]⁻ and [HPO₄]²⁻, are central to a vast range of chemical and biological processes. Their structure, characterized by a tetrahedral phosphate core, and their acid-base properties make them effective buffers near neutral pH. The well-established protocols for their synthesis and quantification enable precise control and analysis in research and industrial applications, from the formulation of pharmaceutical salts to environmental water quality testing.
References
- 1. This compound Formula [softschools.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Phosphate - Wikipedia [en.wikipedia.org]
- 4. grokipedia.com [grokipedia.com]
- 5. Dithis compound - Wikipedia [en.wikipedia.org]
- 6. Dihydrogenphosphate | H2O4P- | CID 1003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Monothis compound - Wikipedia [en.wikipedia.org]
- 8. grokipedia.com [grokipedia.com]
- 9. This compound | HO4P-2 | CID 3681305 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Structure Determination of Phosphoric Acid and Phosphate Ions in Aqueous Solution Using EXAFS Spectroscopy and Large Angle X-ray Scattering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. Sodium this compound Formula: Properties, Chemical Structure and Uses [extramarks.com]
- 13. Sodium this compound Formula - Structure, Properties, Uses, Sample Questions - GeeksforGeeks [geeksforgeeks.org]
- 14. youtube.com [youtube.com]
- 15. asdlib.org [asdlib.org]
- 16. canterbury.ac.nz [canterbury.ac.nz]
- 17. helda.helsinki.fi [helda.helsinki.fi]
thermodynamic properties of sodium hydrogen phosphate
An In-Depth Technical Guide to the Thermodynamic Properties of Sodium Hydrogen Phosphate (B84403)
Introduction
Disodium (B8443419) hydrogen phosphate (Na₂HPO₄), also known as sodium phosphate dibasic, is an inorganic compound with significant applications in research, drug development, and various industrial processes. Its utility often stems from its buffering capacity, solubility, and specific thermodynamic characteristics. This technical guide provides a comprehensive overview of the core , detailing the experimental methodologies used for their determination and presenting quantitative data in a structured format for researchers, scientists, and drug development professionals.
Thermodynamic Properties of Sodium this compound
The thermodynamic properties of a substance are crucial for understanding its stability, reactivity, and behavior in different environments. The key thermodynamic parameters for sodium this compound are summarized below.
Table 1: Standard Molar Enthalpy of Formation (ΔfH°)
The standard molar enthalpy of formation is the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states.
| Compound | Formula | ΔfH° (kJ/mol) | ΔfH° (kcal/mol) |
| Sodium this compound (anhydrous) | Na₂HPO₄ | -1754.8 ± 2.1 | -419.4 ± 0.5[1][2] |
| Sodium this compound Hexahydrate | Na₂HPO₄·6H₂O | -3516.5 | Not Available |
| Sodium this compound Dodecahydrate | Na₂HPO₄·12H₂O | -5298 | Not Available |
Table 2: Standard Molar Entropy (S°)
Standard molar entropy is the entropy content of one mole of a substance under standard state conditions.
| Compound | Formula | S° (J/mol·K) | S° (cal/mol·K) |
| Sodium this compound (anhydrous) | Na₂HPO₄ | 150.5 | 35.97[3] |
| Sodium this compound Dodecahydrate | Na₂HPO₄·12H₂O | 636 | Not Available |
Table 3: Molar Heat Capacity at Constant Pressure (Cp)
Molar heat capacity is the amount of heat that must be added to one mole of a substance to raise its temperature by one degree Kelvin.
| Compound | Formula | Cp (J/mol·K) |
| Sodium this compound Dodecahydrate | Na₂HPO₄·12H₂O | 645 |
Table 4: Solubility of Sodium this compound Dodecahydrate in Water
The solubility of sodium this compound is highly dependent on temperature.[4]
| Temperature (°C) | Solubility (g / 100 g of water) |
| 0 | 1.63[5] |
| 10 | 3.9[5] |
| 20 | 7.66[5] |
| 25 | 12.14[5] |
| 30 | 24.2[5] |
| 40 | 55.1[5] |
| 50 | 80.2[5] |
| 60 | 82.9[5] |
| 80 | 92.4[5] |
| 100 | 104.1[5] |
Table 5: Dissociation Constants of Phosphoric Acid
The behavior of sodium this compound in aqueous solution is governed by the dissociation equilibria of phosphoric acid (H₃PO₄). The this compound ion (HPO₄²⁻) is the conjugate base of the dithis compound ion (H₂PO₄⁻) and the conjugate acid of the phosphate ion (PO₄³⁻). The acid dissociation constants (Ka) and their corresponding pKa values at 25°C are provided below.
| Equilibrium | Ka | pKa |
| H₃PO₄ ⇌ H⁺ + H₂PO₄⁻ | 7.5 × 10⁻³ | ~2.12 |
| H₂PO₄⁻ ⇌ H⁺ + HPO₄²⁻ | 6.2 × 10⁻⁸ | ~7.21 |
| HPO₄²⁻ ⇌ H⁺ + PO₄³⁻ | 4.2 × 10⁻¹³ | ~12.38 |
Experimental Protocols
The determination of thermodynamic properties requires precise and controlled experimental techniques. The primary methods used for sodium this compound are detailed below.
Solution Calorimetry for Enthalpy of Formation
Solution calorimetry is a technique used to measure the heat of dissolution or reaction in a liquid. The standard heats of formation for sodium phosphates have been determined using this method.[1][2]
Methodology:
-
Calorimeter Setup: A solution calorimeter, often a Dewar flask or a more sophisticated instrument like a C80 SETARAM calorimeter, is used to minimize heat exchange with the surroundings.[6]
-
Sample Preparation: A precisely weighed amount of the sodium phosphate salt is placed in a sealed ampoule.
-
Solvent Introduction: A known volume of a suitable solvent (e.g., aqueous HCl or H₃PO₄ solutions) is placed in the calorimeter, and its temperature is allowed to stabilize.[6]
-
Reaction Initiation: The ampoule is broken, and the salt dissolves in the solvent.
-
Temperature Measurement: The change in temperature of the solution is carefully monitored over time.
-
Calculation: The heat of solution is calculated from the temperature change, the mass of the solution, and the specific heat capacity of the solution.
-
Hess's Law Application: To determine the standard enthalpy of formation, a series of dissolution and mixing experiments are performed using a reaction scheme involving related compounds with known enthalpies of formation (e.g., aqueous NaOH and H₃PO₄).[1][2] By applying Hess's Law, the enthalpy of formation of the target compound can be calculated.
Adiabatic Calorimetry for Heat Capacity and Entropy
Adiabatic calorimetry is used to measure the heat capacity of a substance as a function of temperature. This data can then be used to calculate the standard molar entropy.
Methodology:
-
Calorimeter Setup: An adiabatic calorimeter is designed to keep the sample under vacuum and surrounded by a shield whose temperature is maintained to be very close to that of the sample, thus preventing heat loss.
-
Sample Loading: A known mass of the sodium phosphate sample is placed in the calorimeter.
-
Heating: The sample is cooled to a very low temperature (e.g., near absolute zero). Electrical energy is then supplied to the sample in small, known increments to raise its temperature.
-
Temperature Measurement: The temperature of the sample is precisely measured after each energy input.
-
Heat Capacity Calculation: The heat capacity (Cp) is calculated at each temperature by dividing the amount of heat added by the measured temperature rise (Cp = q/ΔT).
-
Entropy Calculation: The standard molar entropy (S°) at a given temperature (e.g., 298.15 K) is determined by integrating the heat capacity divided by the temperature (Cp/T) from 0 K to the desired temperature.
Visualizations
Dissociation of Phosphoric Acid
The following diagram illustrates the stepwise dissociation of phosphoric acid, which is fundamental to understanding the behavior of phosphate buffers, including sodium this compound.
Caption: Stepwise dissociation of phosphoric acid in an aqueous solution.
Experimental Workflow for Solution Calorimetry
This diagram outlines the typical workflow for determining the enthalpy of formation using solution calorimetry.
References
- 1. Standard heats of formation of NaH2PO4, Na2HPO4 and Na3PO4 - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 2. Standard heats of formation of NaH2PO4, Na2HPO4 and Na3PO4 | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. sodium this compound dodecahydrate [chemister.ru]
- 6. Standard enthalpy of formation of disodium this compound hexahydrate and sodium diphosphate-Science-Chemical Encyclopedia-lookchem [lookchem.com]
Crystal Structure of Potassium Hydrogen Phosphate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure of potassium hydrogen phosphate (B84403), a compound of significant interest in various scientific and industrial fields, including drug development, due to its buffering capacity and role in biological systems. This document distinguishes between the two common forms, monopotassium dihydrogen phosphate (KH₂PO₄) and dipotassium (B57713) this compound (K₂HPO₄), presenting their crystallographic data, experimental protocols for structure determination, and a visualization of the analytical workflow.
Introduction to Potassium Hydrogen Phosphates
Potassium hydrogen phosphates are a group of inorganic salts that exist in two primary forms: monopotassium dithis compound (KH₂PO₄), also known as KDP, and dipotassium this compound (K₂HPO₄), also known as DKP. The presence of one or two potassium ions significantly influences their chemical and physical properties, including their crystal structures. KDP is widely recognized for its piezoelectric and nonlinear optical properties, while DKP is extensively used as a buffering agent and a nutrient in cell culture media. A thorough understanding of their crystal structures is paramount for controlling their properties and optimizing their applications.
Crystal Structure of Monopotassium Dithis compound (KH₂PO₄)
Monopotassium dithis compound is known to crystallize in several polymorphic forms, with the tetragonal and monoclinic phases being the most extensively studied.
Tetragonal Phase (Paraelectric)
At ambient temperature and pressure, KH₂PO₄ adopts a tetragonal crystal structure. This phase is paraelectric and transitions to a ferroelectric orthorhombic phase at low temperatures.
Monoclinic Phase
A monoclinic phase of KH₂PO₄ has also been reported, providing a different packing arrangement of the ions.[1]
Orthorhombic Phase (Ferroelectric)
Below its Curie temperature, KH₂PO₄ undergoes a phase transition to an orthorhombic ferroelectric phase.
Table 1: Crystallographic Data for Monopotassium Dithis compound (KH₂PO₄)
| Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Reference(s) |
| Tetragonal | I-42d | 7.453 | 7.453 | 6.975 | 90 | 90 | 90 | [2] |
| Monoclinic | P2₁/c | 6.20 | 4.56 | 14.49 | 90 | 92.03 | 90 | [1] |
| Orthorhombic | Fdd2 | 6.88 | 10.48 | 10.51 | 90 | 90 | 90 | [3] |
Crystal Structure of Dipotassium this compound (K₂HPO₄)
Characterization of the crystal structure of dipotassium this compound is more complex due to its highly hygroscopic nature, readily forming hydrates.[4][5] While data on the anhydrous form is limited, the trihydrate has been well-characterized.
Anhydrous Dipotassium this compound (K₂HPO₄)
Dipotassium this compound Trihydrate (K₂HPO₄·3H₂O)
The trihydrate of dipotassium this compound has been studied, and its crystal structure has been determined from X-ray powder diffraction data.[7]
Table 2: Crystallographic Data for Dipotassium this compound Trihydrate (K₂HPO₄·3H₂O)
| Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Reference(s) |
| Orthorhombic | Pbca | 7.7882 | 13.838 | 13.833 | 90 | 90 | 90 | [7] |
Experimental Protocols for Crystal Structure Determination
The determination of the crystal structures of potassium hydrogen phosphates relies primarily on X-ray and neutron diffraction techniques. The following provides a generalized overview of the methodologies employed.
Synthesis and Crystal Growth
Monopotassium Dithis compound (KH₂PO₄): Single crystals of KH₂PO₄ are typically grown from aqueous solutions by methods such as slow evaporation or temperature reduction.[8] The process involves preparing a saturated solution of KH₂PO₄ in deionized water at an elevated temperature and then slowly cooling it or allowing the solvent to evaporate, leading to the formation of single crystals.
Dipotassium this compound (K₂HPO₄): Due to its hygroscopic nature, obtaining single crystals of anhydrous K₂HPO₄ is challenging. The synthesis of K₂HPO₄ involves the neutralization of phosphoric acid with potassium hydroxide.[9] The resulting salt is typically a white, deliquescent powder.[4][5] Growth of the trihydrate crystals can be achieved from aqueous solutions under controlled humidity conditions.
X-ray Diffraction (XRD)
4.2.1. Single-Crystal X-ray Diffraction:
-
Crystal Mounting: A suitable single crystal of the compound is mounted on a goniometer head.
-
Data Collection: The crystal is placed in a beam of monochromatic X-rays, and the diffraction pattern is collected on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data is used to determine the unit cell parameters and the arrangement of atoms within the crystal lattice through computational methods.
4.2.2. Powder X-ray Diffraction:
-
Sample Preparation: The crystalline material is finely ground to a homogeneous powder to ensure random orientation of the crystallites. For hygroscopic materials like K₂HPO₄, sample preparation and data collection should be performed under a dry atmosphere.
-
Data Collection: The powder sample is exposed to a monochromatic X-ray beam, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).
-
Data Analysis: The resulting diffraction pattern is a fingerprint of the crystalline phases present in the sample. Phase identification is performed by comparing the experimental pattern to databases of known materials. For quantitative analysis and structure refinement, the Rietveld method is employed.[10]
Neutron Diffraction
Neutron diffraction is particularly valuable for accurately locating the positions of hydrogen atoms within the crystal structure, which is crucial for understanding the hydrogen bonding networks in potassium hydrogen phosphates.[6] The experimental setup is analogous to X-ray diffraction, but a neutron beam from a nuclear reactor or spallation source is used instead of X-rays.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for determining the crystal structure of a potassium this compound sample using powder X-ray diffraction.
Conclusion
The crystal structures of monopotassium dithis compound (KH₂PO₄) in its various polymorphic forms are well-documented, providing a solid foundation for understanding its physical and chemical properties. In contrast, the crystal structure of anhydrous dipotassium this compound (K₂HPO₄) remains less defined in the scientific literature, likely due to its hygroscopic nature. The trihydrate form (K₂HPO₄·3H₂O), however, has been structurally characterized. The primary techniques for elucidating these structures are single-crystal and powder X-ray diffraction, with neutron diffraction offering critical insights into the positions of hydrogen atoms. The provided methodologies and workflow offer a guide for researchers in the structural analysis of these and similar compounds, which is essential for their application in drug development and other scientific disciplines.
References
- 1. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 16788-57-1 Dipotassium this compound [yixinchemical.com]
- 5. himedialabs.com [himedialabs.com]
- 6. webqc.org [webqc.org]
- 7. Crystal structure of K2HPO4 .3 H2O from laboratory powder data [xray.cz]
- 8. researchgate.net [researchgate.net]
- 9. DIPOTASSIUM this compound - Ataman Kimya [atamanchemicals.com]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide on Hydrogen Phosphate: Bonding, Molecular Geometry, and Biological Signaling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical bonding, molecular geometry, and biological significance of the hydrogen phosphate (B84403) ion (HPO₄²⁻). It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields. This document summarizes key quantitative data, details experimental protocols for structural determination, and visualizes a critical signaling pathway involving hydrogen phosphate.
Introduction to this compound
The this compound anion, [HPO₄]²⁻, is a crucial polyatomic ion derived from the second deprotonation of phosphoric acid (H₃PO₄). It plays a vital role in numerous biochemical processes, including energy metabolism, DNA and RNA structure, and cellular signaling. Understanding the precise bonding characteristics and three-dimensional structure of this ion is fundamental to comprehending its function in biological systems.
Bonding and Molecular Geometry
The this compound ion consists of a central phosphorus atom covalently bonded to four oxygen atoms. One of these oxygen atoms is protonated, giving the ion its characteristic hydrogen and a 2- net charge. The bonding within the ion is a hybrid of covalent and ionic character due to the significant electronegativity difference between phosphorus and oxygen.
The molecular geometry of the this compound ion is tetrahedral, as predicted by the Valence Shell Electron Pair Repulsion (VSEPR) theory. The central phosphorus atom has four bonding electron pairs and no lone pairs, leading to a tetrahedral arrangement of the oxygen atoms around the central phosphorus atom. This geometry minimizes the electrostatic repulsion between the electron pairs, resulting in a stable configuration.
Lewis Structure and VSEPR Theory
The Lewis structure of the this compound ion shows the central phosphorus atom forming single bonds with three oxygen atoms and a single bond with a hydroxyl group (-OH). Two of the non-protonated oxygen atoms carry a formal negative charge. Resonance structures can be drawn to show the delocalization of these negative charges across the three non-protonated oxygen atoms.
Applying VSEPR theory, the four electron domains (four single bonds) around the central phosphorus atom arrange themselves in a tetrahedral geometry to be as far apart as possible. This results in an approximate bond angle of 109.5° between the oxygen atoms.
dot
Caption: Lewis structure of the this compound ion.
Quantitative Data on Molecular Geometry
The precise bond lengths and angles of the this compound ion can be determined experimentally. The following tables summarize crystallographic data from studies on hydrated this compound salts.
| Bond | Bond Length (Å) | Source |
| P-O(H) | 1.608(6) | [1] |
| P-O | 1.50 - 1.57 | [2] |
| P-O (mean) | ~1.53 | [3] |
Table 1: Experimentally determined P-O bond lengths in this compound-containing compounds.
| Angle | Angle (degrees) | Source |
| O-P-O | ~109.5 (idealized) | |
| H-O-H (in water of hydration) | 105.4 - 106.6 | [4] |
Table 2: Experimentally determined bond angles in and around the this compound ion.
Experimental Protocols for Structural Determination
The determination of the precise molecular geometry of the this compound ion relies on sophisticated analytical techniques. The two primary methods employed are Single-Crystal X-ray Diffraction and Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy.
Single-Crystal X-ray Diffraction (SC-XRD)
This technique provides detailed information about the atomic arrangement within a crystal, including bond lengths and angles.
Methodology:
-
Crystal Growth: Single crystals of a this compound salt (e.g., Na₂HPO₄·2H₂O or CaHPO₄·2H₂O) of suitable size and quality (typically >0.1 mm in all dimensions) are grown from a supersaturated solution.[5]
-
Crystal Mounting: A selected crystal is mounted on a goniometer head, which allows for precise orientation of the crystal in the X-ray beam.
-
Data Collection: The mounted crystal is irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays at specific angles, creating a unique diffraction pattern. This pattern is recorded by a detector as the crystal is rotated.[5]
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and the symmetry of the crystal. The positions of the atoms within the unit cell are determined by solving the "phase problem." The initial structural model is then refined to best fit the experimental data, yielding precise atomic coordinates, bond lengths, and bond angles.[5]
Extended X-ray Absorption Fine Structure (EXAFS) Spectroscopy
EXAFS is a powerful technique for determining the local atomic structure of a specific element in a sample, including in non-crystalline materials and solutions.
Methodology:
-
Sample Preparation: For aqueous solutions, a solution of a this compound salt is prepared at a known concentration. For solid samples, the material is finely ground and pressed into a pellet.
-
Data Acquisition: The sample is placed in the path of a tunable X-ray beam from a synchrotron source. The X-ray absorption of the sample is measured as the energy of the X-rays is scanned across the phosphorus K-edge (the binding energy of the phosphorus 1s electrons).[3]
-
Data Analysis: The EXAFS signal, which is the oscillatory part of the absorption spectrum above the absorption edge, is extracted. This signal is then Fourier transformed to produce a radial distribution function, which shows the distances to neighboring atoms from the central phosphorus atom. By fitting the EXAFS data to theoretical models, the coordination number and precise bond distances can be determined.[3]
Role of this compound in Cellular Signaling
Extracellular phosphate, including the this compound ion, is not merely a metabolite but also a critical signaling molecule that can regulate various cellular processes. One of the key pathways activated by elevated extracellular phosphate is the Ras-Raf-MEK-ERK signaling cascade. This pathway is centrally involved in cell proliferation, differentiation, and survival.
dot
References
- 1. Crystal structure of brushite, calcium hydrogen orthophosphate dihydrate: a neutron-diffraction investigation - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 2. Structure Determination of Phosphoric Acid and Phosphate Ions in Aqueous Solution Using EXAFS Spectroscopy and Large Angle X-ray Scattering | SLU publication database (SLUpub) [publications.slu.se]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Single-crystal X-ray Diffraction [serc.carleton.edu]
The Solubility of Calcium Hydrogen Phosphate in Water: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Examination of Physicochemical Properties, Experimental Determination, and Biological Relevance
Calcium hydrogen phosphate (B84403) (CaHPO₄), also known as dicalcium phosphate, is a compound of significant interest in various scientific and industrial fields, including pharmaceuticals, food science, and biomaterials.[1][2][3] Its limited solubility in water is a critical characteristic that governs its behavior in both in vitro and in vivo systems.[4] This technical guide provides a comprehensive overview of the solubility of calcium hydrogen phosphate, detailing its physicochemical properties, experimental methodologies for solubility determination, and its role in biological and pharmaceutical contexts.
Physicochemical Properties and Solubility Profile
Calcium this compound exists in two primary forms: the dihydrate (CaHPO₄·2H₂O), also known as brushite, and the anhydrous form (CaHPO₄), or monetite.[4][5] Both forms are sparingly soluble in water, a property attributed to the strong electrostatic forces within their ionic crystal lattices.[4] The dissolution of these compounds in water is an equilibrium process, and their solubility is influenced by several factors, including temperature, pH, and the presence of other ions.[4]
Influence of Temperature
The solubility of calcium this compound generally increases with temperature.[4] However, dicalcium phosphate dihydrate (DCPD) exhibits a negative thermal coefficient of solubility, meaning its solubility decreases as temperature increases.[6]
Table 1: Solubility of Calcium this compound Dihydrate (CaHPO₄·2H₂O) in Water at Various Temperatures
| Temperature (°C) | Solubility ( g/100 mL) | Solubility Product (Ksp) | Reference |
| 5 | - | - | [6] |
| 15 | - | - | [6] |
| 25 | 0.02 | 2.49 x 10⁻⁷ | [7][8][9] |
| 37 | - | 2.19 x 10⁻⁷ | [10] |
| 38 | 0.0316 | - | [11] |
| 90 | - | - | [12] |
| 100 | 0.075 | - | [11] |
Note: The solubility product (Ksp) is a measure of the equilibrium between a solid and its constituent ions in a solution. A smaller Ksp value indicates lower solubility.
Influence of pH
The solubility of calcium this compound is significantly dependent on pH. In acidic conditions, its solubility increases.[4][5] This is because the this compound ion (HPO₄²⁻) can be protonated to form dithis compound (H₂PO₄⁻), shifting the dissolution equilibrium towards the dissolved state. This property is particularly relevant in biological systems, where pH gradients can influence the dissolution and precipitation of calcium phosphate salts.[5] For instance, the acidic environment of a dental caries site can lead to the dissolution of tooth enamel, which is primarily composed of hydroxyapatite, a less soluble calcium phosphate.[13]
Common Ion Effect
The presence of common ions, such as calcium (Ca²⁺) or phosphate (PO₄³⁻) from other sources, can decrease the solubility of calcium this compound due to the common ion effect, which shifts the dissolution equilibrium towards the solid, undissolved state.
Experimental Protocols for Solubility Determination
Accurate determination of the solubility of sparingly soluble salts like calcium this compound is crucial for research and development. Several experimental methods can be employed, each with its own advantages and considerations.
Shake-Flask Method (Equilibrium Solubility)
This traditional and widely used method determines the thermodynamic or equilibrium solubility of a compound.[14][15]
Protocol:
-
Preparation: Add an excess amount of calcium this compound powder to a known volume of purified water or a specific buffer solution in a sealed flask.
-
Equilibration: Agitate the flask at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached between the undissolved solid and the solution. The presence of undissolved material at the end of the equilibration period is necessary to confirm saturation.[14]
-
Phase Separation: Separate the saturated solution from the undissolved solid. This is a critical step and can be achieved by filtration (using a filter that does not adsorb the solute) or centrifugation.
-
Analysis: Analyze the concentration of the dissolved calcium and/or phosphate ions in the clear supernatant or filtrate using a validated analytical method.
-
Calculation: Calculate the solubility from the measured ion concentrations.
Conductometric Method
This method is suitable for sparingly soluble salts that do not undergo significant hydrolysis and is based on measuring the electrical conductivity of a saturated solution.[16]
Protocol:
-
Preparation of Saturated Solution: Prepare a saturated solution of calcium this compound in deionized water as described in the shake-flask method.
-
Conductivity Measurement: Measure the conductivity of the saturated solution using a calibrated conductivity meter. It is important to also measure the conductivity of the deionized water used and subtract it from the solution's conductivity to account for the solvent's contribution.[17]
-
Calculation of Molar Conductivity: The molar conductivity at infinite dilution (Λ₀) is determined from the sum of the molar ionic conductivities of the constituent ions (Ca²⁺ and HPO₄²⁻).
-
Solubility Calculation: The concentration (solubility) of the salt can be calculated using the formula: C = (1000 * κ) / Λ₀, where κ is the specific conductivity of the solution. The solubility product (Ksp) can then be calculated from the solubility.[17]
Analytical Methods for Ion Concentration Determination
The accurate determination of calcium and phosphate concentrations in the saturated solution is crucial for all solubility measurement protocols.
Table 2: Analytical Methods for Calcium and Phosphate Quantification
| Ion | Method | Principle |
| Calcium (Ca²⁺) | Atomic Absorption Spectroscopy (AAS) | Measures the absorption of light by free calcium atoms in a flame or graphite (B72142) furnace. |
| Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) | A highly sensitive technique that measures the mass-to-charge ratio of ions. | |
| Titration (e.g., with EDTA) | A complexometric titration where a chelating agent (EDTA) forms a stable complex with calcium ions.[18] | |
| Colorimetry | A colored complex is formed with a specific reagent (e.g., o-cresolphthalein (B1221799) complexone) and the absorbance is measured.[19][20] | |
| Phosphate (HPO₄²⁻) | Ion Chromatography (IC) | Separates ions based on their affinity for an ion-exchange resin, followed by conductivity detection.[21] |
| Colorimetry (e.g., Molybdenum Blue Method) | Phosphate reacts with ammonium (B1175870) molybdate (B1676688) to form a colored complex, which is then reduced to form a blue-colored compound whose absorbance is measured.[20] |
Visualizing Key Concepts and Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate the relationships and processes involved in the study of calcium this compound solubility.
Caption: Factors influencing the solubility equilibrium of calcium this compound.
Caption: General workflow for experimental solubility determination.
Relevance in Biological Systems and Drug Development
The solubility of calcium this compound is of paramount importance in various biological and pharmaceutical applications.
Biological Significance
Calcium phosphates are the primary mineral components of bones and teeth.[5][22] The controlled dissolution and precipitation of these minerals are essential for bone remodeling and maintaining dental health.[1] Dicalcium phosphate dihydrate has been identified as a component of dental calculi and has been suggested to play a role as a nucleating agent in the calcification of tissues.[10] The pH-dependent solubility of calcium phosphates is a key factor in dental caries, where acidic conditions created by bacteria lead to the demineralization of tooth enamel.[13]
Pharmaceutical Applications
In the pharmaceutical industry, calcium this compound is widely used as an excipient in solid dosage forms, such as tablets and capsules.[23] Its low solubility makes it suitable as a filler and binder, and it can also influence the release profile of the active pharmaceutical ingredient (API).[23] In the context of drug delivery, calcium phosphate nanoparticles are being explored as carriers for therapeutic agents due to their biocompatibility and biodegradability.[24] The pH-sensitive solubility of these nanoparticles can be exploited for targeted drug release in acidic tumor microenvironments or within specific cellular compartments.
Caption: Biological and pharmaceutical relevance of calcium this compound solubility.
Conclusion
The solubility of calcium this compound is a multifaceted property that is crucial for understanding its behavior in a wide range of scientific and industrial applications. This technical guide has provided a detailed overview of its solubility profile, the experimental methods for its determination, and its significance in biological and pharmaceutical contexts. For researchers, scientists, and drug development professionals, a thorough understanding of these principles is essential for the effective utilization of this important compound.
References
- 1. ruipugroup.com [ruipugroup.com]
- 2. ruipugroup.com [ruipugroup.com]
- 3. nbinno.com [nbinno.com]
- 4. ruipugroup.com [ruipugroup.com]
- 5. Calcium Orthophosphates: Crystallization and Dissolution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solubility of CaHPO4 � 2H2O in the system Ca(OH)2-H3PO4-H2O at 5, 15, 25, and 37.5 �C : Gregory, Thomas M. : Free Download, Borrow, and Streaming : Internet Archive [archive.org]
- 7. Solubility of CaHPO4 · 2H2O in the Quaternary System Ca(OH)2 - H3PO4 - NaCl - H2O at 25 °C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 9. chembk.com [chembk.com]
- 10. Solubility of CaHPO4 · 2H2O and Formation of Ion Pairs in the System Ca(OH)2− H3PO4 − H2O at 37.5 °C - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Calcium this compound | CaHO4P | CID 24441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. lup.lub.lu.se [lup.lub.lu.se]
- 15. bmglabtech.com [bmglabtech.com]
- 16. scribd.com [scribd.com]
- 17. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]
- 18. Method of Analysis for Dibasic Calcium Phosphate Dihydrate | Pharmaguideline [pharmaguideline.com]
- 19. academic.oup.com [academic.oup.com]
- 20. Colorimetric analysis - Wikipedia [en.wikipedia.org]
- 21. New Analytical Approach for the Determination of Calcium Phosphate Dibasic and Tribasic in Processed Food by Comparison of Ion Chromatography with High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 22. scispace.com [scispace.com]
- 23. Calcium this compound: Significance and symbolism [wisdomlib.org]
- 24. Preparation and application of calcium phosphate nanocarriers in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Theoretical Modeling of Hydrogen Phosphate Interactions
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Inorganic phosphate (B84403) (Pi), existing predominantly as dihydrogen phosphate (H₂PO₄⁻) and this compound (HPO₄²⁻) under physiological conditions, is fundamental to a myriad of biological processes. Its roles span from being a structural component of nucleic acids and lipids to a key player in cellular energy metabolism (ATP) and signal transduction. The highly charged and polar nature of the phosphate group makes its interactions complex and crucial for molecular recognition, enzyme catalysis, and protein-ligand binding. Understanding these interactions at an atomic level is paramount for drug design and development, particularly for targeting kinases, phosphatases, and ATP-binding proteins. This technical guide provides a comprehensive overview of the theoretical and computational methodologies used to model this compound interactions, details experimental techniques for model validation, and presents key quantitative data and biological pathways.
Core Theoretical Modeling Approaches
The accurate theoretical modeling of this compound interactions requires a multi-scale approach, leveraging the strengths of different computational methods to balance accuracy and computational cost.
Quantum Mechanics (QM)
Quantum mechanics calculations, particularly those based on Density Functional Theory (DFT), provide the most accurate description of the electronic structure of phosphate-containing systems.[1][2][3][4] These methods are essential for:
-
Parameterization of Force Fields: QM calculations on small model compounds (e.g., dimethyl phosphate) are used to derive the partial charges, bond lengths, angles, and dihedral parameters required for classical force fields.[5]
-
Investigating Reaction Mechanisms: QM can elucidate the details of bond-making and bond-breaking events, such as phosphoryl transfer reactions in enzymes.
-
High-Accuracy Energetics: Used to calculate precise interaction energies, geometries, and vibrational frequencies of phosphate complexes.[3][4] For example, DFT calculations combined with electron affinity time-dependent analysis have been used to reveal the formation of stable, cyclic phosphate-phosphate hydrogen bond dimers in concentrated phosphoric acid solutions.[1]
Commonly used DFT functionals for phosphate systems include B3LYP and PBE, often paired with basis sets like 6-31G or cc-pVTZ to achieve a good balance of accuracy and efficiency.[2][3][6]
Molecular Mechanics (MM) and Molecular Dynamics (MD)
For larger systems like protein-ligand complexes or lipid bilayers, QM methods are computationally prohibitive. Molecular Mechanics, which treats atoms as classical particles, is used instead. Molecular Dynamics (MD) simulations employ MM force fields to simulate the time-dependent behavior of molecular systems, providing insights into:
-
Solvation Structure: MD simulations can reveal the detailed structure of water molecules hydrating phosphate ions, showing that the first hydration shell of a PO₄³⁻ anion consists of approximately 13 water molecules.[7][8]
-
Conformational Dynamics: Understanding how phosphate-containing molecules, such as phosphorylated amino acids or nucleotides, change their conformation over time.
-
Binding Free Energies: Calculating the thermodynamics of a ligand binding to a phosphate recognition site.[9]
The accuracy of MD simulations is critically dependent on the quality of the underlying force field .
Force Fields for Phosphate Interactions
A force field is a set of parameters and potential energy functions that describe the interactions between atoms in a system. Several widely used biomolecular force fields have been specifically parameterized to handle the complexities of phosphate groups.
-
Classical Additive Force Fields (CHARMM, AMBER): These are the most common force fields, treating atomic charges as fixed. They have been extended to model phosphate and sulfate (B86663) groups linked to carbohydrates and other biomolecules.[10][11] However, they can sometimes overestimate interactions, such as the binding of Mg²⁺ to phosphate.[9]
-
Polarizable Force Fields (AMOEBA, Drude): Phosphate groups are highly polarizable, meaning their electron distribution can be distorted by the local electric field. Polarizable force fields account for this by allowing charges to fluctuate, offering a more physically realistic model.[5][9] The AMOEBA and Drude force fields have been specifically developed for phosphates and show excellent agreement with experimental data for ion binding and conformational energies.[5][9]
-
Reactive Force Fields (ReaxFF): For studying chemical reactions like bond formation and dissociation in phosphate-based materials (e.g., bioactive glasses), a reactive force field like ReaxFF is necessary.[12]
The development of these force fields is a hierarchical process, starting with QM data on small model compounds and validating against experimental data for larger systems.[5][10]
Computational Workflow for Modeling Phosphate Interactions
The process of theoretically modeling a system involving this compound interactions typically follows a structured workflow. This involves defining the problem, preparing the system, running simulations, and analyzing the results, often in an iterative loop with experimental validation.
Experimental Protocols for Model Validation
Theoretical models must be rigorously validated against experimental data. The following techniques are crucial for characterizing this compound interactions and providing benchmarks for computational models.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kₐ), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) in a single experiment.[13][14]
Detailed Experimental Protocol (General):
-
Sample Preparation:
-
Prepare the macromolecule (e.g., protein) and the ligand (e.g., a phosphate-containing compound) in identical, degassed buffer solutions to minimize heats of dilution.[15] A common buffer is 20 mM sodium phosphate, pH 7.5.[14]
-
Accurately determine the concentrations of both macromolecule and ligand. Typical starting concentrations are 5-50 µM for the sample in the cell and 50-500 µM for the ligand in the syringe.[15]
-
Centrifuge or filter samples to remove any aggregates.[15]
-
-
Instrument Setup:
-
The instrument consists of a reference cell and a sample cell.[13] The reference cell is filled with the buffer. The sample cell (approx. 200-300 µL) is loaded with the macromolecule solution.[15]
-
The injection syringe (approx. 40-100 µL) is loaded with the ligand solution.[15]
-
Allow the system to thermally equilibrate at the desired temperature (e.g., 25°C).
-
-
Titration:
-
Perform a series of small, precisely controlled injections (e.g., 2-10 µL each) of the ligand into the sample cell.[14]
-
Allow sufficient time between injections for the reaction to reach equilibrium and the thermal power to return to the baseline.
-
-
Data Analysis:
-
The raw data consists of heat pulses for each injection.
-
Integrate the area under each peak to determine the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to macromolecule.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site, two-site) to extract the thermodynamic parameters (Kₐ, n, ΔH).[14] The Gibbs free energy (ΔG) and entropy (ΔS) are then calculated using the equations ΔG = -RTln(Kₐ) and ΔG = ΔH - TΔS.[15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for identifying and characterizing hydrogen bonds at an atomic level in solution.[16]
Detailed Experimental Protocol (For H-Bond Detection):
-
Sample Preparation:
-
Prepare a concentrated sample (e.g., 0.4 mM) of the ¹⁵N-labeled protein and unlabeled DNA (or other phosphate-containing ligand) in a suitable NMR buffer (e.g., in D₂O).[17][18]
-
The pH of the solution is critical, as the exchange rate of hydroxyl or amine protons with water is pH-dependent. Experiments are often conducted at low temperatures (e.g., 15°C) to slow this exchange.[16]
-
-
Spectra Acquisition:
-
Acquire a series of one-dimensional (1D) and two-dimensional (2D) NMR spectra.
-
A 1D ¹H spectrum can reveal downfield-shifted signals (e.g., >9 ppm) characteristic of protons involved in strong hydrogen bonds.[16]
-
2D heteronuclear correlation experiments like ¹H-¹⁵N HSQC are used to assign signals to specific residues in the protein.[17]
-
-
Detecting Scalar Couplings Across H-Bonds:
-
To unequivocally prove the existence of a hydrogen bond between a protein residue (e.g., Histidine N-H) and a DNA phosphate group, specialized long-range correlation experiments are used.
-
A long-range ¹H-³¹P HMQC experiment can detect scalar couplings (denoted as h2JHP) between the proton of the H-bond donor and the phosphorus atom of the phosphate acceptor.[16] The observation of such a cross-peak is direct evidence of the hydrogen bond.
-
-
Data Analysis:
-
Process the NMR spectra to assign chemical shifts to the involved nuclei (¹H, ¹⁵N, ³¹P).
-
The presence and magnitude of the scalar coupling constants provide quantitative information about the strength and geometry of the hydrogen bond.
-
X-ray Crystallography
X-ray crystallography provides high-resolution, static 3D structures of molecules, including protein-phosphate complexes. It is the gold standard for determining the precise geometry of interactions, including bond lengths and angles of hydrogen bonds.[19][20]
Detailed Experimental Protocol (General):
-
Crystallization:
-
Prepare a highly pure and concentrated solution of the protein-ligand complex.
-
Screen a wide range of crystallization conditions (e.g., varying pH, precipitant type and concentration, temperature) to find conditions that yield well-ordered crystals. This is often done using high-throughput robotic screening.
-
-
Data Collection:
-
Mount a single crystal and cool it in a cryo-stream (typically liquid nitrogen) to prevent radiation damage.
-
Expose the crystal to a high-intensity X-ray beam, often at a synchrotron source.
-
Rotate the crystal in the beam and collect the resulting diffraction pattern on a detector.[21]
-
-
Structure Solution and Refinement:
-
Process the diffraction data to determine the unit cell dimensions and space group.
-
Solve the "phase problem" using methods like molecular replacement (if a homologous structure is known) or experimental phasing.
-
Build an initial atomic model into the resulting electron density map.
-
Refine the model against the experimental data, adjusting atomic coordinates and thermal parameters to improve the fit. This iterative process yields the final high-resolution structure.
-
-
Analysis:
-
Analyze the final structure to identify all interactions between the protein and the this compound group, measuring distances and angles to characterize hydrogen bonds, salt bridges, and other contacts.[20]
-
Quantitative Data on this compound Interactions
The following tables summarize key quantitative parameters obtained from both experimental and computational studies of phosphate interactions.
Table 1: Thermodynamic Parameters of Phosphate Binding
This table presents data from studies investigating the binding of various receptors to phosphate ions, highlighting the contributions of enthalpy and entropy to the binding free energy.
| Interacting System | Method | Temperature (°C) | Binding Constant (K) (M⁻¹) | ΔG (kcal/mol) | ΔH (kcal/mol) | -TΔS (kcal/mol) | Reference |
| Guanidinium Receptor (U-Guan+) + Phosphate | IR | 5.5 | > 1000 | > -3.7 | Favorable | Hindrance | [Hydrogen Bonding Versus Electrostatics][22] |
| Ammonium Receptor (U-Ammo+) + Phosphate | IR | 5.5 | ~200 | ~ -2.9 | Favorable | Hindrance | [Hydrogen Bonding Versus Electrostatics][22] |
| Hsp70 Nucleotide-Binding Domain + ADP + Pi | ITC | - | - | - | - | - | [ITC for Protein-Phosphate Binding][23] |
| Mg²⁺ + H₂PO₄⁻ | MD (Polarizable FF) | - | - | -1.9 ± 0.2 | - | - | [Drude Polarizable Force Field][9] |
| Mg²⁺ + HPO₄²⁻ | MD (Polarizable FF) | - | - | -4.0 ± 0.3 | - | - | [Drude Polarizable Force Field][9] |
Data interpreted from source material. Enthalpy was identified as the main driving force for U-Guan+ and U-Ammo+ binding.[22]
Table 2: Structural Parameters from Molecular Dynamics Simulations
This table summarizes key structural features of hydrated phosphate ions as determined by MD simulations.
| Parameter | PO₄³⁻ in Water (QMCF MD) | H₂PO₄⁻ / HPO₄²⁻ on Kaolinite (MD) | Reference |
| First Hydration Shell Molecules | 13 | ~20 (ion-water shell) | [Structure and dynamics of phosphate ion][7], [Ab Initio Molecular Dynamics Simulation of the Phosphate Ion][8] |
| H-bonds per Phosphate Oxygen | ~3 | - | [Structure and dynamics of phosphate ion][7] |
| Ion-Water H-bond Lifetime (ps) | - | 1.19 | [Ab Initio Molecular Dynamics Simulation of the Phosphate Ion][8] |
| First Solvation Shell Distance (Å) | - | up to 5.5 | [Ab Initio Molecular Dynamics Simulation of the Phosphate Ion][8] |
This compound in Biological Signaling
Inorganic phosphate is not merely a metabolite but also a critical signaling molecule that can directly activate intracellular signaling cascades, altering gene expression and cellular function.[24][25]
Extracellular Phosphate and the MAPK/ERK Pathway
Elevated extracellular phosphate levels can trigger cell signaling. One of the key pathways activated is the Raf/MEK/ERK pathway. This is crucial in various cell types, including chondrogenic and osteoblastic cells, and plays a role in processes like vascular calcification in patients with chronic kidney disease.[25]
Hormonal Regulation of Phosphate Transport
In renal proximal tubules, phosphate reabsorption is tightly regulated by hormones like Parathyroid Hormone (PTH) and dopamine (B1211576). Both hormones inhibit the activity of sodium-phosphate cotransporters (like Npt2a) to increase phosphate excretion, but they utilize distinct signaling pathways to achieve this.[26]
Conclusion and Future Directions
The theoretical modeling of this compound interactions is a mature and dynamic field, providing invaluable insights that complement experimental studies. The continued development of more accurate polarizable and reactive force fields, combined with the increasing power of high-performance computing, will enable simulations of greater complexity and longer timescales. These advancements will deepen our understanding of phosphorylation-dependent signaling, enzymatic catalysis, and biomineralization. For drug development professionals, these computational tools are becoming indispensable for the rational design of inhibitors and modulators that target phosphate-binding sites with high affinity and specificity. The synergy between advanced theoretical modeling and rigorous experimental validation will continue to drive innovation in both fundamental science and pharmaceutical research.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. science2016.lp.edu.ua [science2016.lp.edu.ua]
- 3. Complexes of hydrogen peroxide and DNA phosphate group in quantum chemical calculations | Biophysical Bulletin [periodicals.karazin.ua]
- 4. Vibrational Properties of the Phosphate Group Investigated by Molecular Dynamics and Density Functional Theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. science2016.lp.edu.ua [science2016.lp.edu.ua]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. CHARMM Additive All-Atom Force Field for Phosphate and Sulfate Linked to Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Force fields for simulating the interaction of surfaces with biological molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.aip.org [pubs.aip.org]
- 13. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]
- 14. Fitting two- and three-site binding models to isothermal titration calorimetric data - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 16. NMR Observation of Intermolecular Hydrogen Bonds between Protein Tyrosine Side-Chain OH and DNA Phosphate Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 17. NMR Scalar Couplings Across Intermolecular Hydrogen Bonds Between Zinc-Finger Histidine Side Chains And DNA Phosphate Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. ijcmas.com [ijcmas.com]
- 22. Hydrogen Bonding Versus Electrostatic Driving Forces of Phosphate Binding at the Air - Water Interface [kb.osu.edu]
- 23. researchgate.net [researchgate.net]
- 24. This compound selectively induces MDA MB 231 triple negative breast cancer cell death in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Phosphate as a Signaling Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Signaling pathways utilized by PTH and dopamine to inhibit phosphate transport in mouse renal proximal tubule cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Preparation of Hydrogen Phosphate Buffer Solution: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrogen phosphate (B84403) buffer is a commonly used buffer system in biological and chemical research due to its buffering capacity within the physiological pH range. Phosphoric acid is a triprotic acid, meaning it can donate three protons, with three corresponding dissociation constants (pKa values): pKa1 = 2.14, pKa2 = 7.20, and pKa3 = 12.37.[1][2][3][4] The buffering range for a phosphate buffer is most effective around its second pKa value (pKa2 = 7.20), making it suitable for applications requiring a stable pH between 6.2 and 8.2.[5] This application note provides a detailed protocol for the preparation of a hydrogen phosphate buffer solution, including the theoretical principles, necessary calculations, and a step-by-step guide.
Principle
The preparation of a this compound buffer involves the use of a weak acid (dithis compound, H₂PO₄⁻) and its conjugate base (this compound, HPO₄²⁻). The equilibrium between these two species allows the buffer to resist changes in pH upon the addition of small amounts of acid or base. The Henderson-Hasselbalch equation is fundamental to calculating the required ratio of the conjugate base to the weak acid to achieve a desired pH.[6][7][8][9][10]
Henderson-Hasselbalch Equation:
pH = pKa + log ( [A⁻] / [HA] )
Where:
-
pH is the desired buffer pH
-
pKa is the negative logarithm of the acid dissociation constant (for the H₂PO₄⁻/HPO₄²⁻ pair, pKa is approximately 7.20)[1][2][3][4]
-
[A⁻] is the molar concentration of the conjugate base (e.g., Na₂HPO₄)
-
[HA] is the molar concentration of the weak acid (e.g., NaH₂PO₄)
Data Presentation
Table 1: pKa Values of Phosphoric Acid
| pKa | Value | Equilibrium Species |
| pKa₁ | 2.14 | H₃PO₄ / H₂PO₄⁻ |
| pKa₂ | 7.20 | H₂PO₄⁻ / HPO₄²⁻ |
| pKa₃ | 12.37 | HPO₄²⁻ / PO₄³⁻ |
Table 2: Reagents for 0.1 M this compound Buffer (pH 7.4)
| Reagent | Molecular Weight ( g/mol ) | Mass for 1 L solution (g) |
| Sodium Phosphate Monobasic (NaH₂PO₄) | 119.98 | 2.28 |
| Sodium Phosphate Dibasic (Na₂HPO₄) | 141.96 | 11.50 |
Note: The exact masses may vary slightly depending on the desired final pH and the specific form of the phosphate salts used (e.g., anhydrous vs. hydrated).
Experimental Protocols
Materials and Reagents
-
Sodium Phosphate Monobasic (NaH₂PO₄) or Potassium Dithis compound (KH₂PO₄)[11][12][13]
-
Sodium Phosphate Dibasic (Na₂HPO₄) or Dipotassium this compound (K₂HPO₄)[11][12][13]
-
Distilled or deionized water[11]
-
Hydrochloric acid (HCl) or Sodium Hydroxide (NaOH) for pH adjustment[11][14][15]
-
pH meter[11]
-
Magnetic stirrer and stir bar[11]
-
Volumetric flasks and graduated cylinders
-
Beakers
Protocol for Preparing 1 L of 0.1 M this compound Buffer (pH 7.4)
This protocol describes the preparation by mixing stock solutions of the acidic and basic components.
1. Preparation of Stock Solutions (0.1 M):
- 0.1 M Sodium Phosphate Monobasic (NaH₂PO₄) solution (Weak Acid): Dissolve 12.0 g of anhydrous NaH₂PO₄ in 800 mL of distilled water. Once dissolved, bring the final volume to 1 L in a volumetric flask.
- 0.1 M Sodium Phosphate Dibasic (Na₂HPO₄) solution (Conjugate Base): Dissolve 14.2 g of anhydrous Na₂HPO₄ in 800 mL of distilled water. Once dissolved, bring the final volume to 1 L in a volumetric flask.
2. Calculation of Required Volumes:
- Use the Henderson-Hasselbalch equation to determine the ratio of the conjugate base to the weak acid.
- 7.4 = 7.20 + log ( [Na₂HPO₄] / [NaH₂PO₄] )
- 0.2 = log ( [Na₂HPO₄] / [NaH₂PO₄] )
- 10^0.2 = [Na₂HPO₄] / [NaH₂PO₄]
- 1.58 = [Na₂HPO₄] / [NaH₂PO₄]
- For a 1 L buffer solution, the sum of the volumes of the two stock solutions will be 1000 mL. Let V_base be the volume of the Na₂HPO₄ solution and V_acid be the volume of the NaH₂PO₄ solution.
- V_base / V_acid = 1.58
- V_base + V_acid = 1000 mL
- Solving these simultaneous equations gives:
- V_base ≈ 612 mL
- V_acid ≈ 388 mL
3. Mixing the Buffer Solution:
- In a beaker, combine approximately 612 mL of the 0.1 M Na₂HPO₄ solution and 388 mL of the 0.1 M NaH₂PO₄ solution.
4. pH Adjustment:
- Place the beaker on a magnetic stirrer and immerse a calibrated pH electrode into the solution.
- While stirring, monitor the pH.
- If the pH is too low, add 0.1 M NaOH dropwise until the desired pH of 7.4 is reached.[11][14]
- If the pH is too high, add 0.1 M HCl dropwise until the desired pH of 7.4 is reached.[14]
5. Final Volume Adjustment:
- Once the desired pH is achieved, transfer the solution to a 1 L volumetric flask and add distilled water to the mark.
6. Storage:
- Store the buffer solution in a tightly sealed container at room temperature or 4°C.
Mandatory Visualization
References
- 1. Phosphoric acid - Wikipedia [en.wikipedia.org]
- 2. Phosphoric Acid [commonorganicchemistry.com]
- 3. global.oup.com [global.oup.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. welch-us.com [welch-us.com]
- 6. Henderson–Hasselbalch equation - Wikipedia [en.wikipedia.org]
- 7. Using the Henderson-Hasselbalch Equation for a Buffer | Chemistry | Study.com [study.com]
- 8. m.youtube.com [m.youtube.com]
- 9. byjus.com [byjus.com]
- 10. Khan Academy [khanacademy.org]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. Preparation of ph buffer solutions [delloyd.50megs.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
The Pivotal Role of Hydrogen Phosphate in Protein Purification: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
In the landscape of protein purification, maintaining a stable pH is paramount to preserving protein structure and function. Hydrogen phosphate (B84403), as a key component of phosphate buffer systems, is a ubiquitous and versatile tool in the biochemist's arsenal. Its effectiveness in maintaining a physiological pH range makes it an ideal buffer for a wide variety of protein purification techniques, including affinity and ion-exchange chromatography. This document provides detailed application notes and protocols for the use of hydrogen phosphate buffers in protein purification, complete with quantitative data, experimental methodologies, and visual workflows to guide researchers in optimizing their purification strategies.
The Role of this compound in Protein Purification Buffers
Sodium phosphate buffers are widely used in protein purification for several key reasons.[1] They are effective at maintaining a stable pH and are compatible with many biological molecules.[1] The buffer system consists of a mixture of monobasic (dithis compound, H₂PO₄⁻) and dibasic (this compound, HPO₄²⁻) phosphate salts. The equilibrium between these two species allows for robust buffering capacity, typically within the physiological pH range of 6.2 to 8.2.[2] This is critical for maintaining the native conformation and activity of the target protein throughout the purification process.[3]
Phosphate buffers are integral to various stages of protein purification, including:
-
Equilibration: Preparing the chromatography column with a buffer that matches the binding conditions for the target protein.
-
Washing: Removing non-specifically bound proteins and other contaminants from the column.
-
Elution: Releasing the target protein from the chromatography matrix.
Quantitative Data on Buffer Performance
The choice of buffer and its specific parameters can significantly impact the purity and yield of the target protein. The following tables summarize quantitative data from various studies, highlighting the effects of buffer composition on protein purification outcomes.
Table 1: Effect of pH in Phosphate Buffer on Protein Recovery and Purity in Anion Exchange Chromatography
| pH of Sodium Phosphate Buffer | Target Protein Monomer Content (%) | dsDNA Clearance (%) | Target Protein Recovery (%) | Endotoxin Removal (%) |
| 6.5 | Lower | Higher | Higher | Higher |
| 7.0 | Intermediate | Intermediate | Intermediate | Intermediate |
| 7.5 | Higher | Lower | Lower | Lower |
This table illustrates that in anion exchange chromatography, a higher pH can lead to increased purity (higher monomer content) but may decrease the recovery of the target protein.[4] Endotoxin and dsDNA clearance are also influenced by the pH of the phosphate buffer.[4]
Table 2: Comparison of Buffer Systems in Protein Extraction from FFPE Tissues
| Buffer System | Number of Identified Proteins (Average) | Number of Identified Peptides (Average) |
| Zwittergent-based buffer | ~1800 | ~6000 |
| SDS-containing buffer | ~1700 | ~5500 |
| Urea-containing buffer | ~1200 | ~3500 |
This table demonstrates that for protein extraction from challenging samples like formalin-fixed paraffin-embedded (FFPE) tissues, the choice of buffer system significantly impacts the number of identified proteins and peptides.[5][6] While not a direct measure of purity in a chromatography step, it highlights the importance of buffer selection for overall proteomic success.
Experimental Protocols
Here, we provide detailed protocols for the preparation of phosphate buffers and their application in a common protein purification workflow: His-tagged protein purification via immobilized metal affinity chromatography (IMAC).
Preparation of Sodium Phosphate Buffers
Materials:
-
Sodium phosphate monobasic (NaH₂PO₄)
-
Sodium phosphate dibasic (Na₂HPO₄)
-
Sodium chloride (NaCl)
-
Imidazole
-
Deionized water
-
pH meter
-
Magnetic stirrer and stir bar
-
Glassware (beakers, graduated cylinders)
Protocol for 1 M Sodium Phosphate Buffer Stock Solutions (pH 7.4):
-
Prepare 1 M NaH₂PO₄ solution: Dissolve 138 g of NaH₂PO₄·H₂O in 800 mL of deionized water. Adjust the final volume to 1 L with deionized water.
-
Prepare 1 M Na₂HPO₄ solution: Dissolve 142 g of Na₂HPO₄ in 800 mL of deionized water. Adjust the final volume to 1 L with deionized water.
-
Create 1 M Sodium Phosphate Buffer (pH 7.4): Mix 19 mL of the 1 M NaH₂PO₄ solution with 81 mL of the 1 M Na₂HPO₄ solution. Verify the pH using a calibrated pH meter and adjust as necessary with small additions of the stock solutions.
General Workflow for Buffer Preparation
Caption: Workflow for preparing phosphate buffers.
Protocol for His-Tagged Protein Purification using Phosphate Buffers
This protocol is a general guideline for the purification of a His-tagged protein under native conditions.[1][7]
Buffer Compositions:
-
Binding Buffer: 50 mM Sodium Phosphate, 300 mM NaCl, 10 mM Imidazole, pH 8.0.[7]
-
Wash Buffer: 50 mM Sodium Phosphate, 300 mM NaCl, 20 mM Imidazole, pH 8.0.[7]
-
Elution Buffer: 50 mM Sodium Phosphate, 300 mM NaCl, 250 mM Imidazole, pH 8.0.[7]
Experimental Protocol:
-
Column Equilibration: Equilibrate the Ni-NTA affinity column with 5-10 column volumes of Binding Buffer.
-
Sample Loading: Load the clarified cell lysate containing the His-tagged protein onto the equilibrated column. The flow rate should be slow to allow for efficient binding.
-
Washing: Wash the column with 10-15 column volumes of Wash Buffer to remove non-specifically bound proteins. Monitor the absorbance at 280 nm until it returns to baseline.
-
Elution: Elute the bound His-tagged protein with 5-10 column volumes of Elution Buffer. Collect fractions of a defined volume (e.g., 1 mL).
-
Analysis: Analyze the collected fractions for protein content (e.g., Bradford assay) and purity (e.g., SDS-PAGE). Pool the fractions containing the purified protein.
His-Tagged Protein Purification Workflow
Caption: A typical workflow for His-tagged protein purification.
Signaling Pathways and Phosphorylation
The "phosphate" in this compound is directly linked to one of the most crucial post-translational modifications: phosphorylation .[8] Protein phosphorylation, the addition of a phosphate group to an amino acid residue, is a key mechanism for regulating a vast array of cellular processes, including signal transduction, cell growth, and differentiation.[9] Understanding the phosphorylation state of a target protein can be critical for its purification and functional analysis.
When purifying a phosphorylated protein (phosphoprotein), it is often necessary to enrich the sample for the phosphorylated species.[10] This can be achieved through techniques like Immobilized Metal Affinity Chromatography (IMAC), which can be adapted to specifically bind phosphorylated proteins.[10]
Simplified Signaling Cascade Leading to Protein Phosphorylation
Caption: A basic diagram of a signaling pathway involving protein phosphorylation.
Conclusion
This compound-based buffers are indispensable for a wide range of protein purification applications. Their robust buffering capacity in the physiological pH range ensures the stability and integrity of the target protein. By carefully selecting the buffer composition, including pH and the concentration of additives like NaCl and imidazole, researchers can significantly enhance the purity and yield of their protein of interest. The protocols and data presented in this document serve as a comprehensive guide for scientists and professionals in the field of drug development and biomedical research to optimize their protein purification workflows.
References
- 1. Protocol for Buffer Preparation – BBS OER Lab Manual [ecampusontario.pressbooks.pub]
- 2. benchchem.com [benchchem.com]
- 3. goldbio.com [goldbio.com]
- 4. bio-rad.com [bio-rad.com]
- 5. Comparison of Different Buffers for Protein Extraction from Formalin-Fixed and Paraffin-Embedded Tissue Specimens | PLOS One [journals.plos.org]
- 6. Comparison of Different Buffers for Protein Extraction from Formalin-Fixed and Paraffin-Embedded Tissue Specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. protenova.com [protenova.com]
- 8. Protein phosphorylation - Wikipedia [en.wikipedia.org]
- 9. Phosphorylation | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. Phosphoprotein purification overview [takarabio.com]
Application Notes and Protocols: The Role of Hydrogen Phosphate in DNA Extraction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of hydrogen phosphate (B84403), primarily in the form of phosphate buffers, in various DNA extraction protocols. The information is intended to guide researchers in optimizing their nucleic acid isolation techniques for a range of sample types.
Introduction: The Multifaceted Role of Hydrogen Phosphate in DNA Extraction
This compound plays a critical role in numerous DNA extraction methodologies, primarily through its function as a buffering agent to maintain a stable pH environment essential for enzymatic reactions and DNA integrity.[1][2] Its applications extend to the efficient lysis of cells and the desorption of DNA from environmental matrices.
The phosphate groups in the DNA backbone are negatively charged, a property that is fundamental to many purification techniques.[3][4][5] Phosphate buffers are integral to lysis solutions, helping to disrupt cell membranes and release nucleic acids. In certain protocols, particularly for environmental samples like soil and sediment, saturated phosphate buffers are employed to displace extracellular DNA bound to mineral particles, thereby increasing the yield of recoverable genetic material.[6][7][8][9] However, in silica-based purification methods, high concentrations of phosphate ions can compete with the DNA's phosphate backbone for binding to the silica (B1680970) membrane, potentially reducing recovery efficiency.[10]
Key Applications and Chemical Principles
-
Buffering Agent in Lysis Solutions : Phosphate buffers are crucial for maintaining a constant pH during the initial stages of cell lysis, which is vital for the activity of enzymes like proteinase K and for preserving the structural integrity of the released DNA.[1][2]
-
DNA Desorption from Environmental Samples : In soil and sediment, extracellular DNA adheres to clay and other particles through ionic interactions. Saturated phosphate buffers effectively disrupt these interactions by providing a high concentration of phosphate ions that compete for the binding sites on the particles, thus releasing the DNA into the solution.[6][7][8][9]
-
Application in Calcified Tissue DNA Extraction : The principle of disrupting DNA's interaction with mineral matrices is also explored in the context of calcified tissues like bone and teeth. The primary mineral component is hydroxyapatite (B223615) [Ca10(PO4)6(OH)2]. Phosphate buffers have been investigated for their potential to interfere with the binding between DNA and hydroxyapatite, aiming to improve DNA recovery.[11]
Experimental Protocols
Protocol 1: DNA Extraction from Subsoils Using a Phosphate Lysis Buffer
This protocol is an efficient and reproducible method for extracting DNA from challenging subsoil samples, which are often characterized by high clay content that can inhibit DNA recovery.[6][8]
Quantitative Data Summary
| Parameter | Value/Component | Notes |
| Sample Size | 200 mg | Dried and finely ground subsoil. |
| Lysis Buffer | 1 M Phosphate Buffer, 0.5% SDS | - |
| Incubation | 65°C for 10 minutes | Followed by 1 minute of bead beating. |
| DNA Precipitation | Isopropanol (B130326) or PEG-NaCl | - |
| DNA Re-suspension | 1x TE Buffer (10 mM Tris, 1 mM EDTA, pH 8.0) | Incubate at 42°C for 2 hours to aid dissolution. |
Detailed Methodology
-
Sample Preparation : Weigh 200 mg of finely ground, freeze-dried subsoil into a 2 mL tube.
-
Lysis :
-
Purification :
-
Follow standard protocols for chloroform-isoamyl alcohol extraction to remove proteins and other contaminants.
-
-
Precipitation :
-
Precipitate the DNA from the aqueous phase using either isopropanol or a polyethylene (B3416737) glycol (PEG)-NaCl solution.
-
-
Washing and Re-suspension :
-
Wash the DNA pellet with 70% ethanol (B145695) and air dry.
-
Re-suspend the DNA pellet in 50 µL of 1x TE buffer. To facilitate dissolution, incubate the samples at 42°C for 2 hours.[6]
-
Workflow Diagram
References
- 1. geneticeducation.co.in [geneticeducation.co.in]
- 2. Lysis buffer - Wikipedia [en.wikipedia.org]
- 3. DNA Purification | DNA Extraction Methods [worldwide.promega.com]
- 4. sciencelearn.org.nz [sciencelearn.org.nz]
- 5. DNA EXTRACTION – Hands On Microbiology [open.maricopa.edu]
- 6. Improved Protocol for DNA Extraction from Subsoils Using Phosphate Lysis Buffer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Extracellular DNA extraction from sediment using phosphate buffer and NucleoSpin Plant II Midi kit (MACHER... [protocols.io]
- 10. benchchem.com [benchchem.com]
- 11. ishinews.com [ishinews.com]
Application Notes and Protocols for the Quantification of Hydrogen Phosphate
Audience: Researchers, scientists, and drug development professionals.
Introduction: Hydrogen phosphate (B84403) (HPO₄²⁻) and its protonated form, dihydrogen phosphate (H₂PO₄⁻), are fundamentally important anions in biological, environmental, and pharmaceutical systems. Accurate quantification is crucial for a wide range of applications, from monitoring physiological processes and environmental water quality to ensuring the quality and stability of drug formulations. This document provides detailed application notes and protocols for several key analytical techniques used to quantify this compound.
Molybdenum Blue Colorimetric Method
The Molybdenum Blue method is a robust, inexpensive, and widely adopted spectrophotometric technique for the determination of orthophosphate.[1][2][3]
Principle: The method is based on the reaction of orthophosphate ions with an acidic molybdate (B1676688) reagent to form a phosphomolybdate complex.[1][4][5] This complex is then reduced by an agent, most commonly ascorbic acid, to produce a stable, intensely colored molybdenum blue complex.[1][4][5] The intensity of the blue color, measured spectrophotometrically at a wavelength between 700 nm and 880 nm, is directly proportional to the phosphate concentration.[1][5][6] Measurement at 850-880 nm can improve sensitivity and the detection limit.[1]
Experimental Protocol
Reagent Preparation:
-
Ammonium (B1175870) Molybdate Solution: Dissolve 2.472 g of ammonium molybdate ((NH₄)₆Mo₇O₂₄·4H₂O) in 200 mL of deionized water.[1]
-
Sulfuric Acid (5 M): Carefully add 27.8 mL of concentrated sulfuric acid (98%) to 72.2 mL of deionized water while cooling in an ice bath.
-
Ascorbic Acid Solution (0.1 M): Dissolve 1.76 g of L-ascorbic acid in 100 mL of deionized water. Prepare this solution fresh daily.[7]
-
Potassium Antimonyl Tartrate Solution: Dissolve 0.28 g of potassium antimonyl tartrate in 100 mL of deionized water.[7]
-
Combined Reagent: Prepare a fresh combined reagent by mixing 50 mL of 5 M sulfuric acid, 15 mL of ammonium molybdate solution, 5 mL of potassium antimonyl tartrate solution, and 30 mL of freshly prepared ascorbic acid solution.
Procedure:
-
Sample Preparation: Dilute the sample as necessary to ensure the phosphate concentration falls within the linear range of the assay.
-
Standard Curve Preparation: Prepare a series of phosphate standards (e.g., 0, 0.1, 0.5, 1.0, 2.0 mg/L) from a stock solution of potassium dithis compound (KH₂PO₄).
-
Reaction: To 5 mL of each standard and sample, add 1 mL of the combined reagent.[7]
-
Incubation: Mix thoroughly and allow the color to develop for 15-30 minutes at room temperature.[1][7]
-
Measurement: Measure the absorbance of the solutions using a spectrophotometer at 880 nm against a reagent blank.[3]
-
Quantification: Plot the absorbance of the standards versus their concentrations to create a calibration curve. Determine the concentration of phosphate in the samples from this curve.
Quantitative Data Summary
| Parameter | Typical Value | References |
| Limit of Detection (LOD) | 2 µg/L | |
| Linear Range | 0.05 - 9 mg/L | [5][6] |
| Wavelength (λmax) | 850 - 880 nm | [1][3][5] |
| Precision (RSD) | < 5% | General literature |
| Interferences | Silicate, Arsenate, Nitrite | [8] |
Workflow Diagram
Ion Chromatography (IC)
Ion chromatography with suppressed conductivity detection is a highly sensitive and selective method for the determination of phosphate and other anions.[9][10] It is particularly useful for complex matrices where colorimetric methods may suffer from interferences.
Principle: The sample is injected into an ion chromatograph, where it is carried by a liquid mobile phase (eluent) through a stationary phase (anion-exchange column). The anions in the sample, including phosphate, are separated based on their affinity for the stationary phase. After separation, the eluent passes through a suppressor, which reduces the background conductivity of the eluent and enhances the conductivity of the analyte ions. The phosphate ions are then detected by a conductivity detector. The concentration is determined by comparing the peak area to that of known standards.
Experimental Protocol
Instrumentation & Conditions:
-
IC System: A reagent-free ion chromatography (RFIC) system is recommended for ease of use and reproducibility.[9]
-
Anion-Exchange Column: Thermo Scientific™ Dionex™ IonPac™ AS19 or AS16 columns are suitable.[11][12]
-
Eluent: An electrolytically generated potassium hydroxide (B78521) (KOH) gradient is commonly used. A typical gradient might be:
-
0-10 min: 10 mM KOH
-
10-20 min: Ramp to 30 mM KOH
-
20-25 min: Hold at 30 mM KOH
-
-
Flow Rate: 1.0 mL/min.
-
Suppressor: Anion self-regenerating suppressor.
-
Detector: Suppressed conductivity detector.
Procedure:
-
Sample Preparation: Filter the sample through a 0.45 µm syringe filter to remove particulates. Dilute if necessary.
-
Standard Preparation: Prepare a mixed anion standard containing phosphate and other common anions at known concentrations.
-
System Equilibration: Equilibrate the IC system with the initial eluent concentration until a stable baseline is achieved.
-
Injection: Inject a fixed volume (e.g., 25 µL) of the sample or standard into the IC system.
-
Data Acquisition: Record the chromatogram and integrate the peak corresponding to phosphate.
-
Quantification: Create a calibration curve by plotting the peak areas of the standards against their concentrations. Determine the phosphate concentration in the sample from this curve.
Quantitative Data Summary
| Parameter | Typical Value | References |
| Limit of Detection (LOD) | 2.07 µg/L | [12] |
| Limit of Quantification (LOQ) | 10 µg/L | [13] |
| Linear Range | 10 - 30,000 µg/L | [13] |
| Precision (RSD) | < 3% | General literature |
| Key Advantage | Simultaneous analysis of multiple anions; high selectivity. | [10] |
Workflow Diagram
³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy
³¹P NMR is a powerful, non-destructive technique that allows for the direct detection and quantification of phosphorus-containing compounds.[14][15]
Principle: The ³¹P nucleus has a nuclear spin of ½ and a natural abundance of 100%, making it highly suitable for NMR analysis.[14][15] When placed in a strong magnetic field, ³¹P nuclei absorb radiofrequency energy at specific frequencies depending on their chemical environment. The area of the resulting NMR signal is directly proportional to the number of phosphorus nuclei, allowing for quantification. An internal or external standard with a known phosphorus concentration is used for calibration.[14]
Experimental Protocol
Instrumentation & Reagents:
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
NMR Tubes: Standard 5 mm NMR tubes.
-
Deuterated Solvent: Deuterium oxide (D₂O) is commonly used for aqueous samples to provide a lock signal.
-
Internal Standard: A stable, non-volatile phosphorus compound with a chemical shift that does not overlap with the analyte signal (e.g., triphenyl phosphate).
-
Reference: 85% Phosphoric acid (H₃PO₄) is used as an external reference, set to 0 ppm.[15]
Procedure:
-
Sample Preparation: Dissolve a precisely weighed amount of the sample in a known volume of D₂O.
-
Standard Addition: Add a precise amount of the internal standard to the sample solution.
-
NMR Acquisition:
-
Place the sample in the NMR spectrometer and allow it to thermally equilibrate.
-
Acquire a proton-decoupled ³¹P NMR spectrum.[16]
-
To ensure accurate quantification, use a long relaxation delay (at least 5 times the longest T₁ of the phosphorus nuclei) and inverse-gated decoupling to suppress the Nuclear Overhauser Effect (NOE).[16]
-
-
Data Processing:
-
Apply Fourier transformation and phase correction to the acquired free induction decay (FID).
-
Integrate the area of the phosphate signal and the internal standard signal.
-
-
Quantification: Calculate the concentration of this compound using the following formula:
-
Concentration_sample = (Area_sample / Area_standard) * (Moles_standard / Volume_sample)
-
Quantitative Data Summary
| Parameter | Typical Value / Characteristic | References |
| Detection Method | Non-destructive, direct detection | [14] |
| Quantification | Relative to internal/external standard | [14] |
| Key Advantage | Provides structural information; can distinguish different phosphate species. | [17] |
| Key Disadvantage | Lower sensitivity compared to other methods; requires expensive instrumentation. | [16] |
| Chemical Shift Range | Wide, allowing for good signal separation | [14] |
Logical Relationship Diagram
References
- 1. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Extraction and Molybdenum Blue-based Quantification of Total Phosphate and Polyphosphate in Parachlorella - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. dgtresearch.com [dgtresearch.com]
- 8. Comparison of inductively coupled plasma mass spectrometry and molybdenum blue colorimetry for total phosphorus determination in freshwater invertebrates | PLOS One [journals.plos.org]
- 9. Analyzing Phosphate by Ion Chromatography | Thermo Fisher Scientific - FR [thermofisher.com]
- 10. Ion chromatographic separations of phosphorus species: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. イオンクロマトグラフィーによるリン酸塩分析 | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. lcms.labrulez.com [lcms.labrulez.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. mdpi.com [mdpi.com]
- 15. Phosphorus-31 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]
- 16. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 17. nmr.oxinst.com [nmr.oxinst.com]
Application Notes and Protocols: Hydrogen Phosphate as a Precipitating Agent for Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein precipitation is a fundamental technique in biochemistry and downstream processing for the isolation, purification, and concentration of proteins from complex biological mixtures. The "salting-out" method, which involves the addition of high concentrations of certain salts to a protein solution, is a widely employed strategy. This application note details the use of hydrogen phosphate (B84403) salts, such as sodium hydrogen phosphate and ammonium (B1175870) this compound, as effective precipitating agents for proteins.
The underlying principle of salting-out with this compound lies in the competition for water molecules between the salt ions and the protein molecules.[1] At high salt concentrations, the phosphate and counter-ions (sodium or ammonium) become extensively hydrated, thereby reducing the amount of "free" water available to solvate the protein.[1] This disruption of the protein's hydration layer increases protein-protein hydrophobic interactions, leading to aggregation and precipitation out of the solution.[1] The effectiveness of various salts in precipitating proteins is described by the Hofmeister series, which ranks ions based on their ability to salt-out proteins.[2][3] Phosphate is recognized as an effective anion for this purpose.[2][3]
Mechanism of Action: Salting Out with this compound
The process of protein precipitation by "salting out" with this compound is a stepwise phenomenon driven by the principles of hydrophobic interaction and solvation. The following diagram illustrates the logical relationship between the addition of a high concentration of this compound salt and the subsequent precipitation of proteins.
Caption: The "salting out" mechanism using this compound.
Quantitative Data Summary
The efficiency of protein precipitation using this compound salts is dependent on several factors, including the specific salt used, its concentration, the pH of the solution, and the nature of the target protein. The following tables summarize quantitative data for the precipitation of Immunoglobulin G1 (IgG1) using sodium phosphate and ammonium phosphate.
Table 1: Precipitation of IgG1 with Sodium Phosphate
| Parameter | Value |
| Precipitating Agent | Sodium Phosphate |
| Initial IgG1 Concentration | 0.5 mg/mL |
| Buffer | 50 mM Phosphate Buffer |
| pH | 5.0 |
| Precipitant Stock Concentration | 4.0 M |
| Concentration for 5% Precipitation (Cmin) | 1.78 M |
| Concentration for 50% Precipitation (Cmid) | 2.02 M |
| Concentration for 95% Precipitation (Cmax) | 2.26 M |
| Optimal Precipitant Concentration | 2.3 M |
| Recovery Yield | >95% |
| Monomer Purity | 80% |
Data adapted from a study on the purification of monoclonal antibodies.[4]
Table 2: Precipitation of IgG1 with Ammonium Phosphate
| Parameter | Value |
| Precipitating Agent | Ammonium Phosphate |
| Initial IgG1 Concentration | 0.5 mg/mL |
| Buffer | 50 mM Phosphate Buffer |
| pH | 7.0 |
| Precipitant Stock Concentration | 4.0 M |
| Concentration for 5% Precipitation (Cmin) | 1.80 M |
| Concentration for 50% Precipitation (Cmid) | 1.84 M |
| Concentration for 95% Precipitation (Cmax) | 1.88 M |
| Optimal Precipitant Concentration | 1.95 M |
| Recovery Yield | >95% |
| Monomer Purity | 85% |
Data adapted from a study on the purification of monoclonal antibodies.[4]
Experimental Protocols
The following protocols provide a general framework for the precipitation of proteins using sodium or ammonium this compound. It is recommended to optimize these conditions for each specific protein of interest.
Materials
-
Protein solution (partially purified or crude lysate)
-
Sodium phosphate (Na₂HPO₄) or Ammonium phosphate ((NH₄)₂HPO₄)
-
Buffer solution (e.g., 50 mM Tris-HCl, HEPES, or phosphate buffer at a suitable pH)
-
High-speed refrigerated centrifuge and appropriate centrifuge tubes
-
Magnetic stirrer and stir bar
-
Spectrophotometer or other protein quantification assay materials
-
Dialysis tubing or desalting column
Experimental Workflow Diagram
References
Application Notes and Protocols for the Formulation of Pharmaceuticals Using Hydrogen Phosphate Salts
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of hydrogen phosphate (B84403) salts in pharmaceutical formulations. These salts are critical components in a wide range of dosage forms due to their versatile properties as buffering agents, pH adjusters, and excipients in solid and liquid formulations.
Introduction to Hydrogen Phosphate Salts in Pharmaceuticals
This compound salts, including monobasic and dibasic forms of sodium, potassium, calcium, and magnesium, are integral to pharmaceutical development. Their primary functions include maintaining the pH of formulations to ensure drug stability and solubility, acting as fillers and binders in solid dosage forms, and serving as sources of essential electrolytes.[1][2][3] The selection of a specific phosphate salt is dictated by the desired pH range, the route of administration, and compatibility with the active pharmaceutical ingredient (API).[4]
Applications in Liquid Formulations: Buffering and pH Control
Phosphate buffer systems are extensively used in parenteral, ophthalmic, and nasal preparations to maintain a pH close to physiological levels, which is crucial for minimizing irritation and enhancing patient comfort.[4] A common example is Phosphate Buffered Saline (PBS), which is isotonic and non-toxic to most cells.[5]
Quantitative Data for Phosphate Buffer Preparation
The following tables provide compositions for preparing standard phosphate buffer solutions.
Table 1: Preparation of 1 L of 1x Phosphate Buffered Saline (PBS) pH 7.4 [1][3]
| Component | Molar Mass ( g/mol ) | Mass (g) | Final Concentration (mM) |
| Sodium Chloride (NaCl) | 58.44 | 8.00 | 137 |
| Potassium Chloride (KCl) | 74.55 | 0.20 | 2.7 |
| Disodium this compound (Na₂HPO₄) | 141.96 | 1.44 | 10 |
| Potassium Dithis compound (KH₂PO₄) | 136.09 | 0.24 | 1.8 |
Table 2: Preparation of 0.2 M Sodium Phosphate Buffer Solutions at Various pH Values [6]
| Desired pH | Volume of 0.2 M Na₂HPO₄ (mL) | Volume of 0.2 M NaH₂PO₄ (mL) |
| 6.8 | 49.0 | 51.0 |
| 7.0 | 61.0 | 39.0 |
| 7.2 | 72.0 | 28.0 |
| 7.4 | 81.0 | 19.0 |
| 7.6 | 87.0 | 13.0 |
Experimental Protocols
This protocol details the steps for preparing a sterile phosphate-buffered saline solution suitable for use in parenteral formulations.
Materials:
-
Sodium Chloride (NaCl)
-
Potassium Chloride (KCl)
-
Disodium this compound (Na₂HPO₄)
-
Potassium Dithis compound (KH₂PO₄)
-
Distilled or deionized water (for injection grade recommended)
-
Hydrochloric acid (HCl) or Sodium Hydroxide (NaOH) for pH adjustment
-
Volumetric flask (1 L)
-
Beakers and graduated cylinders
-
Magnetic stirrer and stir bar
-
pH meter
-
Autoclave or sterile filtration unit (0.22 µm filter)
Procedure:
-
Add approximately 800 mL of distilled water to a 1 L beaker.[1]
-
While stirring, add the following salts to the water:
-
8.0 g of NaCl
-
0.2 g of KCl
-
1.44 g of Na₂HPO₄
-
0.24 g of KH₂PO₄
-
-
Continue stirring until all salts have completely dissolved.
-
Calibrate the pH meter according to the manufacturer's instructions.
-
Measure the pH of the buffer solution.
-
Adjust the pH to 7.4 by adding small increments of HCl or NaOH solution.[3]
-
Once the desired pH is reached, transfer the solution to a 1 L volumetric flask.
-
Add distilled water to bring the final volume to 1 L.[1]
-
Sterilize the solution by autoclaving at 121°C for 20 minutes or by passing it through a 0.22 µm sterile filter into a sterile container.[2]
-
Store the sterile PBS at room temperature.[1]
Applications in Solid Dosage Forms: Excipient Functionality
Calcium this compound (dicalcium phosphate) is a widely used excipient in the manufacturing of tablets and capsules.[3][5] It primarily functions as a filler (diluent) and a binder.[5]
Quantitative Data for a Typical Tablet Formulation
Table 3: Example Formulation of a Direct Compression Tablet
| Component | Function | Percentage (%) |
| Active Pharmaceutical Ingredient (API) | - | 10 |
| Dicalcium Phosphate, Anhydrous | Filler/Binder | 84 |
| Croscarmellose Sodium | Disintegrant | 5 |
| Magnesium Stearate (B1226849) | Lubricant | 1 |
Experimental Protocols
This protocol outlines the steps for producing tablets using a wet granulation process where dicalcium phosphate is a key excipient.
Materials:
-
Active Pharmaceutical Ingredient (API)
-
Dicalcium Phosphate (as filler)
-
Starch (as disintegrant)
-
Binder solution (e.g., 10% w/v povidone in water)[7]
-
Magnesium Stearate (as lubricant)
-
Sieves of appropriate mesh sizes
-
Planetary mixer or high-shear granulator
-
Tray dryer or fluid bed dryer
-
Tablet press
Procedure:
-
Weighing and Blending: Accurately weigh the API, dicalcium phosphate, and starch. Transfer them to a suitable blender and mix until a homogenous powder blend is achieved.[8]
-
Granulation: Slowly add the binder solution to the powder blend while mixing. Continue to add the binder until a suitable wet mass is formed, which can be checked by the "ball test" (a small amount of the mass, when squeezed in the hand, forms a ball that does not crumble easily).[7]
-
Wet Screening: Pass the wet mass through a coarse sieve (e.g., 8-12 mesh) to form granules.[7]
-
Drying: Spread the wet granules on trays and dry them in a tray dryer at a controlled temperature (e.g., 40-60°C) until the desired moisture content is reached. Alternatively, a fluid bed dryer can be used.[7]
-
Dry Screening: Sieve the dried granules through a finer mesh (e.g., 16-20 mesh) to achieve a uniform granule size.[9]
-
Lubrication: Add the weighed amount of magnesium stearate to the dried granules and blend for a short period (e.g., 2-5 minutes).[9]
-
Compression: Compress the final blend into tablets using a tablet press with appropriate tooling.[9]
Stability Considerations and Analytical Protocols
The stability of pharmaceutical formulations containing phosphate buffers can be affected by several factors, including interactions with packaging materials and temperature fluctuations.[10] For lyophilized products, the choice of phosphate buffer and its concentration can influence the stability of the final product.[11]
Protocol for Stability Study of a Liquid Formulation
This protocol provides a general framework for assessing the stability of a liquid pharmaceutical formulation containing a phosphate buffer.
Objective: To evaluate the physical and chemical stability of the formulation under accelerated and long-term storage conditions.
Materials and Equipment:
-
Stability chambers with controlled temperature and humidity
-
HPLC or UPLC system for chemical analysis
-
pH meter
-
Viscometer
-
Particle size analyzer (for suspensions/emulsions)
-
Validated analytical methods for the API and any critical excipients
Procedure:
-
Sample Preparation: Prepare a sufficient number of batches of the final drug product in its intended final packaging.
-
Initial Analysis (Time Zero): Perform a complete analysis of the initial samples for appearance, pH, viscosity, assay of the API, and any other critical quality attributes.
-
Storage Conditions: Place the samples in stability chambers under the following conditions (as per ICH guidelines):
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
Testing Schedule: Pull samples at specified time points for analysis. A typical schedule is:
-
Accelerated: 0, 1, 2, 3, and 6 months
-
Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months
-
-
Analysis: At each time point, analyze the samples for the same parameters as the initial analysis.
-
Data Evaluation: Compare the results at each time point to the initial results and the product specifications. Evaluate any trends in the data to determine the shelf life of the product.
Protocol for Phosphate Assay by Ion Chromatography
This protocol describes the determination of phosphate concentration in a pharmaceutical solution using ion chromatography with suppressed conductivity detection.[12][13]
Table 4: Ion Chromatography System Parameters [12][14]
| Parameter | Condition |
| Column | Anion-exchange column (e.g., Dionex IonPac AS11) |
| Eluent | 20 mM Potassium Hydroxide (KOH) |
| Flow Rate | 2.0 mL/min |
| Injection Volume | 10 µL |
| Detection | Suppressed Conductivity |
| Suppressor | Anion Self-Regenerating Suppressor |
Procedure:
-
Standard Preparation: Prepare a stock standard solution of a known concentration of phosphate (e.g., from Sodium Dithis compound). Prepare a series of working standards by diluting the stock solution.[4]
-
Sample Preparation: Dilute the pharmaceutical formulation sample with deionized water to a concentration that falls within the range of the working standards.[12]
-
System Setup and Equilibration: Set up the ion chromatography system according to the parameters in Table 4. Allow the system to equilibrate until a stable baseline is achieved.
-
Calibration: Inject the working standards and generate a calibration curve by plotting the peak area against the concentration.
-
Sample Analysis: Inject the prepared sample solution.
-
Quantification: Determine the phosphate concentration in the sample by comparing its peak area to the calibration curve.
Conclusion
This compound salts are indispensable in pharmaceutical formulation due to their multifaceted roles. Proper selection and utilization of these salts, guided by detailed protocols and a thorough understanding of their properties, are essential for developing safe, stable, and efficacious drug products. The application notes and protocols provided herein serve as a comprehensive guide for researchers and professionals in the pharmaceutical industry.
References
- 1. stjohnslabs.com [stjohnslabs.com]
- 2. Phosphate Buffered Saline Protocol and Use [diagnopal.ca]
- 3. protocols.io [protocols.io]
- 4. lcms.cz [lcms.cz]
- 5. Phosphate-buffered saline - Wikipedia [en.wikipedia.org]
- 6. welch-us.com [welch-us.com]
- 7. cpha.tu.edu.iq [cpha.tu.edu.iq]
- 8. pharmainform.com [pharmainform.com]
- 9. Tablet Manufacture by Wet Granulation Method - Pharmapproach.com [pharmapproach.com]
- 10. Effects of phosphate buffer in parenteral drugs on particle formation from glass vials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Practical advice in the development of a lyophilized protein drug product - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: The Role and Mitigation of Hydrogen Phosphate in Polymerase Chain Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Inhibitory Role of Hydrogen Phosphate (B84403) in PCR
The polymerase chain reaction (PCR) is a cornerstone of molecular biology, enabling the amplification of specific DNA sequences. The success of a PCR experiment is critically dependent on the composition of the reaction buffer, which typically includes a buffering agent, salts, and magnesium chloride as a cofactor for the DNA polymerase. While various buffering systems exist, the use of phosphate- V based buffers, containing species such as hydrogen phosphate (HPO₄²⁻) and dithis compound (H₂PO₄⁻), is generally discouraged due to their inhibitory effects on the activity of thermostable DNA polymerases like Taq polymerase.
Inorganic phosphate has been shown to inhibit DNA synthesis, with the mechanism in some cases involving the chelation of essential divalent cation cofactors or direct interaction with the polymerase enzyme.[1][2] Low concentrations of inorganic phosphate, sometimes as low as 2 mM, can strongly inhibit certain DNA polymerases.[1] This inhibitory effect can lead to reduced amplification efficiency, lower product yields, and in some cases, complete reaction failure.
These application notes provide a comprehensive overview of the inhibitory role of this compound in PCR, quantitative data on its effects, a standard PCR protocol for reference, and a detailed protocol for troubleshooting suspected phosphate inhibition.
Quantitative Data on PCR Inhibition by Phosphate
The inhibitory effect of phosphate ions on PCR is concentration-dependent. While specific quantitative data for Taq polymerase with its standard magnesium cofactor is not extensively detailed in readily available literature, studies on various DNA polymerases indicate a significant reduction in activity in the presence of phosphate.
| Inhibitor | Polymerase | Cofactor | Inhibitory Concentration | Effect | Reference |
| Inorganic Phosphate | Rauscher leukemia virus DNA polymerase | Not Specified | ≤ 2 mM | Strong inhibition of DNA synthesis | [1] |
| Inorganic Phosphate | Calf thymus DNA polymerase β | Mn²⁺ | 1–2 mM | Strong inhibition | [2] |
| Calcium Phosphate | Taq Polymerase | Mg²⁺ | Not specified | Inhibition of amplification | [3][4] |
| Various Ions (including salts that can form phosphates) | Taq, Tth, Tne DNA polymerases | Mg²⁺ | Varied | Inhibition of amplification | [5] |
Note: The inhibitory concentration can be influenced by other reaction components, such as the concentration of dNTPs and the specific DNA polymerase used.[2]
Mechanism of Phosphate Inhibition
The primary mechanisms by which this compound and other phosphate species are thought to inhibit PCR include:
-
Cofactor Sequestration: Phosphate ions can precipitate with divalent cations like magnesium (Mg²⁺), which are essential cofactors for DNA polymerase activity. This reduces the effective concentration of free Mg²⁺ available for the enzyme, thereby hindering its function.[4]
-
Direct Enzyme Inhibition: Phosphate ions may directly interact with the DNA polymerase, potentially at the active site or an allosteric site, leading to a conformational change that reduces its catalytic efficiency. Some studies suggest that phosphate can act as a competitive inhibitor with respect to dNTPs.[2]
-
Formation of Inhibitory Complexes: In the presence of certain divalent cations like manganese (Mn²⁺), inorganic phosphate can form a complex with dNTPs, which then acts as a potent inhibitor of the DNA polymerase.[2]
Caption: Mechanism of PCR inhibition by this compound.
Standard PCR Protocol (Taq DNA Polymerase)
This protocol serves as a baseline for a standard PCR amplification and can be used as a reference when troubleshooting inhibition.
Reagent Preparation
| Component | Stock Concentration | Final Concentration | Volume for 25 µL Reaction |
| 10X Standard Taq Reaction Buffer | 10X | 1X | 2.5 µL |
| dNTPs | 10 mM | 200 µM | 0.5 µL |
| Forward Primer | 10 µM | 0.2 µM | 0.5 µL |
| Reverse Primer | 10 µM | 0.2 µM | 0.5 µL |
| Taq DNA Polymerase | 5 units/µL | 1.25 units | 0.25 µL |
| Template DNA | Variable | 1 pg - 1 µg | 1 µL |
| Nuclease-Free Water | - | - | to 25 µL |
Experimental Workflow
Caption: A typical workflow for a polymerase chain reaction experiment.
Thermocycling Conditions
| Step | Temperature | Duration | Cycles |
| Initial Denaturation | 95°C | 30 seconds | 1 |
| Denaturation | 95°C | 15-30 seconds | 25-35 |
| Annealing | 45-68°C | 15-60 seconds | 25-35 |
| Extension | 68°C | 1 minute/kb | 25-35 |
| Final Extension | 68°C | 5 minutes | 1 |
| Hold | 4°C | Indefinite | 1 |
Note: The annealing temperature should be optimized based on the melting temperature (Tm) of the primers.[6]
Protocol for Troubleshooting Phosphate Inhibition in PCR
If you suspect that phosphate contamination is inhibiting your PCR, the following protocol can help you diagnose and mitigate the issue.
Identification of Inhibition
-
Run a Control Reaction: Perform a PCR using a known, reliable template and primer set. If this reaction fails or shows significantly reduced yield, it may indicate the presence of an inhibitor in one of the reaction components.
-
Serial Dilution of Template: Dilute the DNA template suspected of containing phosphate contamination (e.g., 1:10, 1:100). PCR inhibitors are often diluted to a non-inhibitory concentration while still allowing for the amplification of the target DNA.[7]
-
Spiking Experiment: Add a known amount of a control DNA template to a reaction containing the potentially inhibitory sample. If the amplification of the control DNA is reduced or absent compared to a reaction without the test sample, it confirms the presence of an inhibitor.
Mitigation Strategies
-
DNA Re-purification: If the source of phosphate is the DNA sample itself (e.g., from a phosphate-based lysis buffer), re-purify the DNA using a commercial kit or ethanol (B145695) precipitation to remove contaminants.[8]
-
Use of PCR Additives: Certain additives can help to overcome the effects of PCR inhibitors.
-
Bovine Serum Albumin (BSA): Add BSA to a final concentration of 0.1-0.8 mg/mL. BSA can bind to some inhibitors and prevent them from interfering with the polymerase.[9]
-
Betaine (B1666868): For templates with high GC content that may be exacerbated by inhibitory conditions, betaine can be added to a final concentration of 0.5-2.0 M to reduce the formation of secondary structures.[9]
-
-
Increase Magnesium Concentration: Since phosphate can sequester Mg²⁺, incrementally increasing the MgCl₂ concentration (e.g., in 0.5 mM steps up to 4 mM) may overcome the inhibitory effect.[10] However, be aware that excessive Mg²⁺ can reduce the specificity of the PCR.[11]
-
Enzyme Selection: Some DNA polymerases are more resistant to inhibitors than others. If phosphate inhibition is a persistent issue, consider using a more robust, inhibitor-tolerant DNA polymerase.[7]
Caption: A logical workflow for troubleshooting PCR inhibition caused by phosphate.
Conclusion
While this compound is a common component in many biological buffers, its presence in a polymerase chain reaction is generally detrimental. Understanding the inhibitory mechanisms of phosphate and having robust protocols for its identification and mitigation are crucial for ensuring the success and reliability of PCR-based assays. For optimal PCR performance, it is recommended to use standard Tris-HCl based buffers and to ensure that DNA templates are free from phosphate contamination. When inhibition is suspected, a systematic troubleshooting approach as outlined in these notes can help to restore efficient and specific DNA amplification.
References
- 1. Purification and properties of Rauscher leukemia virus DNA polymerase and selective inhibition of mammalian viral reverse transcriptase by inorganic phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ojp.gov [ojp.gov]
- 4. Impact of metal ions on PCR inhibition and RT-PCR efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. neb.com [neb.com]
- 7. Troubleshooting your PCR [takarabio.com]
- 8. PCR Troubleshooting Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. mybiosource.com [mybiosource.com]
- 10. neb.com [neb.com]
- 11. researchgate.net [researchgate.net]
Application Notes: The Role of Hydrogen Phosphate in the Synthesis of Inorganic Materials
Introduction
Hydrogen phosphate (B84403), in its various forms (e.g., diammonium hydrogen phosphate, potassium dithis compound), is a cornerstone precursor in the synthesis of a wide array of inorganic materials. Its significance lies in its ability to serve as a readily available and controllable source of phosphate ions (PO₄³⁻), which are fundamental building blocks for numerous crystalline and amorphous structures. The protonated nature of this compound also allows it to act as a pH buffer during synthesis, influencing reaction kinetics and the final properties of the material. This versatility makes it indispensable in fields ranging from biomaterials and catalysis to energy storage.
Key Applications
-
Biomaterials Synthesis (Hydroxyapatite): this compound is a critical reagent in the synthesis of hydroxyapatite (B223615) (HAp), the primary mineral component of bone and teeth.[1] Synthetic HAp is widely used in orthopedic and dental implants due to its excellent biocompatibility and bioactivity. The wet chemical precipitation method, a common synthesis route, involves the reaction of a calcium salt (e.g., calcium nitrate) with a phosphate source like diammonium this compound.[1][2] The molar ratio of calcium to phosphorus (Ca/P) in the precursors is a crucial parameter that determines the stoichiometry and purity of the final HAp product.[2]
-
Synthesis of Metal Phosphates: A diverse range of metal phosphates are synthesized using this compound precursors for applications in catalysis, ion exchange, and as electrode materials in batteries.[3][4] These materials often possess layered or porous structures. For instance, layered metal(IV) hydrogen phosphates, such as α-M(HPO₄)₂·H₂O (where M = Ti, Sn, Pb), are known for their high surface area and chemical stability.[3] The synthesis of these materials can be optimized to yield highly crystalline, single-phase products.[3]
-
Formation of Porous Materials: this compound can be employed in the synthesis of porous inorganic materials like mesoporous metal phosphates. These materials are of great interest due to their potential applications in adsorption and catalysis. The synthesis often involves hydrothermal methods with structure-directing agents. The choice of the metal cation and other synthesis parameters, such as temperature and pH, significantly influences the final structure and porosity.
-
Hybrid Organic-Inorganic Materials: this compound can also be incorporated into hybrid organic-inorganic materials.[5] These materials combine the properties of both organic and inorganic components, leading to novel functionalities. For example, organic cations can be combined with dithis compound anions to form crystalline hybrid materials with interesting optical or electronic properties.[5]
Influence on Material Properties
The use of this compound as a precursor can significantly impact the physicochemical properties of the synthesized inorganic materials:
-
Crystallinity and Phase Purity: The concentration and type of this compound precursor, along with other reaction conditions like pH and temperature, play a vital role in determining the crystallinity and phase purity of the final product.[6]
-
Morphology and Particle Size: The morphology and size of the synthesized particles can be controlled by adjusting the synthesis parameters when using this compound. For instance, in HAp synthesis, needle-like or spherical nanoparticles can be obtained.[2][7]
-
Surface Area and Porosity: For materials like metal phosphates and other porous structures, the use of this compound in conjunction with templating agents can lead to high surface areas and controlled pore sizes.[3]
Experimental Protocols
Protocol 1: Synthesis of Nanocrystalline Hydroxyapatite (HAp) via Wet Chemical Precipitation
This protocol describes the synthesis of nanocrystalline hydroxyapatite using calcium nitrate (B79036) tetrahydrate and diammonium this compound as precursors.[2][6]
Materials:
-
Calcium nitrate tetrahydrate (Ca(NO₃)₂·4H₂O)
-
Diammonium this compound ((NH₄)₂HPO₄)
-
Sodium hydroxide (B78521) (NaOH) or Ammonium hydroxide (NH₄OH) for pH adjustment
-
Deionized water
Equipment:
-
Beakers
-
Magnetic stirrer and stir bar
-
pH meter
-
Centrifuge
-
Freeze-drier or oven
-
Furnace
Procedure:
-
Prepare a calcium nitrate solution by dissolving the appropriate amount of Ca(NO₃)₂·4H₂O in deionized water.
-
Prepare a diammonium this compound solution by dissolving (NH₄)₂HPO₄ in deionized water. The Ca/P molar ratio should be maintained at 1.67 for stoichiometric HAp.
-
Slowly add the diammonium this compound solution dropwise to the calcium nitrate solution while stirring vigorously.
-
Continuously monitor and adjust the pH of the mixture to above 10 using NaOH or NH₄OH solution. A milky white precipitate will form.
-
Age the precipitate in the mother liquor overnight at room temperature without stirring.[2]
-
Separate the precipitate from the solution by centrifugation.
-
Wash the precipitate with deionized water several times, with centrifugation between each wash, to remove any unreacted ions.[2]
-
Dry the washed precipitate using a freeze-drier or in an oven at 80°C.[6]
-
Calcination (optional): To improve crystallinity, the dried powder can be calcined in a furnace at temperatures ranging from 450°C to 900°C for 1 hour.[2][6]
Protocol 2: Synthesis of a Layered Metal(IV) this compound
This protocol provides a general method for the synthesis of layered metal(IV) hydrogen phosphates, such as α-Ti(HPO₄)₂·H₂O.[3]
Materials:
-
Titanium(IV) isopropoxide (or other metal alkoxide)
-
Phosphoric acid (H₃PO₄)
-
Deionized water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirring
-
Buchner funnel and filter paper
-
Oven
Procedure:
-
In a round-bottom flask, dissolve titanium(IV) isopropoxide in a suitable solvent (e.g., isopropanol).
-
Slowly add a concentrated solution of phosphoric acid to the metal alkoxide solution while stirring. A gel or precipitate will form.
-
Heat the mixture under reflux for a specified period (e.g., 24-48 hours) to promote crystallization.
-
After cooling to room temperature, collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the product with deionized water and then with a suitable organic solvent (e.g., ethanol (B145695) or acetone) to remove any unreacted precursors.
-
Dry the final product in an oven at a low temperature (e.g., 60-80°C).
Data Presentation
Table 1: Influence of Calcination Temperature on Hydroxyapatite Properties
| Calcination Temperature (°C) | Crystallite Size (nm) | Phase Composition | Reference |
| As-dried (80°C) | ~20-40 | Amorphous to poorly crystalline HAp | [6] |
| 450 | - | Crystalline HAp | [6] |
| 900 | Increased | Crystalline HAp, possible minor secondary phases (e.g., CaO) | [2] |
| 1200 | Further Increased | Crystalline HAp | [6] |
Table 2: Properties of Synthesized Layered Metal(IV) Hydrogen Phosphates
| Material | Crystal System | Surface Area (m²/g) | Key Application | Reference |
| α-Ti(HPO₄)₂·H₂O | Monoclinic | High | Ion exchange, catalysis | [3] |
| α-Sn(HPO₄)₂·H₂O | Monoclinic | High | Ion exchange, catalysis | [3] |
| α-Pb(HPO₄)₂·H₂O | Monoclinic | High | Ion exchange, catalysis | [3] |
Visualizations
Caption: Experimental workflow for the synthesis of hydroxyapatite.
Caption: Reaction pathway for hydroxyapatite formation.
References
- 1. Synthesis, characterization, biocompatibility of hydroxyapatite-natural polymers nanocomposites for dentistry applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ojs3.sbmu.ac.ir [ojs3.sbmu.ac.ir]
- 3. researchgate.net [researchgate.net]
- 4. Design methodology of a promising category of metal phosphate electrodes for quasi-solid-state proton batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. science2016.lp.edu.ua [science2016.lp.edu.ua]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. sid.ir [sid.ir]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Hydrogen Phosphate Buffers
Welcome to the technical support center for hydrogen phosphate (B84403) buffers. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve issues related to pH instability in their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my freshly prepared phosphate buffer's pH different from the calculated value?
A1: Several factors can cause a discrepancy between the calculated and measured pH of your phosphate buffer. These include:
-
Hydration of phosphate salts: Ensure you are using the correct molecular weight for the hydrated form of the sodium or potassium phosphate salt you are using (e.g., Sodium Phosphate Dibasic Heptahydrate vs. Anhydrous).
-
Purity of reagents: The purity of the phosphate salts and the water used can impact the final pH. Always use high-purity water (e.g., ultrapure, deionized, or distilled).
-
pH meter calibration: Incorrect calibration of the pH meter is a common source of error. Ensure your pH meter is properly calibrated with fresh, traceable calibration standards before use.[1]
-
Temperature: The pKa of phosphoric acid is temperature-dependent. If you prepare the buffer at a different temperature than your measurement, the pH will vary.[1][2]
Q2: My phosphate buffer's pH changes after autoclaving. Why is this happening and how can I prevent it?
A2: The pH of a phosphate buffer can decrease after autoclaving.[3] This is often due to the absorption of atmospheric carbon dioxide (CO2) into the solution, which forms carbonic acid and lowers the pH.[3][4] Additionally, evaporation during autoclaving can concentrate the buffer components, altering the pH.[3]
To minimize this effect:
-
Allow the solution to cool to room temperature in a sealed container before measuring and adjusting the pH.
-
Consider sterile filtering the buffer as an alternative to autoclaving if your application allows.
Q3: Why does the pH of my concentrated phosphate buffer stock solution change upon dilution?
A3: The pH of a concentrated phosphate buffer can shift upon dilution. A well-known example is that a 10x PBS (Phosphate Buffered Saline) solution with a pH of around 6.8 will shift to approximately 7.4 upon dilution to 1x.[5] This phenomenon is due to changes in the activity coefficients of the ions at different concentrations.[6] The Henderson-Hasselbalch equation, which is often used for buffer calculations, relies on concentrations and does not fully account for the ionic activity, which is concentration-dependent.[6]
Best Practice: Always prepare the concentrated stock and then adjust the pH of the final diluted working solution to the desired value.[1][7]
Q4: Can temperature fluctuations affect the pH of my phosphate buffer during an experiment?
A4: Yes, temperature significantly impacts the pH of phosphate buffers. The pH of a phosphate buffer generally decreases as the temperature increases.[8] For precise and reproducible results, it is crucial to prepare and use the buffer at the same temperature at which the experiment will be conducted.[1][9]
Troubleshooting Guide
Issue: The pH of my phosphate buffer is drifting during my experiment.
This guide will walk you through a systematic process to identify and resolve the cause of pH instability in your hydrogen phosphate buffer.
Step 1: Initial Investigation
First, assess the environmental and preparatory conditions of your buffer.
-
Have you recently calibrated your pH meter? An uncalibrated or poorly maintained pH meter is a primary source of measurement error.[1]
-
At what temperature was the buffer prepared and at what temperature is it being used? Temperature changes will cause the pH to shift.[1]
-
Is the buffer exposed to the atmosphere for extended periods? Absorption of CO2 can lower the pH.[4]
dot graph "Troubleshooting_Initial_Investigation" { graph [rankdir="TB", splines=ortho, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
start [label="Start: pH Drifting", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_ph_meter [label="Is the pH meter recently calibrated and properly maintained?"]; check_temp [label="Was the buffer prepared and used at the same temperature?"]; check_exposure [label="Is the buffer exposed to air for long durations?"];
start -> check_ph_meter; check_ph_meter -> check_temp [xlabel="Yes"]; check_ph_meter -> solution_calibrate [label="No", color="#EA4335"]; check_temp -> check_exposure [xlabel="Yes"]; check_temp -> solution_temp [label="No", color="#EA4335"]; check_exposure -> next_step [xlabel="No"]; check_exposure -> solution_co2 [label="Yes", color="#EA4335"];
solution_calibrate [label="Action: Recalibrate pH meter with fresh standards.", shape=note, fillcolor="#FBBC05", fontcolor="#202124"]; solution_temp [label="Action: Prepare buffer at the experimental temperature.", shape=note, fillcolor="#FBBC05", fontcolor="#202124"]; solution_co2 [label="Action: Keep buffer container sealed. Consider working under an inert atmosphere.", shape=note, fillcolor="#FBBC05", fontcolor="#202124"]; next_step [label="Proceed to Chemical Interactions", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; } Initial troubleshooting steps for pH instability.
Step 2: Chemical Interactions and Buffer Composition
If the initial investigation does not resolve the issue, consider the chemical composition of your buffer and its interaction with your experimental system.
-
Does your experiment involve divalent cations (e.g., Ca²⁺, Mg²⁺)? Phosphate ions can form complexes with divalent cations, leading to precipitation and a shift in pH.[10][11]
-
What is the concentration of your buffer? The buffering capacity is dependent on the concentration. A buffer that is too dilute may not have the capacity to resist pH changes in your system.[12] Conversely, high concentrations can lead to precipitation.
-
Are you working within the optimal buffering range for phosphate? Phosphate buffers are most effective in the pH ranges of 1.1-3.1, 6.2-8.2, and 11.3-13.3.[13] For experiments around physiological pH, the ideal range is 6.2-8.2.[13]
dot graph "Troubleshooting_Chemical_Interactions" { graph [rankdir="TB", splines=ortho, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
start [label="Start: Chemical Interactions", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_cations [label="Are divalent cations (Ca²⁺, Mg²⁺) present?"]; check_concentration [label="Is the buffer concentration appropriate for the experiment?"]; check_ph_range [label="Is the experimental pH within the optimal buffering range of phosphate (6.2-8.2)?"];
start -> check_cations; check_cations -> check_concentration [xlabel="No"]; check_cations -> solution_cations [label="Yes", color="#EA4335"]; check_concentration -> check_ph_range [xlabel="Yes"]; check_concentration -> solution_concentration [label="No", color="#EA4335"]; check_ph_range -> final_review [xlabel="Yes"]; check_ph_range -> solution_ph_range [label="No", color="#EA4335"];
solution_cations [label="Action: Consider an alternative buffer (e.g., HEPES) that does not interact with divalent cations.", shape=note, fillcolor="#FBBC05", fontcolor="#202124"]; solution_concentration [label="Action: Adjust buffer concentration. Higher concentration increases buffering capacity but may cause precipitation.", shape=note, fillcolor="#FBBC05", fontcolor="#202124"]; solution_ph_range [label="Action: Choose a buffer system with a pKa closer to your desired experimental pH.", shape=note, fillcolor="#FBBC05", fontcolor="#202124"]; final_review [label="Review preparation protocol and reagent quality.", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; } Troubleshooting chemical interactions and buffer composition.
Data and Protocols
Quantitative Data
Table 1: Effect of Temperature on the pH of a Phosphate Buffer
| Temperature (°C) | Approximate pH Change per °C |
| 25 to 37 | Decreases by ~0.003 pH units |
Note: This is an approximate value, and the exact change can depend on the specific composition and concentration of the buffer.
Table 2: Common Phosphate Buffer Compositions for a 0.1 M, pH 7.4 Solution
| Component | Molecular Weight ( g/mol ) | Mass for 1 L of 0.1 M Buffer |
| Sodium Phosphate Dibasic Heptahydrate (Na₂HPO₄·7H₂O) | 268.07 | 20.214 g |
| Sodium Phosphate Monobasic Monohydrate (NaH₂PO₄·H₂O) | 137.99 | 3.394 g |
Note: The final pH should be adjusted with HCl or NaOH after dissolving the salts in ~800 mL of water and before bringing the volume to 1 L.[14]
Experimental Protocols
Protocol 1: Preparation of 1 L of 0.1 M Sodium Phosphate Buffer, pH 7.4
-
Gather Reagents:
-
Sodium Phosphate Dibasic Heptahydrate (Na₂HPO₄·7H₂O)
-
Sodium Phosphate Monobasic Monohydrate (NaH₂PO₄·H₂O)
-
High-purity water (e.g., distilled or deionized)
-
Hydrochloric acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment.
-
-
Dissolve Salts:
-
Adjust pH:
-
Final Volume:
-
Once the desired pH is reached, transfer the solution to a 1 L volumetric flask.
-
Add high-purity water to bring the final volume to exactly 1 L.[14]
-
-
Storage:
-
Store the buffer in a tightly sealed container at 4°C to prevent microbial growth.[1] For long-term storage, consider sterile filtration.
-
Protocol 2: Preparation of 1 L of 1x Phosphate Buffered Saline (PBS), pH 7.4
-
Gather Reagents:
-
Sodium Chloride (NaCl)
-
Potassium Chloride (KCl)
-
Sodium Phosphate Dibasic (Na₂HPO₄)
-
Potassium Phosphate Monobasic (KH₂PO₄)
-
High-purity water
-
Hydrochloric acid (HCl) for pH adjustment.
-
-
Dissolve Salts:
-
Adjust pH:
-
Use a calibrated pH meter to measure the pH of the solution.
-
Adjust the pH to 7.4 by adding HCl dropwise.[9]
-
-
Final Volume:
-
Transfer the solution to a 1 L volumetric flask and bring the volume to 1 L with high-purity water.[9]
-
-
Sterilization and Storage:
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. reddit.com [reddit.com]
- 4. Effect of temperature and pH on absorption of carbon dioxide by a free level of mixed solutions of some buffers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. Phosphate Buffer Issues [chem.fsu.edu]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. A Temperature Independent pH (TIP) Buffer for Biomedical Biophysical Applications at Low Temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. stjohnslabs.com [stjohnslabs.com]
- 10. Universal buffers for use in biochemistry and biophysical experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Binding of Phosphate Species to Ca2+ and Mg2+ in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. welch-us.com [welch-us.com]
- 14. Phosphate Buffer (pH 5.8 to 7.4) Preparation and Recipe | AAT Bioquest [aatbio.com]
- 15. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimizing Hydrogen Phosphate in Cell Culture
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered when optimizing hydrogen phosphate (B84403) concentrations in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of hydrogen phosphate in cell culture media?
A: this compound is a critical component of cell culture media, primarily serving as a buffering agent to maintain a stable physiological pH (typically 7.2-7.4).[1] It is part of the phosphate buffer system (H₂PO₄⁻ / HPO₄²⁻), which is essential for cell health, as even minor pH shifts can adversely affect cell growth and function.[2][3] Additionally, inorganic phosphate (Pi) is a vital nutrient for numerous cellular processes, including energy metabolism (ATP production), DNA and RNA synthesis, and cellular signaling through phosphorylation.[4]
Q2: Why is the concentration of this compound so important?
A: The concentration of this compound is a delicate balance. While it's essential for buffering and nutrition, incorrect concentrations can lead to several problems:
-
Precipitation: Excess phosphate can react with calcium and magnesium ions in the media to form insoluble precipitates (e.g., calcium phosphate), which can alter media composition and be toxic to cells.[5][6][7]
-
pH Instability: Insufficient buffer concentration can lead to rapid pH changes as cells produce metabolic byproducts like lactic acid.[8] Conversely, incorrect preparation can also lead to an unstable pH.[9]
-
Cell Viability: Both phosphate deficiency (hypophosphatemia) and excess (hyperphosphatemia) can be detrimental, leading to reduced cell proliferation, increased apoptosis, and altered cellular signaling.[10][11]
Q3: What are typical this compound concentrations in cell culture media?
A: The optimal concentration can vary significantly depending on the cell line and media formulation. However, standard media formulations often contain inorganic phosphate in the range of 0.8 to 1.0 mM. High-density cultures or specific cell lines may require different concentrations. For example, some studies have shown that moderately elevated phosphate levels (up to 10 mM) can promote proliferation in certain cell lines like HEK293 and HeLa, while concentrations above 16-20 mM become cytotoxic.[10][12][13]
Troubleshooting Guide
Problem: I see a white, cloudy precipitate in my cell culture medium.
This is one of the most common issues and is often due to the formation of insoluble calcium phosphate.[6][14]
| Potential Cause | Explanation | Recommended Solution |
| High Phosphate/Calcium Concentration | The concentrations of phosphate and/or calcium ions exceed their solubility limit in the medium. This is common when adding concentrated supplements. | 1. Check Supplement Concentrations: Ensure that the final concentrations of phosphate and calcium after adding all supplements are within a soluble range. 2. Sequential Addition: When preparing media from scratch, add calcium chloride (CaCl₂) and phosphate salts separately, ensuring each is fully dissolved before adding the next component.[6][7] 3. Use Pre-warmed Media: Always add supplements to media that has been warmed to 37°C, as solubility often decreases at lower temperatures.[15] |
| pH Instability | An increase in the medium's pH (e.g., due to CO₂ loss) can significantly decrease the solubility of calcium phosphate, leading to precipitation. | 1. Monitor pH: Regularly check the pH of your media. Ensure the incubator's CO₂ levels are correct and stable. 2. Minimize CO₂ Loss: Keep media containers tightly sealed and minimize the time cultures are outside the incubator. |
| Temperature Shifts | Repeated freeze-thaw cycles or extreme temperature changes can cause salts and proteins to precipitate out of the solution.[6][7] | 1. Avoid Freeze-Thaw Cycles: Aliquot media and supplements into smaller, single-use volumes. 2. Proper Thawing: Thaw frozen media and supplements slowly at 4°C and then warm to 37°C before use. Do not thaw rapidly at high temperatures. |
A logical workflow for troubleshooting precipitation issues.
Caption: Troubleshooting workflow for media precipitation.
Problem: The pH of my culture medium is unstable, leading to poor cell growth.
pH instability can arise from both biological and chemical factors.
| Potential Cause | Explanation | Recommended Solution |
| Insufficient Buffering Capacity | The phosphate buffer concentration is too low to counteract the pH changes caused by cellular metabolism (e.g., lactic acid production). | 1. Increase Buffer Concentration: Consider using a medium formulation with a higher phosphate concentration or adding a phosphate buffer supplement. This must be balanced with the risk of precipitation. 2. Frequent Media Changes: For high-density cultures, increase the frequency of media changes to remove metabolic waste products. |
| Improper Buffer Preparation | "Overshooting" the target pH during preparation by adding too much acid or base, and then readjusting, can alter the ionic strength and buffering capacity of the solution.[8] | 1. Titrate Carefully: When adjusting the pH of a buffer solution, add the acid or base slowly and incrementally to avoid overshooting the target pH. 2. Use Correct pKa: Ensure you are using the phosphate buffer system near its optimal pKa of ~7.2 for physiological applications.[2] |
| CO₂ Imbalance | The bicarbonate buffering system works in tandem with the phosphate system. Incorrect CO₂ levels in the incubator will cause the pH of the medium to shift. | 1. Calibrate Incubator: Regularly calibrate the CO₂ sensor in your incubator. 2. Use Correct Bicarbonate Level: Ensure your medium is formulated with the correct sodium bicarbonate concentration for the CO₂ level you are using. |
Problem: My cells show low viability or poor proliferation, and I suspect a phosphate issue.
Phosphate levels directly impact cell health and signaling.[10][12]
| Phosphate Concentration Effects on Cell Viability | | :--- | :--- | | Hypophosphatemia (Low Phosphate) | Can lead to reduced cell numbers and increased apoptosis.[11] | | Optimal Phosphate | Promotes cell growth and proliferation. For many cell lines, this is around 1 mM, but can be higher (up to 10 mM for HEK293/HeLa).[10][11][12] | | Hyperphosphatemia (High Phosphate) | High concentrations (e.g., >20 mM) can trigger significant apoptosis, endoplasmic reticulum (ER) stress, and activate cell death signaling pathways.[10][12] |
A simplified diagram illustrating how extracellular phosphate (Pi) influences key cell signaling pathways.
Caption: Phosphate (Pi) signaling pathway.
Experimental Protocols
Protocol 1: Preparation of a 0.1 M Phosphate Buffer Stock Solution (pH 7.4)
This protocol creates a 0.1 M stock solution that can be used to supplement media.
Materials:
-
Sodium phosphate, monobasic (NaH₂PO₄)
-
Sodium phosphate, dibasic (Na₂HPO₄)
-
Reagent-grade water
-
pH meter
-
Sterile 0.22 µm filter
Procedure:
-
Prepare Stock Solution A (0.1 M Monobasic): Dissolve the appropriate amount of sodium phosphate, monobasic in reagent-grade water to create a 0.1 M solution.
-
Prepare Stock Solution B (0.1 M Dibasic): Dissolve the appropriate amount of sodium phosphate, dibasic in reagent-grade water to create a 0.1 M solution. Heating may be required to fully dissolve the dibasic salt.[16]
-
Mix Solutions: To a beaker, add a volume of Stock Solution B (the dibasic solution). Place it on a magnetic stirrer.
-
Adjust pH: Slowly add Stock Solution A (the monobasic solution) while monitoring the pH with a calibrated pH meter. Continue adding Solution A until the pH reaches 7.4.
-
Sterilize: Filter the final buffer solution through a 0.22 µm filter into a sterile container. Store at 4°C.
Protocol 2: Experiment to Determine Optimal Phosphate Concentration
This workflow outlines how to test a range of phosphate concentrations to find the optimum for your specific cell line.
Materials:
-
Your cell line of interest
-
Basal medium (low in phosphate, if possible)
-
Sterile phosphate buffer stock solution (from Protocol 1)
-
Cell viability assay kit (e.g., MTT, XTT, or Trypan Blue)
-
Multi-well culture plates (e.g., 96-well)
Procedure:
-
Prepare Media: Create a series of media formulations with varying final phosphate concentrations (e.g., 0.5 mM, 1.0 mM, 2.0 mM, 5.0 mM, 10.0 mM, and 20.0 mM) by adding the appropriate volume of the sterile phosphate buffer stock. Include a control with the basal medium's original phosphate concentration.
-
Cell Seeding: Seed your cells into the wells of a multi-well plate at a consistent density for all conditions.
-
Incubation: Culture the cells for a defined period (e.g., 24, 48, or 72 hours).
-
Assess Viability: At each time point, use a cell viability assay to measure the number of viable cells in each condition.
-
Data Analysis: Plot cell viability versus phosphate concentration for each time point. The optimal concentration will be the one that supports the highest cell viability and proliferation without causing cytotoxic effects.
A flowchart illustrating the experimental workflow for optimizing phosphate concentration.
Caption: Experimental workflow for phosphate optimization.
References
- 1. Phosphate Buffers | See Why and How to Use Phosphate Buffers [weberscientific.com]
- 2. Phosphate Buffer Issues [chem.fsu.edu]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. Phosphate as a Signaling Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are the disadvantages of phosphate buffer? | AAT Bioquest [aatbio.com]
- 6. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 7. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. reddit.com [reddit.com]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. High phosphate actively induces cytotoxicity by rewiring pro-survival and pro-apoptotic signaling networks in HEK293 and HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. Calcium Phosphate Precipitation | Thermo Fisher Scientific - UK [thermofisher.com]
- 15. benchchem.com [benchchem.com]
- 16. Buffers for Biochemical Reactions [promega.com]
interference of hydrogen phosphate in Bradford protein assay
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the Bradford protein assay, specifically focusing on interference from hydrogen phosphate (B84403).
Frequently Asked Questions (FAQs)
Q1: What is the principle of the Bradford protein assay?
The Bradford protein assay is a colorimetric method used to determine the concentration of protein in a solution.[1] The assay is based on the binding of Coomassie Brilliant Blue G-250 dye to proteins. In an acidic solution, the dye exists in a reddish-brown cationic form with an absorbance maximum at 470 nm.[2][3] When the dye binds to proteins, primarily through interactions with basic and aromatic amino acid residues, it is stabilized in its blue anionic form, shifting the absorbance maximum to 595 nm.[4] The intensity of the blue color, measured by a spectrophotometer at 595 nm, is proportional to the protein concentration in the sample.
Q2: How does hydrogen phosphate interfere with the Bradford assay?
This compound, a common component of buffers like Phosphate Buffered Saline (PBS), can interfere with the Bradford assay. The Bradford reagent is highly acidic, and this low pH is crucial for maintaining the dye in its reddish-brown, protein-receptive state.[5] this compound is a component of a buffering system that can raise the pH of the acidic Bradford reagent.[6] This shift in pH can prematurely convert the Coomassie dye to its blue form, even in the absence of protein, leading to a high background signal and inaccurate protein measurements.[7]
Q3: What are the maximum compatible concentrations of common laboratory reagents in the Bradford assay?
The compatibility of the Bradford assay with various substances depends on their concentration. High concentrations of certain salts, detergents, and buffers can interfere with the assay. The following table summarizes the compatibility of the Bradford assay with several common lab reagents.
| Substance | Bradford Assay Compatibility | Notes |
| Sodium Phosphate | Compatible up to 500 mM[4] | High concentrations can alter the pH of the reagent, leading to high background. |
| Reducing Agents (DTT, β-ME) | Generally Compatible | Less susceptible to interference compared to copper-based assays. |
| Detergents (SDS, Triton X-100) | Interfering at high concentrations | Can cause precipitation of the reagent and reduce color development.[8] |
| Salts (NaCl, KCl) | Generally Compatible | High ionic strength can potentially destabilize the dye-protein interaction. |
Q4: Are there alternative protein assays that are less susceptible to phosphate interference?
Yes, if your samples contain high concentrations of phosphate that cannot be easily removed, you might consider using alternative protein quantification methods:
-
Bicinchoninic Acid (BCA) Assay: This colorimetric assay is based on the reduction of Cu²⁺ to Cu⁺ by protein in an alkaline medium, followed by the chelation of Cu⁺ by BCA. It is generally more tolerant to a wider range of detergents and buffer components than the Bradford assay.[9][10]
-
Lowry Assay: Another copper-based method, the Lowry assay is also less prone to interference from substances that affect the pH-dependent mechanism of the Bradford assay.
-
UV-Vis Absorbance at 280 nm: This method is quick and does not involve any reagents, relying on the intrinsic absorbance of aromatic amino acids (tryptophan and tyrosine) in the protein.[9][10] However, it is only suitable for purified protein samples and requires knowledge of the protein's extinction coefficient.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving issues related to this compound interference in your Bradford protein assay.
Problem: High background absorbance in the blank and standards.
-
Possible Cause: The concentration of phosphate in your buffer is too high, causing a pH shift in the Bradford reagent.
-
Solution:
-
Dilute your sample: If your protein concentration is high enough, diluting your sample with a phosphate-free buffer can reduce the phosphate concentration to a non-interfering level.[11]
-
Prepare standards in the same buffer: To compensate for the buffer's effect, prepare your protein standards (e.g., BSA) in the exact same phosphate buffer as your samples.[11] This will ensure that the background absorbance is consistent across your standards and samples, allowing for accurate subtraction.
-
Perform a buffer interference test: To confirm interference, prepare two standard curves: one with the standards diluted in a compatible buffer (like deionized water or a low-salt buffer) and another with the standards diluted in your phosphate-containing buffer. A significant difference in the slopes of the two curves indicates interference.[12]
-
Problem: Non-linear or inconsistent standard curve.
-
Possible Cause: In addition to pH effects, high ionic strength from the phosphate buffer could be affecting the dye-protein interaction, leading to inconsistent color development.
-
Solution:
-
Optimize sample dilution: Experiment with different dilution factors for your samples to find a concentration where the interference is minimized while the protein signal remains detectable.
-
Consider buffer exchange: For critical samples, you can remove the phosphate buffer through methods like dialysis or using desalting columns prior to performing the Bradford assay.
-
Problem: Inaccurate protein concentration readings.
-
Possible Cause: The standard curve prepared in a different buffer does not accurately reflect the behavior of your samples in the phosphate buffer.
-
Solution:
-
Always use a matched-buffer standard curve: As a best practice, always prepare your standards in the same buffer as your samples. This is the most reliable way to account for buffer-induced shifts in the assay's response.
-
Validate with an alternative assay: If you continue to suspect inaccuracies, quantify a few representative samples using an alternative method like the BCA assay to validate your Bradford assay results.
-
Experimental Protocols
Protocol 1: Standard Bradford Protein Assay
This protocol outlines the basic steps for performing a Bradford protein assay.
Materials:
-
Bradford reagent (commercially available or prepared in-house)
-
Protein standard solution (e.g., Bovine Serum Albumin - BSA at 2 mg/mL)
-
Phosphate-Buffered Saline (PBS) or other buffer for dilution
-
Spectrophotometer and cuvettes or a microplate reader
Procedure:
-
Prepare Protein Standards: Create a series of protein standards by diluting the BSA stock solution with the same buffer as your samples. Typical concentrations range from 0.1 to 1.0 mg/mL.[1]
-
Sample Preparation: Dilute your unknown protein samples to a concentration that falls within the linear range of your standard curve.
-
Assay Reaction:
-
Incubation: Mix gently and incubate at room temperature for at least 5 minutes.[1]
-
Measurement: Measure the absorbance at 595 nm using a spectrophotometer or microplate reader.
-
Data Analysis: Subtract the absorbance of the blank (buffer with Bradford reagent) from all readings. Plot a standard curve of absorbance versus protein concentration for your standards. Use the equation of the linear regression from your standard curve to calculate the concentration of your unknown samples.
Protocol 2: Phosphate Removal by Buffer Exchange (Spin Column)
This protocol is for removing interfering phosphate from your protein sample before quantification.
Materials:
-
Protein sample in phosphate buffer
-
Spin desalting column with an appropriate molecular weight cutoff (MWCO)
-
Compatible, phosphate-free buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Microcentrifuge
Procedure:
-
Equilibrate the Column: Equilibrate the spin column by washing it with the phosphate-free buffer according to the manufacturer's instructions. This typically involves centrifugation steps.
-
Load the Sample: Load your protein sample onto the equilibrated column.
-
Centrifuge: Centrifuge the column according to the manufacturer's protocol. The protein will pass through the column into the collection tube, while the smaller phosphate ions will be retained in the column matrix.
-
Collect the Sample: Your protein sample is now in the new, phosphate-free buffer and ready for quantification using the Bradford assay.
Visualizations
Caption: Standard workflow for the Bradford protein assay.
Caption: Mechanism of this compound interference in the Bradford assay.
Caption: Troubleshooting workflow for phosphate interference.
References
- 1. Protocol for Bradford Protein Assay - Creative Proteomics [creative-proteomics.com]
- 2. carlroth.com [carlroth.com]
- 3. Linearization of the Bradford Protein Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. content.bertin-bioreagent.com [content.bertin-bioreagent.com]
- 5. conductscience.com [conductscience.com]
- 6. researchgate.net [researchgate.net]
- 7. Mechanism of dye response and interference in the Bradford protein assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. Comparing BCA, Bradford, and UV protein quantification methods for scientists | Proteintech Group [ptglab.com]
- 11. go.zageno.com [go.zageno.com]
- 12. benchchem.com [benchchem.com]
- 13. Protocol for Bradford Assay – BBS OER Lab Manual [ecampusontario.pressbooks.pub]
Technical Support Center: Hydrogen Phosphate in Mass Spectrometry
Welcome to the technical support center for mass spectrometry users. This guide addresses the common challenges encountered when using hydrogen phosphate (B84403) buffers in mass spectrometry experiments. Here you will find frequently asked questions (FAQs), troubleshooting guides, and experimental protocols to help you overcome these issues.
FAQs: Common Issues with Hydrogen Phosphate Buffers
Q1: Why is my signal intensity low when using a phosphate buffer?
This is likely due to a phenomenon called ion suppression .[1][2] Phosphate buffers are non-volatile, meaning they do not easily evaporate in the mass spectrometer's ion source.[3] The high concentration of salt ions from the buffer competes with your analyte for ionization, which reduces the ionization efficiency of your target molecule and leads to a weaker signal.[1]
Q2: I am seeing unexpected peaks in my mass spectrum. What could they be?
You are likely observing phosphate adducts . Phosphate ions can attach to your analyte molecules, creating ions with a higher mass-to-charge ratio.[4][5] For example, you might see peaks corresponding to [M+H₃PO₄+H]⁺ or [M+HPO₃+H]⁺. This complicates the mass spectrum and can make it difficult to identify your compound of interest.
Q3: My instrument's performance is degrading over time after using phosphate buffers. Why is this happening?
The non-volatile nature of phosphate buffers leads to instrument contamination .[6] As the solvent evaporates, the phosphate salts are deposited on the surfaces of the ion source, transfer optics, and detector.[7][6][8] This buildup can lead to a gradual loss of sensitivity, poor peak shape, and increased background noise.[9] In severe cases, it can cause electrical discharge and damage to the instrument.[8]
Q4: Can I use phosphate buffers with my reversed-phase LC-MS system?
It is generally not recommended. Phosphate salts have low solubility in the organic solvents commonly used in reversed-phase liquid chromatography, such as acetonitrile (B52724).[1] This can cause the buffer to precipitate, which can clog the tubing, column, and ion source.[1]
Troubleshooting Guides
Problem: Significant Signal Loss (Ion Suppression)
If you are experiencing a significant drop in signal intensity, follow these steps to diagnose and resolve the issue.
Step 1: Confirm Ion Suppression
-
Method: Infuse a standard solution of your analyte directly into the mass spectrometer to establish a baseline signal. Then, inject a blank sample prepared with your phosphate buffer system and monitor the analyte's signal. A sharp drop in signal intensity upon injection of the blank confirms ion suppression.
Step 2: Mitigation Strategies
-
Dilute the Sample: A simple first step is to dilute your sample. This reduces the concentration of both your analyte and the interfering phosphate ions.[10] This is only a viable option if your analyte concentration is high enough to be detected after dilution.
-
Improve Sample Preparation: The most effective way to combat ion suppression is to remove the phosphate buffer before analysis.[1][10]
-
Solid-Phase Extraction (SPE): This is a highly effective technique for removing salts and other interferences.
-
Liquid-Liquid Extraction (LLE): This can be used to partition your analyte into a solvent that is immiscible with the aqueous phosphate buffer.
-
Desalting Columns: These are specifically designed to remove salts from protein and peptide samples.[1]
-
-
Switch to a Volatile Buffer: If your experimental conditions allow, replace the phosphate buffer with a mass spectrometry-compatible volatile buffer.
Buffer System Comparison
The following table illustrates the impact of buffer choice on the relative signal intensity of a model analyte.
| Buffer System | Buffer Concentration | Relative Signal Intensity (%) | Key Characteristics |
| Sodium Phosphate | 20 mM | 15 | Non-volatile, significant ion suppression |
| Ammonium Acetate | 20 mM | 85 | Volatile, MS-compatible |
| Ammonium Formate | 20 mM | 95 | Volatile, MS-compatible |
| 0.1% Formic Acid | N/A | 100 | Volatile, common MS mobile phase additive |
Problem: Unidentified Peaks (Adduct Formation)
The presence of unexpected peaks can complicate data analysis. Here is a guide to identifying and dealing with phosphate adducts.
Step 1: Identify Potential Adducts
-
Calculate the mass differences between your expected analyte peak and the unknown peaks. Look for mass shifts corresponding to the addition of phosphate-related species. Common adducts include:
-
+98 Da (H₃PO₄)
-
+80 Da (HPO₃)
-
Step 2: Reduce Adduct Formation
-
Optimize Ion Source Conditions: Increasing the source temperature or gas flow can sometimes help to break up weakly bound adducts.
-
In-Source Collision-Induced Dissociation (CID): Applying a moderate cone voltage can induce fragmentation within the ion source, which may dissociate the adducts.
-
Buffer Removal: The most effective solution is to remove the phosphate buffer prior to analysis using the sample preparation techniques mentioned above.
Experimental Protocols
Protocol 1: Ion Source Cleaning for Phosphate Contamination
Regular cleaning of the ion source is crucial when using non-volatile buffers.
Materials:
-
Lint-free gloves
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Isopropanol (B130326) (LC-MS grade)
-
Ultrapure water
-
Mild laboratory detergent (e.g., Alconox)
-
Beakers
-
Ultrasonic bath
-
Nitrogen gas line
Procedure:
-
Safety First: Ensure the mass spectrometer is vented and all power is turned off. Allow the ion source to cool completely before handling.
-
Disassembly: Carefully disassemble the ion source according to the manufacturer's instructions. Use lint-free gloves to avoid contaminating the parts. It is recommended to take pictures at each stage of disassembly for reference.[11]
-
Initial Rinse: Rinse the metal parts with ultrapure water to remove any loose debris.
-
Sonication:
-
Prepare a solution of mild detergent in ultrapure water in a beaker.
-
Place the metal components in the beaker, ensuring they do not touch each other.[11]
-
Sonicate for 15-20 minutes.
-
-
Rinsing:
-
Thoroughly rinse the parts with ultrapure water to remove all detergent residue.
-
Sonicate the parts in a beaker of fresh ultrapure water for 10 minutes. Repeat this step three times with fresh water each time.
-
-
Organic Solvent Rinse:
-
Rinse the parts with methanol to remove any remaining organic residues.
-
Follow with a final rinse with acetonitrile or isopropanol to aid in drying.
-
-
Drying:
-
Gently dry the parts with a stream of clean, dry nitrogen gas.
-
Alternatively, bake the parts in a laboratory oven at a low temperature (e.g., 100-120°C) for 30 minutes.[11]
-
-
Reassembly: Carefully reassemble the ion source, again using lint-free gloves.
-
System Bake-out: Once the instrument is reassembled and under vacuum, perform a system bake-out according to the manufacturer's guidelines to remove any residual contaminants.
Visualizations
Troubleshooting Workflow for Signal Suppression
Caption: Troubleshooting workflow for diagnosing and resolving signal suppression.
Phosphate Adduct Formation in ESI-MS
Caption: Formation of phosphate adducts in the ion source.
References
- 1. Why Do Phosphate-Based Buffers Hinder Protein Detection by Mass Spectrometry? Is It Due to Chelation by Phosphate Ions? | MtoZ Biolabs [mtoz-biolabs.com]
- 2. gmi-inc.com [gmi-inc.com]
- 3. veeprho.com [veeprho.com]
- 4. Origin and removal of adducts (molecular mass = 98 u) attached to peptide and protein ions in electrospray ionization mass spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Use of nonvolatile buffers in liquid chromatography/mass spectrometry: advantages of capillary-scale particle beam interfacing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mobile phases compatible for LCMS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. benchchem.com [benchchem.com]
- 11. MS Tip: Mass Spectrometer Source Cleaning Procedures [sisweb.com]
Technical Support Center: Troubleshooting Peak Tailing in HPLC with Phosphate Mobile Phases
This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with peak tailing when using phosphate (B84403) mobile phases in High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
This section offers a systematic approach to diagnosing and resolving peak tailing.
Question: My chromatogram shows significant peak tailing for my analyte when using a phosphate buffer. What are the primary causes and how can I fix it?
Answer:
Peak tailing with phosphate mobile phases is a common issue that can compromise the accuracy and resolution of your analysis.[1][2][3] The primary causes often stem from secondary interactions between your analyte and the stationary phase, or interactions with the HPLC system itself.[4][5][6] Here’s a step-by-step guide to troubleshoot this problem:
Step 1: Identify the Nature of the Tailing Peak
First, determine if the tailing affects all peaks or only specific ones.
-
All peaks tail: This often points to a physical issue with the column or the HPLC system.
-
Column Void: A void or channel in the column packing can cause band broadening and tailing.[1] Consider replacing the column or, if possible, gently tapping the column to settle the packing. Using a guard column can help prevent void formation.[1]
-
Extra-Column Volume: Excessive tubing length or large-diameter tubing between the injector, column, and detector can lead to band broadening.[1][2] Minimize tubing length and use narrow-bore tubing where possible.
-
Blocked Frit: A partially blocked column inlet frit can distort the sample flow path.[7] Try back-flushing the column to dislodge any particulates. If this fails, the frit or the column may need replacement.
-
-
Specific peaks tail (especially basic or chelating compounds): This usually indicates a chemical interaction.
-
Silanol (B1196071) Interactions: This is the most common cause, where basic analytes interact with acidic residual silanol groups on the silica-based stationary phase.[2][3][8][9]
-
Metal Interactions: Phosphate-containing analytes or the phosphate buffer itself can interact with stainless steel components of the HPLC system, leading to adsorption and tailing.[5][6]
-
Step 2: Optimize the Mobile Phase
If chemical interactions are suspected, adjusting the mobile phase is often the most effective solution.
-
Adjust Mobile Phase pH: The pH of your phosphate buffer is critical.
-
For basic analytes, lowering the pH to between 2.5 and 3.0 will protonate the silanol groups, reducing their ability to interact with the positively charged basic analytes.[8][10]
-
For acidic analytes, ensure the mobile phase pH is at least 2 pH units below the analyte's pKa to keep it in a single, non-ionized form.[1]
-
-
Optimize Buffer Concentration: The concentration of the phosphate buffer can impact peak shape.
-
Consider Mobile Phase Additives:
-
Competing Base: For basic analytes, adding a small amount of a competing base like triethylamine (B128534) (TEA) (e.g., 5 mM) can mask silanol interactions by interacting with the silanol groups themselves.[8] Be aware that this can shorten column lifetime.[8]
-
Step 3: Evaluate and Condition Your Column
The column is a central component in managing peak shape.
-
Use an Appropriate Column:
-
Modern, high-purity silica (B1680970) columns that are well end-capped will have fewer active silanol groups.[3][11]
-
Consider columns with alternative stationary phases, such as polar-embedded or charged surface hybrid (CSH) columns, which are designed to reduce secondary interactions with basic compounds.[1]
-
-
Column Conditioning:
-
To mitigate interactions between phosphate and metal surfaces, conditioning the column can be effective.[4] This involves flushing the column with the phosphate mobile phase for an extended period.
-
In more severe cases, passivating the entire HPLC system with an acidic solution like phosphoric acid can reduce metal-analyte interactions, though this is a more aggressive approach.[12]
-
Step 4: Check Sample and Injection Parameters
The way the sample is prepared and introduced can also cause peak tailing.
-
Avoid Column Overload: Injecting too much sample can saturate the stationary phase, leading to tailing.[1] Dilute your sample or reduce the injection volume to see if the peak shape improves.
-
Match Sample Solvent to Mobile Phase: The sample solvent should ideally be the same as or weaker than the initial mobile phase.[1] Injecting a sample in a much stronger solvent can cause peak distortion.
Frequently Asked Questions (FAQs)
Q1: At what concentration can my phosphate buffer precipitate when mixed with organic solvents?
A1: Phosphate buffer solubility is a critical consideration, especially in gradient elution where the organic solvent concentration increases. Precipitation can cause system blockages and damage the column.[13][14] The table below provides approximate solubility limits for common phosphate buffers in acetonitrile (B52724) (ACN) and methanol (B129727) (MeOH).
| Buffer Type | Organic Solvent | Approximate Precipitation Point (% Organic) |
| Potassium Phosphate | Acetonitrile | > 70%[14] |
| Potassium Phosphate | Methanol | > 80%[14] |
| Ammonium Phosphate | Acetonitrile/Methanol | > 85%[14] |
Note: These are general guidelines. The exact precipitation point can vary with buffer concentration, pH, and temperature. It is always recommended to perform a miscibility test with your specific mobile phase composition.
Q2: Can the stainless steel components of my HPLC system cause peak tailing with phosphate buffers?
A2: Yes, this is a known issue. Phosphate groups in your analyte or the mobile phase can chelate with metal ions (like iron and chromium) on the surface of stainless steel tubing, frits, and other column hardware.[5][6] This interaction leads to adsorption of the analyte and subsequent peak tailing.[6] To mitigate this, you can:
-
Passivate the system by flushing with an acid (e.g., phosphoric acid).[6][12]
-
Use a biocompatible or PEEK (polyether ether ketone) HPLC system and column to eliminate metal contact points.
-
Pre-condition the column with a phosphate buffer to saturate the active metal sites.[4]
Q3: I've lowered the pH of my phosphate mobile phase to 2.5, but my basic analyte still shows tailing. What else can I do?
A3: While lowering the pH is a primary strategy, other factors could be at play:
-
Insufficient Buffer Capacity: Ensure your buffer concentration is adequate (at least 10-20 mM) to maintain the low pH environment, especially if your sample has a different pH.[8]
-
Column Choice: Your column may have a high number of accessible, un-endcapped silanol groups.[4] Switching to a newer, high-purity, and thoroughly end-capped column or a column with a different chemistry (e.g., polar-embedded) might be necessary.[1]
-
Metal Interactions: As discussed in Q2, interactions with stainless steel could be the culprit.
-
Sample Overload: Even at the correct pH, injecting too much sample can lead to tailing.[1] Try reducing the sample concentration.
Q4: What is the recommended experimental protocol for preparing a phosphate buffer for HPLC?
A4: Accurate and consistent buffer preparation is crucial for reproducible results.
Protocol: Preparation of a 20 mM Phosphate Buffer (pH 2.5)
-
Prepare Stock Solutions:
-
Solution A (20 mM Sodium Dihydrogen Phosphate): Weigh out the appropriate amount of anhydrous sodium dithis compound (e.g., 2.40 g) and dissolve it in high-purity water to make 1 L of solution.[15]
-
Solution B (20 mM Phosphoric Acid): Carefully measure the required volume of 85% phosphoric acid (e.g., 1.36 mL, which is equivalent to 2.31g) and add it to high-purity water to make 1 L of solution.[15]
-
-
Adjust pH:
-
Place a calibrated pH meter into Solution A.
-
Slowly add Solution B while stirring until the pH meter reads 2.5.
-
-
Filter the Buffer:
-
Filter the final buffer solution through a 0.45 µm or 0.22 µm membrane filter to remove any particulates that could clog the HPLC system.[15]
-
-
Mobile Phase Preparation:
-
When mixing with an organic solvent, measure the aqueous buffer and the organic solvent separately by volume and then mix.[15] For example, for a 70:30 (v/v) mobile phase, mix 700 mL of the prepared buffer with 300 mL of HPLC-grade organic solvent.
-
Always degas the final mobile phase before use.
-
Visual Guides
The following diagrams illustrate key concepts in troubleshooting peak tailing.
Caption: A logical workflow for troubleshooting HPLC peak tailing.
Caption: Mechanism of silanol interaction with a basic analyte.
Caption: The effect of mobile phase pH on silanol interactions.
References
- 1. uhplcs.com [uhplcs.com]
- 2. chromtech.com [chromtech.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. Suppression of peak tailing of phosphate prodrugs in reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A severe peak tailing of phosphate compounds caused by interaction with stainless steel used for liquid chromatography and electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Tip on Peak Tailing of Basic Analytes | Phenomenex [discover.phenomenex.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. waters.com [waters.com]
- 13. Will phosphates precipitate in an HPLC column - PRIMER [mtc-usa.com]
- 14. HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode [thermofisher.com]
- 15. nacalai.com [nacalai.com]
Technical Support Center: Phosphate Contamination Removal
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for removing contaminating phosphates from experimental samples.
Troubleshooting Guide
This section addresses specific issues that may arise during phosphate (B84403) removal procedures.
Question: Why is there still a high concentration of phosphate in my sample after using a phosphate removal spin column?
Answer: There are several potential reasons for incomplete phosphate removal when using spin columns:
-
Exceeded Column Capacity: The amount of phosphate in your sample may have surpassed the binding capacity of the column resin. The binding capacity for some commercial columns is around 200 µmole per milliliter of bed volume.[1] Always check the manufacturer's specifications for the maximum phosphate concentration the column can handle. If your sample's concentration is too high, you may need to dilute the sample or process it using multiple columns.
-
Interfering Substances: The presence of certain molecules can interfere with phosphate binding to the resin. For instance, metal chelators like EDTA can disrupt the interaction.[1][2] If your buffer contains interfering substances, consider performing a buffer exchange step prior to phosphate removal.
-
Incorrect Centrifugation: Improper centrifugation speed or time can lead to inefficient removal. Follow the protocol's instructions carefully; for example, a common protocol involves spinning at 1000 rpm for 1 minute, followed by a spin at 13,000 rpm for 1 minute.[1]
-
Column Overload: Applying a sample volume larger than recommended can lead to channeling and incomplete interaction with the resin.
Question: My protein of interest precipitated out of solution after I removed the phosphate. How can I prevent this?
Answer: Protein precipitation following phosphate removal is often due to changes in buffer conditions or the removal of stabilizing phosphate ions.
-
pH Shift: Phosphate buffers are excellent at maintaining a specific pH. Removing them can cause a significant pH shift, potentially leading to the isoelectric point of your protein, where it is least soluble. Before removal, ensure your target buffer system is appropriate for your protein's stability. It is crucial to monitor the pH of your sample after the removal process.
-
Loss of Stabilizing Ions: Phosphate ions themselves might be contributing to the stability of your protein in solution. Consider using an alternative, non-phosphate buffering agent at a similar ionic strength.
-
Method-Induced Precipitation: The chemical precipitation method, which uses metal salts, can sometimes co-precipitate proteins. If you suspect this, switch to a gentler method like gel filtration or a specialized spin column designed for biological samples.[3][4]
Question: A downstream enzymatic assay is inhibited after I treated my sample to remove phosphate. What is the likely cause?
Answer: Residual reagents from the phosphate removal process are a common cause of enzymatic inhibition.
-
Leached Metal Ions: If you used chemical precipitation with aluminum or iron salts, trace amounts of these metal ions might remain in your sample and inhibit enzyme activity.[5][6][7]
-
Contaminants from Columns: Ensure the column or resin material is inert and does not leach substances that could affect your assay.
-
Incomplete Buffer Exchange: If you used a method that also involves buffer exchange, ensure the final buffer composition is compatible with your enzyme. Methods like gel filtration are effective for both phosphate removal and buffer exchange.[4][8]
Question: I suspect my glassware is a source of phosphate contamination. How can I check and prevent this?
Answer: Glassware can be a significant source of phosphate contamination, as phosphorus can be present in the glass itself and may leach into solutions, particularly during storage.[9]
-
Prevention: Use phosphate-free detergents for all laboratory equipment.[10] Whenever possible, use polypropylene (B1209903) or other plastic labware, which is less likely to leach phosphates.
-
Testing: To test for contamination, prepare your reagent blanks using the same glassware and water you use for your samples.[11] A dark blue color developing shortly after mixing a molybdate-based detection reagent can indicate phosphate contamination from either the water or the glassware.[11]
-
Acid Washing: Rinsing glassware with an acid solution (e.g., dilute HCl) followed by thorough rinsing with phosphate-free, high-purity water can help remove surface contaminants.
Frequently Asked Questions (FAQs)
This section provides answers to general questions about phosphate removal techniques.
1. What are the most common methods for removing phosphate from laboratory samples? The primary methods for removing contaminating phosphate in a laboratory setting are chemical precipitation, adsorption/spin columns, ion-exchange chromatography, and gel filtration (also known as size-exclusion chromatography).[12][13]
-
Chemical Precipitation: Involves adding metal salts (e.g., aluminum, iron, or calcium salts) that react with phosphate to form an insoluble precipitate, which is then removed by centrifugation or filtration.[5][7][14]
-
Adsorption/Spin Columns: Utilize a specialized resin in a spin column format that selectively binds phosphate ions, allowing the phosphate-depleted sample to be collected in the flow-through.[1][2]
-
Ion-Exchange Chromatography: Separates molecules based on their charge. Anion exchange resins can be used to bind negatively charged phosphate ions.[15][16][17]
-
Gel Filtration: Separates molecules based on size. This technique is effective for removing small molecules like phosphate salts from larger molecules such as proteins or DNA.[4][8][18]
2. How do I choose the best phosphate removal method for my experiment? The choice depends on your sample type, the downstream application, and the required purity.
dot graph TD { graph [rankdir="TB", splines=ortho, nodesep=0.5, size="10,6!", dpi=72]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} enddot Caption: Decision tree for selecting an appropriate phosphate removal method.
3. What is the optimal pH for chemical precipitation of phosphate? The optimal pH depends on the chemical agent used.
-
For precipitation with iron (ferric) salts , the most efficient removal occurs in a pH range of 6.5 to 7.5.[7] Some sources suggest an optimum pH of approximately 5.0.[14]
-
For aluminum salts (alum) , the optimal pH range is typically between 5.0 and 7.0.[7][14]
-
When using lime (calcium hydroxide) , the pH needs to be raised to a highly basic range of 10-12 for effective precipitation.[14]
4. How can I measure the phosphate concentration in my sample? The most common method for quantifying phosphate in a laboratory setting is a colorimetric assay, such as the molybdenum blue method.[19] In this assay, orthophosphate reacts with a molybdate (B1676688) reagent in an acidic solution to form a phosphomolybdate complex, which is then reduced to produce a distinct blue color. The intensity of the blue color, measured with a spectrophotometer, is proportional to the phosphate concentration.[11] It's important to note that this method directly measures reactive orthophosphate; other forms like polyphosphates or organic phosphates require a digestion step to be converted to orthophosphate before they can be detected.[20]
Data Presentation: Comparison of Phosphate Removal Methods
The table below summarizes key quantitative parameters for common phosphate removal techniques.
| Method | Principle | Typical Efficiency | Optimal pH | Key Advantages | Key Disadvantages |
| Chemical Precipitation | Forms insoluble metal-phosphate precipitates.[5][14] | >90% removal achievable.[21] | Iron Salts: 5.0-7.5[7][14]Aluminum Salts: 5.0-7.0[7][14] | Low cost, effective for high concentrations.[7][12] | Can co-precipitate target molecules, may leave residual metal ions, produces sludge/pellet.[22] |
| Adsorption (Spin Column) | Selective binding of phosphate to a specialized resin.[1][2] | Can reduce 10 mM phosphate to <0.001 mM.[2] | Generally neutral (check manufacturer) | Fast, easy to use, high selectivity, good for biological samples.[13] | Limited binding capacity, potential for resin interference, higher cost per sample.[1] |
| Ion-Exchange | Binds charged phosphate ions to an anion exchange resin.[15][17] | Up to 99% removal reported under optimal conditions.[15][16] | pH 10 reported as optimal for some resins.[15][16] | High removal efficiency, resin can be regenerated.[17] | Competition from other anions (sulfate, nitrate) can reduce efficiency.[15] |
| Gel Filtration | Separates small phosphate molecules from larger macromolecules.[4][8] | >99% salt removal possible with some columns.[3] | Wide range (e.g., pH 2.0 to 13.0).[3] | Very gentle on samples (proteins, DNA), also performs buffer exchange.[8][18] | Sample dilution occurs, only suitable for separating molecules of significantly different sizes. |
Experimental Protocols
Below are detailed methodologies for common phosphate removal experiments.
Protocol 1: Phosphate Removal Using a Commercial Spin Column
This protocol is a generalized procedure based on commercially available phosphate removal spin columns.[1] Always consult the manufacturer's specific instructions.
dot graph G { graph [rankdir="TB", splines=ortho, nodesep=0.5, size="10,6!", dpi=72]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];
} enddot Caption: Standard experimental workflow for phosphate removal using a spin column.
Materials:
-
Micro Phosphate Removal Spin Column
-
Microcentrifuge
-
1.5 mL microcentrifuge tubes for collection
Procedure:
-
Column Preparation: Tap the column gently to ensure the resin is settled at the bottom. Briefly centrifuge the column in a microcentrifuge.
-
Removal of Storage Buffer: Twist off the bottom closure and place the column into a 1.5 mL wash collection tube. Centrifuge at 13,000 rpm for 1 minute to remove the storage buffer.
-
Equilibration (if required by manufacturer): Some protocols may require an equilibration step with a specific buffer. If so, add the equilibration buffer and centrifuge as instructed. Discard the flow-through.
-
Sample Loading: Place the spin column into a new, clean 1.5 mL collection tube. Carefully apply your sample (e.g., up to 200 µL) to the center of the resin bed.[1]
-
Elution: Centrifuge the column at 1000 rpm for 1 minute, then increase the speed to 13,000 rpm for an additional minute.[1]
-
Collection: The purified, phosphate-depleted sample is now in the collection tube. The phosphate remains bound to the resin in the column.
-
Post-treatment (Optional): Centrifuge the collected elute at 13,000 rpm for 1 minute to pellet any potential insoluble material.[1]
Protocol 2: Chemical Precipitation of Phosphate with Ferric Chloride
This protocol is adapted from general chemical precipitation principles for a small, lab-scale sample.[7][14] Note: This method may require optimization for your specific sample.
Materials:
-
Ferric chloride (FeCl₃) stock solution (e.g., 1 M)
-
pH meter and calibration standards
-
NaOH and HCl solutions for pH adjustment
-
Microcentrifuge and tubes
-
Vortex mixer
Procedure:
-
Sample Preparation: Place your sample in a microcentrifuge tube. Measure the initial pH.
-
pH Adjustment: Adjust the sample's pH to between 6.5 and 7.5 using dilute NaOH or HCl.[7] This is the optimal range for iron-based precipitation.
-
Addition of Precipitant: Add the FeCl₃ stock solution to your sample. The required amount depends on the phosphate concentration. A starting point is a molar ratio of 1.5 to 3.0 moles of Fe³⁺ per mole of phosphorus.[14] Add the FeCl₃ dropwise while vortexing gently.
-
Incubation (Flocculation): Allow the sample to incubate at room temperature for 15-30 minutes to allow the ferric phosphate precipitate to form and aggregate.
-
Sedimentation: Centrifuge the sample at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the ferric phosphate precipitate.
-
Collection: Carefully pipette the supernatant, which is your phosphate-depleted sample, into a new, clean tube. Be careful not to disturb the pellet.
-
Final pH Check: Measure the pH of the final sample and adjust if necessary for your downstream application.
References
- 1. profoldin.com [profoldin.com]
- 2. Phosphate removal column [profoldin.com]
- 3. Spin Columns | Desalting | Buffer Exchange | Agilent [agilent.com]
- 4. harvardapparatus.com [harvardapparatus.com]
- 5. activatedsludgeguide.com [activatedsludgeguide.com]
- 6. lss.fnal.gov [lss.fnal.gov]
- 7. pca.state.mn.us [pca.state.mn.us]
- 8. kirschner.med.harvard.edu [kirschner.med.harvard.edu]
- 9. tandfonline.com [tandfonline.com]
- 10. Guidelines for sampling and determination of phosphate – HELCOM [helcom.fi]
- 11. mse.engineering.ucdavis.edu [mse.engineering.ucdavis.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. iwaponline.com [iwaponline.com]
- 14. Experiment 4: Phosphate Precipitation – PROCTECH 2EC3 Lab Manual [ecampusontario.pressbooks.pub]
- 15. iwaponline.com [iwaponline.com]
- 16. [PDF] Phosphate removal by Ion exchange in batch mode | Semantic Scholar [semanticscholar.org]
- 17. Bot Verification [rasayanjournal.co.in]
- 18. m.youtube.com [m.youtube.com]
- 19. researchgate.net [researchgate.net]
- 20. Potential Pitfalls in Wastewater Phosphorus Analysis and How to Avoid Them - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ijfmr.com [ijfmr.com]
- 22. isca.me [isca.me]
effect of temperature on hydrogen phosphate buffer pH
This technical support center provides troubleshooting guidance and frequently asked questions regarding the effect of temperature on the pH of hydrogen phosphate (B84403) buffers. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
Issue: My phosphate buffer's pH is different from the expected value after a temperature change.
-
Question: Why did the pH of my phosphate buffer change when I moved it from room temperature to a refrigerator/incubator?
-
Answer: The pH of a phosphate buffer is temperature-dependent. As the temperature decreases, the pH of a phosphate buffer will increase, and as the temperature increases, the pH will decrease.[1][2] For example, a phosphate buffer with a pH of 7.0 at 25°C will have a higher pH at 4°C (approximately 7.08) and a lower pH at 37°C (approximately 6.975).[1] This is due to a shift in the equilibrium of the buffer's components with temperature changes.
-
Question: I prepared my phosphate buffer at room temperature, but my experiment is at a different temperature. How do I ensure the correct pH during my experiment?
-
Answer: It is crucial to measure and adjust the pH of your buffer at the temperature at which the experiment will be performed.[3] If you prepare the buffer at room temperature, allow it to equilibrate to the experimental temperature before making final pH adjustments. Using a temperature-compensated pH meter can also help, but for best accuracy, direct measurement at the target temperature is recommended.[4]
Issue: I'm seeing inconsistent or drifting pH readings in my phosphate buffer.
-
Question: The pH reading of my phosphate buffer keeps fluctuating. What could be the cause?
-
Answer: Unstable pH readings can be due to several factors:
-
Temperature Fluctuations: Ensure your buffer has reached thermal equilibrium before measuring the pH.[4][5]
-
Dirty or Faulty Electrode: A contaminated or old pH electrode can lead to erratic readings. Clean the electrode according to the manufacturer's instructions.[6]
-
Buffer Contamination: Contamination of the buffer with acidic or basic substances can cause pH instability.[6]
-
Atmospheric CO2 Absorption: Over time, phosphate buffers can absorb carbon dioxide from the atmosphere, which can lower the pH. Prepare fresh buffer and store it in a tightly sealed container.
-
-
Question: After autoclaving my phosphate buffered saline (PBS), the pH is significantly lower than expected. Why does this happen?
-
Answer: Autoclaving can cause a drop in the pH of PBS. This can be due to the precipitation of some buffer components or the absorption of atmospheric CO2 upon cooling. It is often necessary to check and readjust the pH of the buffer after it has cooled to room temperature post-autoclaving.
Frequently Asked Questions (FAQs)
-
Question: What is the expected pH change of a phosphate buffer per degree Celsius?
-
Answer: The pH of a phosphate buffer decreases by approximately 0.003 pH units for every 1°C increase in temperature.[2]
-
Question: How does the concentration of the phosphate buffer affect its pH stability with temperature changes?
-
Answer: The concentration of the phosphate buffer can influence the magnitude of the pH shift with temperature. A change in buffer concentration, such as through dilution, can also alter the pH. For instance, diluting a phosphate buffer with an equal volume of water can increase the pH by approximately 0.08 units.[1]
-
Question: Are there any alternatives to phosphate buffers that are less sensitive to temperature changes?
-
Answer: While many common buffers exhibit some degree of temperature dependence, some, like PBS, are noted to be nearly independent of temperature in certain ranges.[7] Other buffer systems, such as Tris buffers, are known to have a more significant pH change with temperature.[3] The choice of buffer should be guided by the specific requirements of the experiment.
Quantitative Data: Temperature Effect on Phosphate Buffer pH
The following table summarizes the approximate pH of a standard phosphate buffer at different temperatures, assuming a pH of 7.20 at 25°C.
| Temperature (°C) | Approximate pH |
| 4 | 7.28 |
| 25 | 7.20 |
| 37 | 7.175 |
Note: These values are approximate and can be influenced by buffer concentration and the presence of other solutes.[1]
Experimental Protocols
Preparation of 0.1 M Sodium Phosphate Buffer (pH 7.2 at 25°C)
Materials:
-
Sodium phosphate monobasic (NaH₂PO₄)
-
Sodium phosphate dibasic (Na₂HPO₄)
-
Distilled or deionized water
-
pH meter with a temperature-calibrated electrode
-
Stir plate and stir bar
-
Volumetric flasks and beakers
Procedure:
-
Prepare Stock Solutions:
-
0.1 M Sodium Phosphate Monobasic: Dissolve the appropriate amount of NaH₂PO₄ in distilled water to make a 0.1 M solution.
-
0.1 M Sodium Phosphate Dibasic: Dissolve the appropriate amount of Na₂HPO₄ in distilled water to make a 0.1 M solution.
-
-
Mix the Buffer:
-
In a beaker, combine the two stock solutions in a ratio that will yield a pH close to 7.2. A good starting point is to mix approximately 28 mL of the 0.1 M NaH₂PO₄ solution with 72 mL of the 0.1 M Na₂HPO₄ solution.
-
-
pH Measurement and Adjustment at a Specific Temperature:
-
Place the beaker containing the buffer solution in a water bath set to the desired experimental temperature (e.g., 25°C or 37°C).
-
Allow the buffer to equilibrate to the target temperature.
-
Calibrate the pH meter at the same temperature using standard buffers.
-
Immerse the pH electrode in the buffer solution and monitor the reading.
-
Adjust the pH to the desired value (e.g., 7.2) by adding small volumes of the appropriate stock solution (NaH₂PO₄ to lower the pH, Na₂HPO₄ to raise it).
-
Once the desired pH is reached and stable, transfer the buffer to a volumetric flask and bring it to the final volume with distilled water.
-
Visualizations
Caption: Effect of temperature on phosphate buffer equilibrium and pH.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Troubleshooting pH Meter Calibration: Common Issues and How Standard Buffer Solutions Can Help [watertestsystems.com.au]
- 7. tandfonline.com [tandfonline.com]
Validation & Comparative
A Comparative Guide to Hydrogen Phosphate and TRIS Buffer Systems for Researchers and Drug Development Professionals
In the realms of biological research and pharmaceutical development, maintaining a stable pH is paramount for experimental success. Buffer systems are the unsung heroes that provide this stability. Among the most commonly used are the hydrogen phosphate (B84403) and TRIS (tris(hydroxymethyl)aminomethane) buffer systems. The choice between these two is not arbitrary and can significantly impact experimental outcomes, from enzyme kinetics to protein stability. This guide offers an objective, data-driven comparison to inform the selection process for your specific applications.
Introduction to Hydrogen Phosphate and TRIS Buffers
This compound Buffer , often referred to as phosphate-buffered saline (PBS) when salts are included, is a widely used biological buffer.[1][2] Its buffering capacity is based on the second dissociation of phosphoric acid, making it effective in a pH range of 5.8 to 8.0.[3][4] Due to its pKa value of 7.21, it is particularly adept at maintaining a stable pH in neutral to slightly alkaline conditions, mimicking physiological environments.[3]
TRIS Buffer is an organic amine buffer that has gained widespread use in biochemistry and molecular biology.[1] It is effective in a pH range of 7.0 to 9.2, with a pKa of approximately 8.1 at 25°C.[1][2][5] This makes it suitable for a broad range of biochemical reactions that require neutral to alkaline conditions.[6]
Head-to-Head Comparison: Key Physicochemical Properties
The selection of a buffer should be guided by its physicochemical properties and its compatibility with the experimental system. The following table summarizes the key characteristics of this compound and TRIS buffers.
| Property | This compound Buffer | TRIS Buffer | References |
| pKa (at 25°C) | pKa2 = 7.21 | ~8.1 | [2][3][5] |
| Effective pH Range | 5.8 – 8.0 | 7.0 – 9.2 | [1][2][3][4][5] |
| Temperature Dependence (ΔpKa/°C) | Low (~ -0.0028) | High (~ -0.028 to -0.031) | [7][8][9][10] |
| Interaction with Divalent Cations | Precipitates with Ca²⁺, Mg²⁺ | Generally does not precipitate | [7][11] |
| Potential for Biological Interaction | Can inhibit some enzymes and interfere with phosphorylation studies | Primary amine can be reactive; can chelate metal ions | [4][7][12][13][14] |
| Toxicity | Generally non-toxic and isotonic | Low toxicity | [6] |
Performance in Key Applications: Experimental Data
The choice of buffer can have a significant impact on the outcome of biochemical and biological assays. Below are data-supported comparisons of the performance of this compound and TRIS buffers in common experimental settings.
Enzyme Kinetics
The buffer can alter the kinetic parameters of an enzyme, such as the Michaelis constant (Kₘ) and the maximum velocity (Vₘₐₓ).
| Enzyme | Substrate | Buffer System | Kₘ | Vₘₐₓ (or kcat) | Reference |
| Horseradish Peroxidase | ABTS | Phosphate Buffer | Lower Kₘ (Higher Affinity) | - | [4] |
| Horseradish Peroxidase | ABTS | TRIS-based Buffer | 6-fold Higher Kₘ (Lower Affinity) | - | [4] |
| Alkaline Phosphatase | - | TRIS Buffer | Higher Kₘ (Lower Affinity) | Highest Vₘₐₓ | [13] |
| Alkaline Phosphatase | - | Glycine Buffer | Lower Kₘ (Higher Affinity) | Lower Vₘₐₓ | [13] |
| Alkaline Phosphatase | - | Tricine Buffer | Lower Kₘ (Higher Affinity) | Lower Vₘₐₓ | [13] |
Note: Specific values for Kₘ and Vₘₐₓ are often relative and depend on the precise experimental conditions.
Protein Stability
A protein's thermal stability can be influenced by the buffer in which it is suspended. This is often measured by the melting temperature (Tₘ) using a thermal shift assay.
| Protein | Buffer System | Tₘ (°C) | Reference |
| RTT109 | 50 mM Sodium Phosphate, pH 7.0, 200 mM NaCl | ~42 | [4] |
| RTT109 | 50 mM TRIS, pH 7.0, 200 mM NaCl | ~38 | [4] |
| Horseradish Peroxidase | 10 mM Potassium Phosphate | 77.5 | [4] |
The data for the protein RTT109 indicates greater thermal stability in the phosphate buffer system compared to the TRIS buffer.[4]
Experimental Protocols
Detailed and reproducible protocols are crucial for obtaining reliable experimental data.
Protocol 1: Spectrophotometric Enzyme Kinetics Assay
This protocol provides a general method for comparing the activity of an enzyme in TRIS versus phosphate buffer.[13]
Objective: To determine the effect of TRIS and phosphate buffers on the kinetic parameters of a specific enzyme.
Materials:
-
Enzyme of interest
-
Substrate for the enzyme
-
TRIS-HCl buffer (e.g., 50 mM, pH 7.5)
-
Sodium phosphate buffer (e.g., 50 mM, pH 7.5)
-
Spectrophotometer with temperature control
-
Cuvettes
-
Pipettes and tips
Procedure:
-
Buffer Preparation: Prepare stock solutions of 1 M TRIS-HCl and 1 M sodium phosphate. Adjust the pH of each buffer to the desired experimental value at the intended assay temperature.[4] Remember that the pH of TRIS is highly temperature-dependent.[8][10]
-
Reagent Preparation: Prepare a stock solution of the enzyme and a range of substrate concentrations in deionized water.
-
Spectrophotometer Setup: Set the spectrophotometer to the wavelength where the product or substrate has maximum absorbance and set the desired assay temperature.[13]
-
Reaction Mixture Preparation: In a cuvette, add the buffer, substrate, and any other necessary cofactors. The final component to be added to initiate the reaction should be the enzyme.[13]
-
Blank Measurement: Use a blank solution containing all components of the reaction mixture except the enzyme to zero the spectrophotometer.[13]
-
Data Acquisition: Initiate the reaction by adding the enzyme to the cuvette, mix quickly, and immediately begin recording the change in absorbance over time.[15] Ensure that the initial reaction rates (the linear phase of the reaction) are measured.[4]
-
Data Analysis: Plot the initial reaction velocity (v) against the substrate concentration ([S]). Fit the data to the Michaelis-Menten equation to determine the Vₘₐₓ and Kₘ for the enzyme in each buffer.[4]
Protocol 2: Protein Purification Using Phosphate Buffer
This protocol outlines the preparation of buffers for a protein purification experiment.[16]
Objective: To prepare equilibration, wash, and elution buffers for protein purification.
Materials:
-
1 M NaH₂PO₄ pH 8.0 stock solution
-
Solid NaCl
-
Solid imidazole (B134444)
-
Deionized water
-
Graduated cylinders and beakers
-
Magnetic stirrer and stir bar
-
pH meter
Procedure:
-
Equilibration Buffer (50 mM NaH₂PO₄, 150 mM NaCl, pH 8.0):
-
For 150 mL, add 7.5 mL of 1 M NaH₂PO₄ stock to ~130 mL of deionized water.
-
Add 1.31 g of NaCl.
-
Stir until dissolved.
-
Adjust the pH to 8.0 using NaOH or HCl if necessary.
-
Bring the final volume to 150 mL with deionized water.
-
-
Wash Buffer (50 mM NaH₂PO₄, 150 mM NaCl, 10 mM imidazole, pH 8.0):
-
To the prepared equilibration buffer, add 0.102 g of imidazole per 150 mL.
-
Stir until dissolved and verify the pH.
-
-
Elution Buffer (50 mM NaH₂PO₄, 150 mM NaCl, 250 mM imidazole, pH 8.0):
-
Prepare as above, but add 2.55 g of imidazole per 150 mL.
-
Stir until dissolved and verify the pH.
-
It is recommended to add imidazole to the buffers on the day of the purification process to prevent its degradation.[16]
Visualizing Experimental Workflows and Logical Relationships
Diagrams can aid in understanding complex experimental workflows and the decision-making process for buffer selection.
References
- 1. The difference between TRIS buffer and phosphate buffer [vacutaineradditives.com]
- 2. echemi.com [echemi.com]
- 3. welltchemicals.com [welltchemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. What Is The Difference Between TRIS Buffer And Phosphate Buffer? - News [hbynm.com]
- 6. organicintermediate.com [organicintermediate.com]
- 7. The Role, Advantages And Disadvantages Of Biological Buffers (PB, Tris, Glycine) - News - Hunan Hui Bai Yi New Materials Co.,Ltd. [hbynm.com]
- 8. Advantages And Disadvantages Of TRIS Buffer And Its Derivatives - News [hbynm.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Is the pH of TRIS-HCL buffer greatly affected by temperature changes - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 11. Buffers for Biochemical Reactions [promega.kr]
- 12. interchim.fr [interchim.fr]
- 13. benchchem.com [benchchem.com]
- 14. How Tris buffer works - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 15. archive.nptel.ac.in [archive.nptel.ac.in]
- 16. Protocol for Buffer Preparation – BBS OER Lab Manual [ecampusontario.pressbooks.pub]
A Comparative Guide to Enzymatic Assays for Phosphate Detection
For researchers, scientists, and drug development professionals, the accurate detection of inorganic phosphate (B84403) (Pi) is crucial for studying a wide range of biological processes, from enzyme kinetics to cellular signaling. This guide provides an objective comparison of commercially available enzymatic assays for phosphate detection, supported by experimental data and detailed protocols to aid in the selection of the most suitable assay for your research needs.
The detection of inorganic phosphate is fundamental to understanding the activity of ATPases, GTPases, phosphatases, and other enzymes that catalyze phosphoryl transfer reactions. These enzymes play critical roles in cellular signaling, energy metabolism, and protein regulation. Consequently, robust and reliable phosphate detection assays are indispensable tools in drug discovery and biomedical research. This guide compares three popular colorimetric-based enzymatic assays: the Malachite Green assay, the PiColorLock™ assay, and the Purine (B94841) Nucleoside Phosphorylase (PNP)/MESG-based assay.
Performance Comparison of Phosphate Detection Assays
The selection of an appropriate phosphate detection assay depends on several factors, including the required sensitivity, the expected range of phosphate concentrations, and the presence of potentially interfering substances in the sample. The following table summarizes the key performance characteristics of the three compared assays based on commercially available kits and published data.
| Feature | Malachite Green Assay | PiColorLock™ Assay | PNP/MESG-Based Assay (EnzChek™) |
| Principle | Forms a colored complex between malachite green, molybdate, and orthophosphate. | A modified Malachite Green assay with a stabilizer to prevent precipitation and reduce background. | Enzyme-coupled reaction where PNP converts MESG in the presence of Pi to a product with a detectable absorbance shift. |
| Detection Method | Colorimetric (Absorbance at ~620-660 nm) | Colorimetric (Absorbance at ~635 nm) | Colorimetric (Absorbance at ~360 nm) |
| Linear Range | 0.3 µM to 50 µM[1] | 5 µM to 40 µM in a 200 µL reaction volume[2] | 2 µM to 150 µM |
| Lower Detection Limit | ~0.3 µM (20 pmol)[1] | ~5 µM in a 200 µL reaction volume (1 nmol)[2] | ~2 µM (100 pmol)[3] |
| Assay Time | ~30 minutes[1] | ~30 minutes | ~30 minutes |
| Interferences | Detergents, high concentrations of some proteins, and substances that chelate molybdate.[4] Susceptible to non-enzymatic hydrolysis of acid-labile substrates like ATP. | Reduced interference from acid-labile substrates due to a stabilizer.[5] Some detergents like SDS can still cause precipitation.[2] | Less susceptible to interference from compounds that affect the malachite green-molybdate complex. Not affected by the presence of glucose.[3] |
| Advantages | High sensitivity, widely used, and cost-effective. | Enhanced color stability, reduced precipitation, and lower background with acid-labile substrates.[5] | Continuous assay format possible, less prone to interference from detergents. |
| Disadvantages | Prone to precipitation, high background with unstable substrates like ATP. | May have a narrower linear range compared to other assays. | Lower sensitivity compared to some Malachite Green-based assays. |
Experimental Protocols
Detailed and validated experimental protocols are essential for obtaining reliable and reproducible results. The following sections provide step-by-step methodologies for the key experiments cited in this guide.
Malachite Green Phosphate Assay Protocol
This protocol is based on the quantification of the green complex formed between Malachite Green, molybdate, and free orthophosphate.[5]
Materials:
-
Malachite Green Reagent A
-
Malachite Green Reagent B
-
Phosphate Standard (e.g., 1 mM KH2PO4)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare the Malachite Green Working Reagent by mixing Reagent A and Reagent B according to the manufacturer's instructions immediately before use.
-
Standard Curve Preparation: Prepare a series of phosphate standards by diluting the Phosphate Standard in the same buffer as the samples. A typical range would be from 0 to 50 µM.
-
Sample Preparation: Prepare experimental samples, ensuring that the final phosphate concentration falls within the linear range of the assay. Include appropriate controls, such as a no-enzyme control and a no-substrate control.
-
Assay Reaction:
-
Add 80 µL of each standard or sample to individual wells of the 96-well plate.
-
Add 20 µL of the Malachite Green Working Reagent to each well.
-
Mix gently by tapping the plate.
-
-
Incubation: Incubate the plate at room temperature for 30 minutes to allow for color development.
-
Measurement: Measure the absorbance at a wavelength between 620 nm and 660 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank (0 µM phosphate standard) from all other readings. Plot the absorbance of the standards versus their known concentrations to generate a standard curve. Determine the phosphate concentration of the samples from the standard curve.
PiColorLock™ Phosphate Assay Protocol
This protocol utilizes a proprietary formulation that enhances color stability and reduces background from acid-labile substrates.
Materials:
-
PiColorLock™ Reagent
-
Accelerator
-
Stabilizer
-
Phosphate Standard (e.g., 0.1 mM)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare the 'Gold Mix' by adding the Accelerator to the PiColorLock™ reagent at a 1:100 ratio (e.g., 100 µL of Accelerator to 10 mL of PiColorLock™ reagent) shortly before use.
-
Standard Curve Preparation: Prepare a series of phosphate standards from the provided stock solution in the assay buffer.
-
Sample Preparation: Prepare experimental samples and controls.
-
Assay Reaction:
-
Add the desired volume of each standard or sample to the wells of a 96-well plate.
-
To initiate the color development and stop the enzymatic reaction, add 0.25 volumes of the Gold Mix to each well (e.g., 50 µL to a 200 µL sample).
-
-
Stabilization: After 5 minutes, add 0.1 volumes of the Stabilizer (relative to the initial sample volume) to each well and mix thoroughly.
-
Incubation: Incubate the plate at room temperature for 30 minutes. The color is stable for several hours.[5]
-
Measurement: Read the absorbance at a wavelength between 590 nm and 660 nm (optimally around 635 nm).[2]
-
Data Analysis: Generate a standard curve and determine the phosphate concentration of the samples as described for the Malachite Green assay.
PNP/MESG-Based Phosphate Assay Protocol (EnzChek™)
This assay is based on the enzymatic conversion of MESG to a colored product in the presence of inorganic phosphate and purine nucleoside phosphorylase (PNP).
Materials:
-
MESG Substrate
-
Purine Nucleoside Phosphorylase (PNP)
-
Reaction Buffer
-
Phosphate Standard
-
96-well UV-transparent microplate
-
Microplate reader capable of reading absorbance at 360 nm
Procedure:
-
Reagent Preparation: Reconstitute the MESG substrate and PNP enzyme according to the manufacturer's instructions.
-
Standard Curve Preparation: Prepare a series of phosphate standards in the reaction buffer. The linear range is typically between 2 µM and 150 µM.
-
Sample Preparation: Prepare experimental samples and controls.
-
Assay Reaction:
-
Combine the reaction buffer, MESG substrate, and PNP enzyme to create a reaction mixture.
-
Add the standards or samples to the wells of the microplate.
-
Add the reaction mixture to each well to initiate the reaction.
-
-
Incubation: Incubate the plate at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 360 nm.
-
Data Analysis: Create a standard curve and calculate the phosphate concentrations in the samples.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the context in which these assays are used and the experimental procedures, the following diagrams were generated using Graphviz (DOT language).
Caption: General experimental workflow for phosphate detection assays.
Caption: Protein phosphorylation and dephosphorylation cycle.
Conclusion
The choice of an enzymatic assay for phosphate detection should be guided by the specific requirements of the experiment. The Malachite Green assay offers high sensitivity and is a cost-effective option, but it can be prone to interference and precipitation. The PiColorLock™ assay is a significant improvement on the traditional Malachite Green method, offering greater stability and lower background, particularly with acid-labile substrates. The PNP/MESG-based assay provides a valuable alternative, especially when a continuous assay format is desired or when samples contain substances that interfere with molybdate-based assays. By carefully considering the performance characteristics and experimental protocols outlined in this guide, researchers can select the most appropriate method to achieve accurate and reliable phosphate detection in their studies.
References
A Comparative Analysis of Sodium vs. Potassium Phosphate Buffers for Researchers and Drug Development Professionals
In the realms of biochemical research, scientific experimentation, and pharmaceutical development, the choice of a buffer system is a critical decision that can significantly influence experimental outcomes and the stability of drug formulations. Among the most commonly employed buffer systems are sodium phosphate (B84403) and potassium phosphate buffers, prized for their buffering capacity within the physiological pH range. While often used interchangeably, the choice between the sodium (Na⁺) and potassium (K⁺) counter-ion can have profound effects on protein stability, enzyme kinetics, and overall experimental reproducibility. This guide provides an objective, data-driven comparison of these two ubiquitous buffer systems to aid researchers in making informed decisions for their specific applications.
Data Presentation: A Quantitative Comparison
The following tables summarize quantitative data from various studies, highlighting the differential effects of sodium and potassium phosphate buffers on key experimental parameters.
Table 1: Protein Stability and Aggregation
| Parameter | Protein | Sodium Phosphate Buffer | Potassium Phosphate Buffer | Key Observation | Reference |
| Protein Aggregation (Freeze-Thaw) | Monoclonal Antibodies, IgG, β-galactosidase | Higher Aggregation | Lower Aggregation | Potassium phosphate provides greater stability to proteins subjected to freeze-thaw cycles.[1][2] | [2](2) |
| Protein Aggregation (Lyophilization) | Bovine IgG | Higher Turbidity (more insoluble aggregates) | Lower Turbidity (less aggregation) | Sodium phosphate buffer consistently leads to more turbid reconstituted solids after freeze-drying.[1][3] | [1](4--INVALID-LINK-- |
| Virus Capsid Stability | Rhinovirus A2 (RV-A2) | Partial fragmentation of capsid | No fragmentation observed | Sodium phosphate buffer at pH 7.6 led to partial degradation of the viral capsid overnight at 25°C.[5] | [5](5) |
Table 2: Enzyme Activity and Kinetics
| Parameter | Enzyme | Sodium Phosphate Buffer | Potassium Phosphate Buffer | Key Observation | Reference |
| Enzyme Activity Recovery (Freeze-Thaw) | Lactate Dehydrogenase | Lower Recovery | Higher Recovery | The significant pH drop of sodium phosphate buffer upon freezing contributes to lower enzyme activity recovery.[2] | [2](2) |
| Enzyme Kinetics (BLC23O Dioxygenase) | BLC23O | kcat: 1.006 s⁻¹, Km: 3.6 µM | Not directly compared | Kinetic parameters were found to be buffer-dependent when compared to HEPES and Tris-HCl buffers.[6] | [6](6) |
| (Na⁺+K⁺)-ATPase Activity | (Na⁺+K⁺)-ATPase | - | K⁺ dissociation constant: 0.213 mM (site 1), 0.091 mM (site 2) | The enzyme has distinct binding sites and activation kinetics for sodium and potassium ions.[7] | [7](7) |
Table 3: Protein Extraction
| Parameter | Protein Source | Sodium Phosphate Buffer | Potassium Phosphate Buffer | Key Observation | Reference |
| Protein Yield | Meat Sample | 18.5 ± 1.2 mg/g tissue (50 mM, pH 7.5) | 22.3 ± 1.5 mg/g tissue (10 mM, pH 7.4 with 50 mM NaCl and 0.1% Triton X-100) | The potassium phosphate-based buffer yielded a higher protein extraction from the meat sample in this specific formulation.[8] | [8](8) |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the design and execution of comparative studies in your laboratory.
Protocol 1: Comparative Analysis of Protein Stability via Freeze-Thaw Cycles
Objective: To assess the relative stability of a protein in sodium versus potassium phosphate buffers when subjected to multiple freeze-thaw cycles.
Materials:
-
Purified protein of interest
-
Sodium phosphate buffer (e.g., 50 mM, pH 7.4)
-
Potassium phosphate buffer (e.g., 50 mM, pH 7.4)
-
Spectrophotometer or plate reader capable of measuring turbidity (e.g., at 340 nm or 600 nm)
-
Microcentrifuge tubes
-
-80°C freezer and water bath
Methodology:
-
Sample Preparation: Prepare identical concentrations of the protein of interest in both the sodium phosphate and potassium phosphate buffers. Aliquot the protein solutions into microcentrifuge tubes.
-
Initial Measurement: Before the first freeze-thaw cycle, measure the initial turbidity (absorbance) of each protein solution to establish a baseline.
-
Freeze-Thaw Cycles:
-
Freeze the samples at -80°C for at least 1 hour.
-
Thaw the samples rapidly in a room temperature water bath until just thawed.
-
Gently vortex the samples to ensure homogeneity.
-
This constitutes one freeze-thaw cycle.
-
-
Turbidity Measurement: After each freeze-thaw cycle (or at desired intervals, e.g., after 1, 3, and 5 cycles), measure the turbidity of each sample. An increase in turbidity is indicative of protein aggregation.
-
Data Analysis: Plot the change in turbidity as a function of the number of freeze-thaw cycles for both buffer conditions. A steeper increase in turbidity in one buffer indicates lower protein stability under these conditions.
Protocol 2: Comparative Analysis of Enzyme Kinetics
Objective: To determine the kinetic parameters (Km and Vmax) of an enzyme in sodium versus potassium phosphate buffers.
Materials:
-
Purified enzyme of interest
-
Substrate for the enzyme
-
Sodium phosphate buffer (at the optimal pH for the enzyme)
-
Potassium phosphate buffer (at the same optimal pH)
-
Spectrophotometer or other appropriate detection instrument
-
96-well plates (for high-throughput assays) or cuvettes
Methodology:
-
Buffer and Reagent Preparation: Prepare a series of substrate concentrations in both the sodium and potassium phosphate buffers. Also, prepare a stock solution of the enzyme in each buffer.
-
Enzyme Assay:
-
For each buffer condition, set up a series of reactions with varying substrate concentrations.
-
Equilibrate the substrate solutions to the optimal reaction temperature.
-
Initiate the reaction by adding a fixed amount of the enzyme to each substrate concentration.
-
Measure the initial reaction velocity (v₀) by monitoring product formation or substrate depletion over a short, linear time course.
-
-
Data Analysis:
-
Plot the initial reaction velocity (v₀) against the substrate concentration for both buffer conditions.
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax values for the enzyme in each buffer.
-
Compare the kinetic parameters obtained in the sodium and potassium phosphate buffers. Differences in Km and Vmax will indicate an influence of the counter-ion on enzyme-substrate binding or catalytic turnover.
-
Mandatory Visualization
Signaling Pathway: The MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK) cascade, particularly the ERK pathway, is a crucial signaling pathway involved in cell proliferation, differentiation, and survival. The activity of kinases and phosphatases within this pathway can be sensitive to the ionic environment, making the choice of buffer critical for in vitro studies.
Caption: A simplified diagram of the MAPK/ERK signaling pathway.
Experimental Workflow: Buffer Comparison
The following workflow illustrates a systematic approach to comparing the effects of sodium and potassium phosphate buffers on an experimental outcome, such as protein stability or enzyme activity.
Caption: A workflow for comparing experimental outcomes in different buffers.
Conclusion
The choice between sodium and potassium phosphate buffers is not trivial and should be guided by the specific requirements of the experiment or formulation. For applications involving protein stability, especially during freeze-thaw cycles or lyophilization, potassium phosphate buffers often demonstrate superior performance by minimizing aggregation.[1][2][3] Conversely, in certain analytical techniques like capillary zone electrophoresis, sodium phosphate may offer better resolution. It is also important to consider potential downstream applications; for instance, potassium ions can precipitate with sodium dodecyl sulfate (B86663) (SDS), which could interfere with subsequent SDS-PAGE analysis.[9][10]
For drug development professionals, the choice of the counter-ion can impact the stability and shelf-life of a biopharmaceutical product. Therefore, empirical testing and validation using both buffer systems are highly recommended to ensure the robustness and reproducibility of experimental results and the long-term stability of the final product. By carefully considering the data and protocols presented in this guide, researchers can make more informed decisions about buffer selection, leading to more reliable and accurate scientific outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 3. Effects of buffer composition and processing conditions on aggregation of bovine IgG during freeze-drying - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Assay Development for Metal-Dependent Enzymes—Influence of Reaction Buffers on Activities and Kinetic Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A kinetic description for sodium and potassium effects on (Na++K+)-adenosine triphosphatase: a model for a two-nonequivalent site potassium activation and an analysis of multiequivalent site models for sodium activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. echemi.com [echemi.com]
A Comparative Guide: Hydrogen Phosphate vs. Pyrophosphate in Research and Drug Development
In the realms of biochemistry, molecular biology, and drug development, the roles of phosphate-containing molecules are both fundamental and diverse. Among these, hydrogen phosphate (B84403) (often referred to as inorganic phosphate or Pi) and pyrophosphate (PPi) are central players. While structurally related, their distinct chemical properties and biological functions offer unique advantages in different applications. This guide provides an objective comparison of their performance, supported by experimental data and protocols, to inform researchers and drug development professionals in their work.
Chemical and Physical Properties: A Head-to-Head Comparison
Hydrogen phosphate and pyrophosphate exhibit key differences in their structure, stability, and acid-base chemistry, which dictate their biological behavior. This compound is a single phosphate unit, while pyrophosphate consists of two phosphate units linked by a high-energy phosphoanhydride bond.[1][2]
At physiological pH (~7.4), this compound exists predominantly as the dianion [HPO₄]²⁻, making it an excellent biological buffer.[3] Pyrophosphate, on the other hand, is unstable in aqueous solution and hydrolyzes to form two molecules of this compound.[1] This hydrolysis is slow in the absence of enzymes but is highly exergonic, a property that is crucial for its biological function.[1][4]
| Property | This compound (Orthophosphate) | Pyrophosphate |
| Chemical Formula | [HPO₄]²⁻ / [H₂PO₄]⁻ | [P₂O₇]⁴⁻ |
| Molar Mass | ~96 g/mol | ~174 g/mol [1] |
| Structure | Single phosphate tetrahedron | Two linked phosphate tetrahedra (P-O-P bond)[1] |
| Key Feature | Primary biological phosphate source and buffer | High-energy phosphoanhydride bond[1] |
| pKa Values | pKa₂ = 7.20[1] | pKa₃ = 6.60, pKa₄ = 9.41[1] |
| Aqueous Stability | Stable | Unstable; hydrolyzes to 2 HPO₄²⁻[1] |
| Biological Source | Dissociation of phosphoric acid[5], hydrolysis of ATP/ADP/PPi[6] | Hydrolysis of ATP to AMP[1], byproduct of biosynthesis[4] |
Biological Roles and Signaling Pathways
The primary advantage of this compound in biological systems is its role as a fundamental building block and a key participant in energy metabolism and signaling. It is a component of nucleic acids (DNA, RNA), phospholipids (B1166683) in cell membranes, and is essential for the formation of adenosine (B11128) triphosphate (ATP).[3][7]
Conversely, the principal advantage of pyrophosphate lies in the thermodynamic driving force provided by its hydrolysis. Many biosynthetic reactions, such as the polymerization of DNA and RNA or the activation of amino acids for protein synthesis, release PPi.[1][4][8] The subsequent and rapid hydrolysis of PPi into two Pi molecules by ubiquitous pyrophosphatase enzymes makes these biosynthetic reactions effectively irreversible, pulling the equilibrium far in the direction of synthesis.[1][8]
References
- 1. Pyrophosphate - Wikipedia [en.wikipedia.org]
- 2. quora.com [quora.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Editorial: Pyrophosphates and Polyphosphates in Plants and Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
- 6. Phosphate - Wikipedia [en.wikipedia.org]
- 7. The basics of phosphate metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrophosphate and Irreversibility in Evolution, or why PPi Is Not an Energy Currency and why Nature Chose Triphosphates - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle of Buffers: Phosphate vs. MOPS in Electrophoresis
For researchers, scientists, and drug development professionals, the choice of buffer in electrophoresis is a critical decision that can significantly impact the resolution, integrity, and overall success of an experiment. This guide provides an objective comparison of two commonly used buffers, phosphate (B84403) and MOPS, in both RNA and protein electrophoresis, supported by established protocols and performance characteristics.
At a Glance: Key Performance Differences
| Characteristic | Phosphate Buffer | MOPS Buffer |
| Primary Application | RNA denaturing gels (with glyoxal (B1671930)/DMSO), some native protein systems (e.g., BN-PAGE) | RNA denaturing gels (with formaldehyde), native protein electrophoresis (especially for protein-nucleic acid interactions) |
| pH Stability | Good buffering capacity around pH 7.2.[1] | Excellent buffering capacity around physiological pH (pKa ≈ 7.2), maintaining a stable pH during electrophoresis.[2] |
| Ionic Strength | Higher ionic strength. | Lower ionic strength, which can reduce interactions between molecules and improve separation efficiency.[2] |
| Interactions | Can precipitate with divalent cations (e.g., Mg²⁺, Ca²⁺) and may inhibit some enzymatic reactions.[3] Phosphate ions can also specifically adsorb to proteins, altering their electrophoretic mobility. | Minimal interaction with most metal ions, making it suitable for studies of metalloenzymes.[4] |
| Denaturing Agent Compatibility | Typically used with glyoxal and DMSO for RNA denaturation.[5] | Commonly used with formaldehyde (B43269) for RNA denaturation.[4] |
| Resolution | Can provide good resolution for a wide range of RNA sizes. | Provides good resolution for a wide range of RNA sizes.[6] However, for very large RNA species (>6 kb), alternative buffer systems may offer superior resolution.[7][8] |
| Sample Integrity | Can be effective in maintaining RNA integrity when used with appropriate denaturants. | Well-established for protecting RNA integrity by preventing degradation in acidic or alkaline environments.[2][9] |
| Heat Generation | Higher conductivity can lead to increased heat generation (Joule heating) during electrophoresis.[10] | Lower conductivity compared to phosphate buffers at similar concentrations, resulting in less heat generation. |
In-Depth Analysis: Performance in RNA Electrophoresis
The primary goal in RNA electrophoresis is to maintain the integrity of the RNA molecule while achieving accurate size-based separation. Both MOPS and phosphate buffers are utilized in denaturing agarose (B213101) gel electrophoresis to achieve this, albeit with different denaturing agents.
MOPS Buffer with Formaldehyde: This is the most widely established and utilized system for denaturing RNA electrophoresis.[6]
-
Advantages:
-
Proven RNA Protection: MOPS buffer's pKa of approximately 7.2 provides a stable pH environment that is crucial for preventing RNA degradation, which can occur at more acidic or alkaline pHs.[2][9]
-
Good Resolution: It offers good resolution for a broad range of RNA sizes.[6]
-
Lower Ionic Strength: The lower ionic strength of MOPS buffer helps to minimize interactions between RNA molecules, which can prevent aggregation and improve migration consistency.[2]
-
-
Disadvantages:
Phosphate Buffer with Glyoxal and DMSO: An alternative to the MOPS/formaldehyde system, this method also effectively denatures RNA for size-based separation.
-
Advantages:
-
Effective Denaturation: Glyoxal, in combination with DMSO, effectively denatures RNA, allowing for accurate size determination.
-
Avoids Formaldehyde: This system provides an alternative for laboratories seeking to avoid the use of formaldehyde.
-
-
Disadvantages:
-
Higher Ionic Strength: Phosphate buffers generally have a higher ionic strength, which can potentially lead to increased conductivity and heat generation during the run.
-
Potential for RNA Hydrolysis: While effective for denaturation, careful pH control is necessary as alkaline conditions can lead to RNA degradation.
-
In-Depth Analysis: Performance in Protein Electrophoresis
In native protein electrophoresis, the goal is to separate proteins based on their size, shape, and intrinsic charge, while maintaining their native conformation and biological activity.
MOPS Buffer in Native PAGE: MOPS buffer is frequently used in native polyacrylamide gel electrophoresis (PAGE), particularly for the analysis of protein-nucleic acid interactions in techniques like the Electrophoretic Mobility Shift Assay (EMSA).[11]
-
Advantages:
-
Disadvantages:
-
Less Common for General Use: While effective, it is not as ubiquitously used as the traditional Tris-glycine buffer system for general native PAGE applications.
-
Phosphate Buffer in Native PAGE: The use of a simple sodium or potassium phosphate buffer system for standard native PAGE is less common than Tris-glycine or even MOPS-based systems. However, phosphate-containing buffers are utilized in specific applications like Blue Native PAGE (BN-PAGE).
-
Advantages:
-
Physiological Relevance: Phosphate is a key physiological ion, making phosphate-buffered saline (PBS) a common buffer for biological assays. A Blue Native PAGE protocol, for instance, utilizes a phosphate-buffered saline solution.[13]
-
-
Disadvantages:
-
Precipitation Issues: Phosphate can precipitate with divalent cations like calcium and magnesium, which may be present in protein samples or required for protein activity.[3]
-
Enzyme Inhibition: Phosphate ions can act as inhibitors for certain enzymes.[14]
-
Protein Interactions: Phosphate ions have been shown to specifically adsorb to the surface of proteins, which can alter their net charge and electrophoretic mobility.
-
Experimental Protocols
Denaturing RNA Agarose Gel Electrophoresis: MOPS-Formaldehyde Method
10x MOPS Buffer Preparation:
-
0.4 M MOPS (pH 7.0)
-
0.1 M Sodium Acetate
-
0.01 M EDTA
Gel Preparation (1.2% Agarose):
-
Dissolve 1.2 g of agarose in 72 mL of RNase-free water by heating.
-
Cool to approximately 60°C.
-
In a fume hood, add 10 mL of 10x MOPS buffer and 18 mL of 37% formaldehyde.
-
Mix thoroughly and pour the gel.
Sample Preparation:
-
To the RNA sample, add 2 volumes of formaldehyde loading dye (containing formamide, formaldehyde, and bromophenol blue).
-
Incubate at 65°C for 15 minutes.
-
Place on ice before loading.
Electrophoresis:
-
Run the gel in 1x MOPS running buffer at 5-7 V/cm.
Denaturing RNA Agarose Gel Electrophoresis: Phosphate-Glyoxal Method
10x Sodium Phosphate Buffer (pH 7.0):
-
0.1 M NaH₂PO₄
-
Adjust pH to 7.0 with NaOH.
Gel Preparation (1.2% Agarose):
-
Dissolve 1.2 g of agarose in 90 mL of RNase-free water by heating.
-
Cool to approximately 60°C.
-
Add 10 mL of 10x Sodium Phosphate buffer.
-
Mix thoroughly and pour the gel.
Sample Preparation:
-
Mix RNA sample with a solution containing glyoxal, DMSO, and 10x sodium phosphate buffer.
-
Incubate at 50°C for 60 minutes.
-
Cool to room temperature and add loading dye.
Electrophoresis:
-
Run the gel in 1x Sodium Phosphate buffer at 3-5 V/cm. The buffer may need to be recirculated to maintain pH.
Native Polyacrylamide Gel Electrophoresis (PAGE) for Proteins: MOPS Buffer Method
10x MOPS Running Buffer (pH 7.0):
-
0.2 M MOPS
-
0.05 M Sodium Acetate
-
0.01 M EDTA
Gel Preparation (e.g., 8% Acrylamide):
-
Prepare an 8% acrylamide (B121943) solution in 1x MOPS running buffer.
-
Add APS and TEMED to polymerize the gel.
Sample Preparation:
-
Mix protein sample with a non-denaturing loading buffer (containing glycerol (B35011) and a tracking dye) in 1x MOPS buffer.
Electrophoresis:
-
Pre-run the gel in 1x MOPS running buffer for 30-60 minutes at 100-150V at 4°C.
-
Load samples and run the gel at 100-150V until the dye front reaches the bottom.
Conclusion: Making the Right Choice
The selection between phosphate and MOPS buffer is highly dependent on the specific application and the nature of the sample.
For RNA electrophoresis , MOPS buffer with formaldehyde remains the gold standard due to its well-documented ability to preserve RNA integrity and provide good resolution. However, for researchers wishing to avoid formaldehyde, a phosphate buffer system with glyoxal and DMSO presents a viable, albeit less common, alternative. For very large RNA transcripts, exploring alternative buffer systems beyond MOPS may be beneficial for achieving optimal resolution.[7][8]
For native protein electrophoresis , MOPS buffer is an excellent choice, particularly when studying protein-nucleic acid interactions or metalloproteins, due to its physiological pH range and minimal metal ion binding. While phosphate buffers are used in specific native techniques like BN-PAGE, their propensity to precipitate divalent cations and interact with proteins makes them less suitable for general native PAGE applications compared to MOPS or the more traditional Tris-glycine systems.
Ultimately, the optimal buffer choice requires careful consideration of the experimental goals, the biochemical properties of the molecules of interest, and the potential for buffer components to interfere with the analysis.
References
- 1. New aspects of buffering with multivalent weak acids in capillary zone electrophoresis: pros and cons of the phosphate buffer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MOPS buffer used for preparing RNA electrophoresis buffer - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 3. What are the disadvantages of phosphate buffer? | AAT Bioquest [aatbio.com]
- 4. benchchem.com [benchchem.com]
- 5. pjbmb.org.pk [pjbmb.org.pk]
- 6. benchchem.com [benchchem.com]
- 7. Separation of long RNA by agarose-formaldehyde gel electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. nbinno.com [nbinno.com]
- 10. Joule heating effects on particle immobilization in insulator-based dielectrophoretic devices - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. What are the uses of MOPS Buffer in biochemistry research? - Blog [m.hbynm.com]
- 13. docs.abcam.com [docs.abcam.com]
- 14. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
A Comparative Guide to the Purity of Hydrogen Phosphate Grades for Researchers and Pharmaceutical Professionals
In scientific research and pharmaceutical development, the purity of chemical reagents is paramount. Even trace impurities can lead to anomalous results, compromise the integrity of experiments, and impact the safety and efficacy of drug products. Hydrogen phosphates, including disodium (B8443419) hydrogen phosphate (B84403) (DSP), potassium dihydrogen phosphate (KDP), and diammonium this compound (DAP), are widely used as buffering agents, excipients, and reagents. Understanding the purity differences between various grades is crucial for selecting the appropriate material for a specific application. This guide provides a detailed comparison of common this compound grades, supported by typical specification data and analytical methodologies for purity assessment.
Comparison of this compound Grades
The purity of hydrogen phosphates is defined by the manufacturer and often adheres to standards set by pharmacopoeias or chemical societies. The following table summarizes the typical purity specifications for Technical, ACS (American Chemical Society) Reagent, and Pharmaceutical (USP/BP/Ph. Eur.) grades of disodium this compound, a commonly used variant. These values are indicative and may vary between suppliers.
| Parameter | Technical Grade | ACS Reagent Grade | Pharmaceutical (USP/BP/Ph. Eur.) Grade |
| Assay (Purity) | Typically ≥98% | ≥99.0% | 98.0% - 100.5% |
| pH (5% solution) | Not always specified | 8.7 - 9.3 | 9.0 - 9.4 |
| Insoluble Matter | Not always specified | ≤0.01% | Not more than 0.4% |
| Chloride (Cl) | Not always specified | ≤0.002% | ≤200 ppm (0.02%) |
| Sulfate (SO₄) | Not always specified | ≤0.003% | ≤500 ppm (0.05%) |
| Heavy Metals (as Pb) | Not always specified | ≤0.001% | ≤10 ppm (0.001%) |
| Iron (Fe) | Not always specified | ≤0.001% | ≤20 ppm (0.002%) |
| Arsenic (As) | Not always specified | Not always specified | ≤16 ppm (0.0016%) |
| Loss on Drying | Varies | Not always specified | ≤1.0% (for anhydrous) |
Note: The specifications for Pharmaceutical grade are often governed by international standards such as the United States Pharmacopeia (USP), British Pharmacopoeia (BP), and European Pharmacopoeia (Ph. Eur.).[1][2] ACS Reagent Grade meets the high purity standards set by the American Chemical Society, making it suitable for many analytical applications.[3][4] Technical Grade is intended for general industrial use where high purity is not a critical requirement.[5][6]
Experimental Protocols for Purity Assessment
Accurate determination of this compound purity relies on robust analytical methods. The following are detailed protocols for key experiments used to assess the quality of this compound.
Assay by Potentiometric Titration
This method determines the percentage of this compound in a sample.
Principle: An accurately weighed sample of disodium this compound is dissolved in water and titrated with a standardized acid, such as hydrochloric acid (HCl). The equivalence points, where the pH changes rapidly, are monitored using a pH meter. The amount of titrant consumed is used to calculate the purity of the sample.
Apparatus:
-
pH meter with a combination glass electrode
-
Burette (50 mL, Class A)
-
Volumetric flasks
-
Pipettes
-
Beakers
-
Magnetic stirrer and stir bar
Reagents:
-
Standardized 0.1 M Hydrochloric Acid (HCl)
-
Deionized water
Procedure:
-
Sample Preparation: Accurately weigh approximately 2.5 g of the disodium this compound sample into a 250 mL beaker.
-
Dissolve the sample in 50 mL of deionized water.
-
Titration: Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution.
-
Begin stirring the solution at a moderate speed.
-
Titrate the solution with standardized 0.1 M HCl. Record the pH and the volume of titrant added at regular intervals.
-
As the pH begins to change more rapidly, add the titrant in smaller increments to accurately determine the equivalence point.
-
Continue the titration until the second equivalence point is reached.
-
Endpoint Determination: The equivalence points can be determined from the titration curve (a plot of pH versus titrant volume) or by calculating the first or second derivative of the curve.
-
Calculation: Calculate the percentage of disodium this compound using the volume of HCl consumed between the two equivalence points.
Determination of Chloride Impurities
This protocol outlines a common method for quantifying chloride in a sample.
Principle: The sample is dissolved in water, and nitric acid is added. Silver nitrate (B79036) is then added to precipitate any chloride ions as silver chloride. The turbidity of the sample is compared to a standard solution of known chloride concentration.
Apparatus:
-
Nessler cylinders
-
Pipettes
-
Measuring cylinders
Reagents:
-
Nitric Acid (dilute solution)
-
Silver Nitrate solution (0.1 M)
-
Chloride standard solution (e.g., 10 ppm Cl)
Procedure:
-
Sample Preparation: Dissolve a specified amount of the this compound sample in deionized water in a Nessler cylinder.
-
Standard Preparation: In a second Nessler cylinder, prepare a standard by adding a known volume of the chloride standard solution and diluting with deionized water to the same volume as the sample.
-
Add a small amount of dilute nitric acid to both the sample and the standard.
-
Add 1 mL of silver nitrate solution to each cylinder, mix, and allow to stand for 5 minutes, protected from light.
-
Compare the turbidity of the sample to that of the standard. The turbidity in the sample solution should not exceed that of the standard.
Determination of Heavy Metals
This method is used to detect the presence of heavy metal impurities.
Principle: The sample is dissolved, and the pH is adjusted. A reagent, such as thioacetamide (B46855), is added, which causes the precipitation of heavy metal sulfides. The color produced is compared to that of a standard lead solution treated in the same manner.
Apparatus:
-
Nessler cylinders
-
Pipettes
-
pH meter or pH indicator paper
Reagents:
-
Dilute Acetic Acid or Hydrochloric Acid
-
Thioacetamide reagent
-
Lead standard solution (e.g., 1 ppm Pb)
Procedure:
-
Sample Preparation: Dissolve a specified amount of the this compound sample in deionized water in a Nessler cylinder.
-
Standard Preparation: In a second Nessler cylinder, add a known volume of the lead standard solution and dilute with deionized water to the same volume as the sample.
-
Adjust the pH of both solutions to a specified range (typically 3.0-4.0) using dilute acid.
-
Add the thioacetamide reagent to both cylinders, mix, and allow the color to develop for a specified time.
-
Visually compare the color of the sample solution against the standard. The color of the sample should not be darker than that of the standard.
Experimental and Logical Workflows
Visualizing the workflow of analytical procedures can aid in understanding and implementation. The following diagrams, created using the DOT language, illustrate the logical steps in purity assessment.
Caption: Workflow for determining this compound purity by potentiometric titration.
Caption: General workflow for the identification of this compound using spectroscopic methods.
Caption: Logical flow for the analysis and assessment of impurities in this compound.
By carefully considering the purity requirements of their application and employing appropriate analytical methods, researchers, scientists, and drug development professionals can ensure the quality and reliability of their work. This comparative guide serves as a valuable resource for making informed decisions regarding the selection and assessment of different grades of this compound.
References
- 1. di-Sodium this compound anhydrous (USP, BP, Ph. Eur.) pure, pharma grade [itwreagents.com]
- 2. Disodium this compound anhydrous USP/Ph.Eur 25KG - Actylis Lab [actylislab.com]
- 3. Potassium dithis compound, ACS, 99.0% min 250 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. 磷酸氢二铵 for analysis EMSURE® ACS,Reag. Ph Eur | Sigma-Aldrich [sigmaaldrich.com]
- 5. Buy Powder Disodium this compound Dihydrate AR Grade Standard: Technical Grade at Affordable Price [annexechem.net]
- 6. Di-sodium Phosphate, Di-sodium Hydrogen Orthophosphate, Mumbai, India [aartiphosphatesindia.com]
Comparative Guide: Validation of Capillary Electrophoresis for Phosphate Analysis
For researchers, scientists, and professionals in drug development, the precise and reliable quantification of phosphate (B84403) is paramount. Capillary Electrophoresis (CE) has emerged as a robust analytical technique for this purpose, offering distinct advantages in speed and sample efficiency. This guide provides an objective comparison of a validated CE method against alternative analytical techniques, supported by performance data and detailed methodologies to inform your selection process.
Performance Benchmark: Phosphate Analysis Methods
The selection of an analytical method hinges on a balance of performance characteristics, cost, and throughput. The following table summarizes key quantitative metrics for Capillary Electrophoresis and compares it with other prevalent techniques for phosphate analysis.
| Parameter | Capillary Electrophoresis (CE) | Ion Chromatography (IC) | Spectrophotometry (Molybdenum Blue) | Inductively Coupled Plasma (ICP-OES/MS) |
| Limit of Detection (LOD) | 0.3 - 2 mg/L[1][2] | 0.01 - 0.1 mg/L | 0.01 - 0.1 mg/L[3] | 0.001 - 0.1 mg/L[4] |
| Limit of Quantitation (LOQ) | 0.7 - 7 mg/L[2][5] | 0.03 - 0.3 mg/L | 0.03 - 0.3 mg/L[3] | 0.003 - 0.3 mg/L[4] |
| Linearity (R²) | > 0.99[2][5] | > 0.99 | > 0.99[6][7] | > 0.99 |
| Precision (%RSD) | < 5%[5][8] | < 5% | < 10% | < 3% |
| Accuracy (% Recovery) | 98 - 102%[5][8] | 90 - 110% | 90 - 110%[3] | 95 - 105% |
| Analysis Time per Sample | < 15 minutes[5] | 15 - 30 minutes | 10 - 20 minutes | 2 - 5 minutes |
| Sample Volume | nL - µL | µL - mL | mL | µL - mL |
| Common Interferences | Co-migrating anions | Other anions (e.g., silicate, arsenate) | Silicate, arsenate, turbidity[9] | Spectral and matrix interferences |
| Instrumentation Cost | Moderate | High | Low | Very High |
| Operational Complexity | Moderate | High | Low | High |
Experimental Protocols
Validated Capillary Electrophoresis Method
A validated capillary zone electrophoresis (CZE) method for determining phosphate, particularly as an impurity in drug substances, involves indirect UV detection.[2] This approach is favored due to the lack of a strong chromophore in the phosphate ion itself.
-
Instrumentation: A standard capillary electrophoresis system equipped with a UV detector.
-
Capillary: Fused-silica capillary (e.g., 60 cm total length, 75 µm internal diameter).[5]
-
Background Electrolyte (BGE): A chromophoric electrolyte is used for indirect detection. A typical BGE consists of 5 mM potassium chromate (B82759) as the visualization agent and 1 mM of a flow-reversal agent like tetradecyl-trimethyl-ammonium bromide (TTAB), with pH adjusted to ~10.0.[2]
-
Sample Preparation: Samples are typically diluted with deionized water to ensure the phosphate concentration falls within the validated linear range of the method.
-
Injection: Hydrodynamic injection (pressure-based) for a defined duration.
-
Separation & Detection: A negative voltage (e.g., -15 kV) is applied.[5] The highly mobile phosphate ions migrate faster than the chromate in the BGE, creating a zone of lower UV absorbance. This negative peak is detected at a wavelength where the BGE strongly absorbs (e.g., 254 nm).[2]
-
Quantification: A calibration curve is generated by plotting the peak area of phosphate standards against their known concentrations. The concentration in unknown samples is determined from this curve.
Figure 1. Workflow for phosphate analysis by Capillary Electrophoresis with indirect detection.
Alternative Methodologies: A Brief Overview
-
Ion Chromatography (IC): Considered a benchmark for anion analysis, IC separates ions on a stationary phase column based on their charge and affinity, followed by detection, typically via conductivity. It is highly sensitive and robust but generally slower and more complex than CE.[10]
-
Spectrophotometry: This colorimetric method involves reacting phosphate with a reagent (e.g., ammonium (B1175870) molybdate) to form a colored complex, such as molybdenum blue.[7] The color intensity, proportional to the phosphate concentration, is measured with a spectrophotometer. It is cost-effective and simple but can suffer from interferences.[9]
-
Inductively Coupled Plasma (ICP): ICP-OES or ICP-MS are elemental analysis techniques. Samples are introduced into a high-temperature plasma, causing atoms to emit light (OES) or become ionized for mass analysis (MS).[11] While offering exceptional sensitivity and speed, the high cost and complexity of the instrumentation are significant considerations.[12]
Figure 2. Key drivers for selecting a phosphate analysis method.
Conclusion
The validation of capillary electrophoresis for phosphate analysis confirms its status as a highly capable and efficient method. It offers a compelling balance of speed, low sample consumption, and moderate cost, making it particularly well-suited for routine quality control and research applications in the pharmaceutical industry.[10] While IC remains a powerful standard and ICP offers unparalleled sensitivity for trace analysis, CE provides a practical and reliable alternative that can significantly enhance laboratory throughput. The final choice of method should be guided by the specific requirements for sensitivity, sample matrix complexity, and available resources.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Validation of a capillary electrophoresis method for the analysis of ibandronate related impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. austinpublishinggroup.com [austinpublishinggroup.com]
- 4. scirp.org [scirp.org]
- 5. Development and validation of a rapid capillary electrophoresis method for the determination of oseltamivir phosphate in Tamiflu and generic versions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Spectrophotometric determination of trace amounts of phosphate in water and soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. ejhp.bmj.com [ejhp.bmj.com]
- 9. pages.mtu.edu [pages.mtu.edu]
- 10. researchgate.net [researchgate.net]
- 11. ICP-OES Explained: Applications, Setup and Limits | Technology Networks [technologynetworks.com]
- 12. Comparing ICP-MS, ICP-OES and XRF techniques for elemental impurity testing of pharmaceuticals | Malvern Panalytical [malvernpanalytical.com]
A Researcher's Guide to Commercial Phosphate Quantification Kits
For researchers and drug development professionals, the accurate quantification of inorganic phosphate (B84403) (Pi) is crucial for a wide range of applications, from enzyme kinetics and drug screening to environmental monitoring. A variety of commercial kits are available, each employing different methodologies with distinct advantages and limitations. This guide provides an objective comparison of popular commercial kits, supported by performance data and detailed experimental protocols to aid in selecting the most suitable kit for your research needs.
Performance Comparison of Commercial Phosphate Assay Kits
The selection of a phosphate quantification kit should be guided by the specific requirements of the experiment, such as the expected phosphate concentration in the sample, the sample matrix, and the required throughput. The following table summarizes the key performance characteristics of several commercially available kits.
| Kit Name | Manufacturer | Catalog No. | Assay Method | Detection Range (µM) | Sensitivity | Assay Time | Sample Types |
| QuantiChrom™ Phosphate Assay Kit | BioAssay Systems | DIPI-500 | Colorimetric (Malachite Green) | 0.3 - 50 µM[1][2][3][4] | 0.3 µM[1][4] | 30 minutes[1][3][4] | Serum, urine, saliva, sweat, tissue culture, food, environmental samples[1][3][4] |
| Phosphate Assay Kit (Colorimetric) | Abcam | ab65622 | Colorimetric (Malachite Green) | 1 - 1000 µM[5] | > 1 µM[5] | ~30 minutes[6] | Serum, plasma, urine, tissue extracts, cell lysate, cell culture media[5] |
| Malachite Green Phosphate Assay Kit | Sigma-Aldrich | MAK307 | Colorimetric (Malachite Green) | 0.02 - 40 µM[7] | 1.6 pmoles[7] | 30 minutes[7] | Samples for phosphatase, lipase, and nucleoside triphosphatase assays[7] |
| Phosphate Assay Kit (Colorimetric) | Sigma-Aldrich | MAK030 | Colorimetric (Chromogenic Complex) | 1 - 5 nmole/well | - | 30 minutes[8] | Variety of samples[8] |
| NanoMolar Phosphate Assay Kit | ProFoldin | NPA1000 | Fluorescent | 0.02 - 2 µM[9] | < 1 µM[10] | ~5 minutes | Samples with low ATPase or GTPase activity[10] |
| PhosphoWorks™ Fluorimetric Phosphate Assay Kit | AAT Bioquest | 21660 | Fluorescent (Red Fluorescence) | Down to 0.1 µM[11] | - | - | Samples for Pi-generating enzymes[11] |
| EnzChek® Phosphate Assay Kit | Thermo Fisher Scientific | E-6646 | Enzymatic/Colorimetric | 2 - 150 µM[12] | - | 30 minutes[12] | Samples with enzyme activity[12] |
Experimental Principles and Workflows
Commercial phosphate quantification kits primarily rely on two main principles: colorimetric detection, most commonly using Malachite Green, and fluorescent detection. Enzymatic assays are also available and offer high specificity.
Malachite Green-Based Colorimetric Assay
The most common method for phosphate quantification is the Malachite Green assay. This method is based on the formation of a colored complex between inorganic phosphate, molybdate, and Malachite Green dye under acidic conditions.[13][14] The intensity of the color, which is directly proportional to the phosphate concentration, is measured spectrophotometrically at approximately 620-660 nm.[7][13][14]
Fluorescent Assay
Fluorescent assays offer higher sensitivity compared to colorimetric methods, making them suitable for samples with low phosphate concentrations. These kits utilize a variety of proprietary fluorescent probes that exhibit a change in fluorescence intensity upon binding to phosphate. For instance, the ProFoldin NanoMolar Phosphate Assay Kit is based on the reduction of fluorescence intensity of a dye in the presence of phosphate.[9][10] Another approach involves an enzyme-coupled reaction where inorganic phosphate leads to the generation of a fluorescent product.[15]
Experimental Protocols
Below are generalized protocols for the major types of phosphate quantification assays. It is crucial to refer to the specific manufacturer's protocol for the chosen kit as reagent volumes and incubation times may vary.
Protocol 1: Malachite Green Colorimetric Assay
This protocol is a general guideline for a typical Malachite Green-based assay in a 96-well plate format.
Materials:
-
Phosphate Assay Kit (containing Malachite Green reagent and phosphate standard)
-
96-well clear flat-bottom microplate
-
Microplate reader capable of measuring absorbance at ~650 nm
-
Pipettes and tips
-
Deionized water (ddH2O)
-
Samples for analysis
Procedure:
-
Standard Curve Preparation:
-
Prepare a series of phosphate standards by diluting the provided stock solution (e.g., 1 mM) with ddH2O or the same buffer as your samples. A typical range would be from 0 to 50 µM.
-
-
Sample Preparation:
-
Prepare your samples as required. This may involve cell lysis, tissue homogenization, or dilution to bring the phosphate concentration within the linear range of the assay.[6]
-
If your samples contain interfering substances, it is important to include appropriate controls.
-
-
Assay Reaction:
-
Add 50 µL of each standard and sample to separate wells of the 96-well plate.
-
Add 100 µL of the Malachite Green Working Reagent to each well.
-
Mix gently by tapping the plate or using a plate shaker.
-
-
Incubation:
-
Measurement:
-
Measure the absorbance at a wavelength between 620 nm and 660 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (0 µM phosphate standard) from all other readings.
-
Plot the corrected absorbance values for the standards against their known concentrations to generate a standard curve.
-
Determine the phosphate concentration of your samples by interpolating their absorbance values from the standard curve.
-
Protocol 2: Fluorescent Assay
This protocol provides a general outline for a fluorescent phosphate assay.
Materials:
-
Fluorescent Phosphate Assay Kit (containing fluorescent probe/enzyme mix and phosphate standard)
-
96-well black flat-bottom microplate
-
Fluorescence microplate reader with appropriate excitation and emission filters
-
Pipettes and tips
-
Deionized water (ddH2O)
-
Samples for analysis
Procedure:
-
Standard Curve Preparation:
-
Prepare a dilution series of the phosphate standard in the appropriate assay buffer as recommended by the manufacturer.
-
-
Sample Preparation:
-
Prepare samples as needed. Ensure that the sample buffer is compatible with the assay reagents. Some fluorescent assays can be sensitive to detergents and reducing agents.[9]
-
-
Assay Reaction:
-
Add 50 µL of each standard and sample to separate wells of the black 96-well plate.
-
Prepare the Reaction Mix according to the kit's instructions. This may involve mixing a fluorescent probe with an enzyme solution.
-
Add 50 µL of the Reaction Mix to each well.
-
-
Incubation:
-
Incubate the plate at room temperature for the time specified in the kit protocol, typically protected from light.
-
-
Measurement:
-
Measure the fluorescence intensity using a microplate reader with the excitation and emission wavelengths recommended by the manufacturer (e.g., Ex/Em = 535/587 nm).[16]
-
-
Data Analysis:
-
Subtract the fluorescence of the blank from all other readings.
-
Generate a standard curve by plotting the background-corrected fluorescence values against the phosphate concentrations.
-
Calculate the phosphate concentration in the samples from the standard curve.
-
Conclusion
The choice of a commercial phosphate quantification kit should be a well-informed decision based on the specific needs of your research. For routine measurements with moderate to high phosphate concentrations, Malachite Green-based colorimetric assays from suppliers like BioAssay Systems, Abcam, and Sigma-Aldrich offer a reliable and cost-effective solution. For applications requiring higher sensitivity, such as the analysis of samples with low enzyme activity, fluorescent kits from ProFoldin or AAT Bioquest are more suitable. It is always recommended to consult the manufacturer's specifications and, if possible, test a few kits to find the one that performs best for your specific sample type and experimental conditions.
References
- 1. bioassaysys.com [bioassaysys.com]
- 2. universalbiologicals.com [universalbiologicals.com]
- 3. thomassci.com [thomassci.com]
- 4. Bioassay Systems QuantiChrom Phosphate Assay Kit. For quantitative determination | Fisher Scientific [fishersci.com]
- 5. biocompare.com [biocompare.com]
- 6. Phosphate Assay Kit (Colorimetric) (ab65622/K410-500) | Abcam [abcam.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Phosphate assay kit [profoldin.com]
- 10. profoldin.com [profoldin.com]
- 11. PhosphoWorks™ Fluorimetric Phosphate Assay Kit *Red Fluorescence* | AAT Bioquest [aatbio.com]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. sciencellonline.com [sciencellonline.com]
- 14. biogot.com [biogot.com]
- 15. biocompare.com [biocompare.com]
- 16. Fluorescent Phosphate Assay Kit - Creative BioMart [creativebiomart.net]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Hydrogen Phosphate
For researchers and scientists in the fast-paced world of drug development, maintaining a safe and compliant laboratory environment is paramount. Proper chemical waste management is a critical component of this, ensuring the protection of personnel and the environment. This guide provides essential, step-by-step procedures for the safe disposal of hydrogen phosphate (B84403) and its solutions, a common reagent in many biological and chemical laboratories.
Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE). While hydrogen phosphate solutions are generally considered non-hazardous, good laboratory practice dictates a cautious approach.
Personal Protective Equipment (PPE):
-
Eye Protection: Use safety goggles or glasses with side-shields.[1][3][4]
-
Lab Coat: A standard lab coat should be worn to protect from splashes.[1]
Work Area Preparation:
-
Ensure an eyewash station and safety shower are readily accessible.[1][2]
-
Conduct all handling and disposal procedures in a well-ventilated area. A chemical fume hood is recommended if there is a risk of aerosol or dust formation.[1][2]
Step-by-Step Disposal Procedure
The proper disposal of this compound waste involves a systematic process of collection, labeling, and coordination with your institution's Environmental Health and Safety (EHS) department.
1. Waste Collection and Containment:
-
Liquid Waste:
-
Collect all waste this compound solutions in a designated, sealed, and properly labeled waste container.[1]
-
The container must be made of a compatible material, such as glass or high-density polyethylene.[1]
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.[5][6][7]
-
-
Solid Waste:
-
Any materials contaminated with this compound, such as absorbent pads, gloves, or weighing papers, should be collected in a separate, sealed, and clearly labeled solid waste container.[1]
-
2. Labeling:
-
Clearly label all waste containers with "Hazardous Waste" (or as directed by your institution), the full chemical name ("this compound Waste"), and any other components of the waste stream.[1][7]
-
Ensure the label is legible and securely attached to the container.
3. Storage:
-
Store waste containers in a designated satellite accumulation area (SAA).[8]
-
Ensure containers are tightly capped at all times, except when adding waste.[7][9]
-
Segregate containers according to chemical compatibility to prevent accidental reactions.[7][8]
4. Final Disposal:
-
Crucially, do not dispose of this compound solutions down the drain unless you have explicit approval from your institution's EHS department. [1][9][10] Many municipalities have strict regulations regarding phosphate discharge into the sanitary sewer.
-
Contact your institution's EHS department to arrange for the pickup and disposal of the waste.[7] They will ensure that the waste is managed in compliance with all local, state, and federal regulations.[2][11]
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Secure: Alert others in the area and restrict access to the spill site.
-
Ventilate: If the spill is in a poorly ventilated area, increase ventilation.
-
Contain: For liquid spills, use an inert absorbent material like sand or earth to contain the spill.[12]
-
Clean-up: Carefully collect the absorbed material using non-sparking tools and place it into a designated hazardous waste container for solid waste.[1]
-
Decontaminate: Clean the spill area with water.
-
Dispose: Dispose of all contaminated materials as hazardous waste.
Quantitative Data Summary
While specific quantitative limits for disposal can vary significantly based on local regulations, the following table summarizes key safety and handling parameters for this compound compounds.
| Parameter | Guideline | Source |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves, safety goggles with side-shields, lab coat. | [1][2][3][4] |
| Storage Compatibility | Store in a dry, cool, and well-ventilated place. Keep container tightly closed. | [2][3][9] |
| Spill Containment Material | Inert absorbent material (e.g., sand, earth, diatomaceous earth). | [12] |
| Waste Container Labeling | "Hazardous Waste," "this compound," and other components. | [1][7] |
| Drain Disposal | Prohibited unless explicitly approved by institutional EHS. | [1][9][10] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
References
- 1. benchchem.com [benchchem.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. aaudxp-cms.aau.dk [aaudxp-cms.aau.dk]
- 4. dept.harpercollege.edu [dept.harpercollege.edu]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. engineering.purdue.edu [engineering.purdue.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. carlroth.com [carlroth.com]
- 10. carlroth.com:443 [carlroth.com:443]
- 11. fishersci.no [fishersci.no]
- 12. ff-chemicals.fi [ff-chemicals.fi]
Essential Safety and Handling Protocols for Hydrogen Phosphate
For laboratory professionals, including researchers, scientists, and drug development experts, ensuring safe handling of chemicals is paramount. This guide provides immediate and essential safety and logistical information for handling hydrogen phosphate (B84403), focusing on personal protective equipment (PPE), operational plans, and disposal protocols. Different forms of hydrogen phosphate, such as diisobutyl this compound and disodium (B8443419) this compound, present varying degrees of hazard, necessitating specific safety measures.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to mitigate risks associated with handling this compound. The required level of protection depends on the specific compound and the nature of the task being performed.
Table 1: Recommended Personal Protective Equipment for this compound
| PPE Category | Minimum Requirement | Recommended for High-Concentration or Large Volumes |
| Eye/Face Protection | Chemical splash goggles with indirect venting.[1] | Goggles combined with a full-face shield.[1][2] |
| Skin/Body Protection | Acid-resistant gloves (nitrile, neoprene, or natural rubber), a lab coat, and closed-toe shoes.[1][2] | An acid-resistant apron made of polyethylene (B3416737) or PVC, with long sleeves that extend over gloves.[1] |
| Respiratory Protection | Work in a well-ventilated area or a chemical fume hood.[2] | A NIOSH-approved respirator with an acid gas cartridge (e.g., N95 or P100 filters) for work in confined spaces or with heated solutions.[1] |
Safe Handling and Storage
Adherence to proper handling and storage procedures is crucial for maintaining a safe laboratory environment.
Operational Plan:
-
Engineering Controls: Always handle this compound in a well-ventilated area. For compounds like diisobutyl this compound, a chemical fume hood is mandatory.[2]
-
Hygiene Practices: Avoid eating, drinking, or smoking in the work area. Wash hands thoroughly after handling the chemical.[2]
-
Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[2][3] Keep containers tightly closed.[2][3]
Spill and Disposal Procedures
In the event of a spill or for routine disposal, specific protocols must be followed to ensure safety and environmental protection.
Spill Response:
-
Small Spills: Absorb the spill with an inert, dry material (e.g., sand or earth) and place it in an appropriate container for waste disposal.[2]
-
Large Spills: Evacuate the area immediately. If it is safe to do so, prevent further leakage. Contain the spill using inert material and transfer it to a suitable container for disposal.[2]
Disposal Plan:
-
Dispose of this compound and its container in accordance with local, regional, national, and international regulations.[2] Do not release into the environment.[3]
Emergency Procedures for Exposure
Immediate and appropriate first aid is critical in the case of accidental exposure to this compound.
Table 2: First-Aid Measures for this compound Exposure
| Exposure Route | First-Aid Protocol |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[2] |
| Skin Contact | Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[2] |
| Inhalation | Move the person to fresh air and keep them in a position comfortable for breathing. If breathing is difficult or has stopped, provide artificial respiration or oxygen. Seek immediate medical attention.[2] |
| Ingestion | Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[2] |
Visual Protocols
To further clarify the necessary procedures, the following diagrams illustrate the workflows for handling spills and responding to personal exposure.
Caption: Workflow for responding to a this compound spill.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
